molecular formula C9H18 B1581593 2,4,4-Trimethyl-1-hexene CAS No. 51174-12-0

2,4,4-Trimethyl-1-hexene

Cat. No.: B1581593
CAS No.: 51174-12-0
M. Wt: 126.24 g/mol
InChI Key: AVKVJWFFVHGHLJ-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-1-hexene (CAS RN: 51174-12-0) is an organic compound with the molecular formula C9H18 and a molecular weight of 126.24 g/mol. It is characterized as a colorless to light yellow clear liquid with a density of 0.75 g/cm³ and a boiling point of 132°C. This branched alkene is highly flammable, with a flash point of 24°C, and requires careful handling and storage in a cool, well-ventilated place, away from ignition sources .In scientific research, this compound serves as a valuable intermediate in organic synthesis and materials science. Its structure, featuring three methyl groups on a hexene backbone, makes it a versatile building block for various chemical transformations, including oxidation and reduction reactions . It is investigated for its potential application in polymer production, where its incorporation can enhance the thermal stability and mechanical properties of the resulting materials . Furthermore, studies into its combustion characteristics suggest viability as a component in fuel research for internal combustion engines . The compound is also used as a model substance in biochemical research to explore enzyme-catalyzed pathways and other complex biochemical interactions .This product is intended for research and development use only, under the supervision of a qualified individual. It is not for diagnostic, therapeutic, or any other human or veterinary use. This material is an aspiration hazard and may be fatal if swallowed and enters the airways. Proper personal protective equipment, including gloves, eye protection, and a vapor respirator, should be worn during handling . The product is supplied with a minimum purity of >97.0% (GC), confirmed by structure-integrating analytical methods .

Properties

IUPAC Name

2,4,4-trimethylhex-1-ene
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InChI

InChI=1S/C9H18/c1-6-9(4,5)7-8(2)3/h2,6-7H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKVJWFFVHGHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199196
Record name 2,4,4-Trimethyl-1-hexene
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Molecular Weight

126.24 g/mol
Source PubChem
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CAS No.

51174-12-0
Record name 2,4,4-Trimethyl-1-hexene
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Record name 2,4,4-Trimethyl-1-hexene
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Record name 2,4,4-Trimethyl-1-hexene
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Foundational & Exploratory

synthesis of 2,4,4-Trimethyl-1-hexene from isobutylene and isovaleraldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2,4,4-Trimethyl-1-hexene from Isobutylene and Isovaleraldehyde

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable branched alkene intermediate in organic synthesis. The core of this process is the acid-catalyzed condensation of isobutylene with isovaleraldehyde, a classic example of the Prins reaction. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and critical analysis of reaction parameters.

Introduction and Significance

This compound is an organic compound with the molecular formula C₉H₁₈.[1][2] It is a colorless, flammable liquid with a characteristic odor.[1] Its structure, featuring a terminal double bond and significant branching, makes it a versatile building block for the synthesis of more complex molecules and polymers. The strategic placement of methyl groups influences its reactivity and the steric environment of its derivatives, making it a target of interest in fine chemical synthesis, materials science, and fuel research.[1]

The synthesis route discussed herein leverages the Prins reaction, a powerful C-C and C-O bond-forming transformation that has been a staple in organic synthesis for over a century.[3][4] By carefully controlling reaction conditions, this method provides a direct and efficient pathway to the target alkene from readily available starting materials.

The Prins Reaction: Mechanistic Underpinnings

The synthesis of this compound from isobutylene and isovaleraldehyde is an intermolecular Prins reaction. The reaction consists of the electrophilic addition of an aldehyde (isovaleraldehyde) to an alkene (isobutylene), catalyzed by an acid.[5][6] The outcome of the Prins reaction can vary significantly depending on the conditions, potentially yielding 1,3-diols, allylic alcohols, or dioxanes.[3][7] For the synthesis of our target alkene, conditions must be optimized to favor the formation of an allylic alcohol intermediate, followed by dehydration. However, in this specific case, the reaction proceeds through a carbocation intermediate that directly eliminates a proton to form the desired alkene.

The mechanism proceeds via the following key steps:

  • Activation of the Aldehyde: A protic or Lewis acid catalyst activates the isovaleraldehyde by coordinating to the carbonyl oxygen. This protonation creates a highly electrophilic oxonium ion, which is primed for nucleophilic attack.[3][5]

  • Electrophilic Attack: The electron-rich double bond of isobutylene attacks the activated carbonyl carbon. This forms a new carbon-carbon bond and generates a tertiary carbocation intermediate. The formation of the most stable carbocation (in this case, tertiary) is the driving force for this regioselectivity.

  • Proton Elimination: The reaction culminates in the elimination of a proton (H⁺) from the carbon adjacent to the carbocation. This step regenerates the acid catalyst and forms the final alkene product, this compound. The absence of water or other strong nucleophiles favors this elimination pathway.[3]

Visualizing the Mechanism

The following diagram illustrates the step-by-step reaction pathway.

G cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Isobutylene Isobutylene (2-Methylpropene) Carbocation Tertiary Carbocation Intermediate Isobutylene->Carbocation 2. Electrophilic Attack Isovaleraldehyde Isovaleraldehyde (3-Methylbutanal) ActivatedAldehyde Activated Aldehyde (Oxonium Ion) Isovaleraldehyde->ActivatedAldehyde 1. Protonation Catalyst H⁺ (Acid Catalyst) ActivatedAldehyde->Carbocation 2. Electrophilic Attack Product This compound Carbocation->Product 3. Deprotonation (Elimination) Catalyst_Regen H⁺ (Catalyst Regenerated) G A 1. Assemble dry, inert three-neck flask with condenser B 2. Cool flask to -10 °C and condense isobutylene A->B C 3. Prepare isovaleraldehyde/ H₂SO₄ solution in ether B->C D 4. Add aldehyde solution dropwise to isobutylene at < 0 °C C->D E 5. Monitor reaction by GC D->E F 6. Quench with saturated NaHCO₃ E->F G 7. Extract with ether, wash with H₂O and brine F->G H 8. Dry organic layer (MgSO₄), filter, and concentrate G->H I 9. Purify by fractional distillation H->I J 10. Characterize final product (NMR, GC-MS, IR) I->J

Sources

spectroscopic characterization of 2,4,4-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4,4-Trimethyl-1-hexene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the analytical methodologies for the complete (C₉H₁₈).[1][2][3][4] Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond procedural outlines to explain the causal relationships behind instrumental choices and data interpretation, ensuring a robust and validated analytical workflow.

Compound Profile and Safety Mandates

1.1. Molecular Identity this compound is a branched alkene with the molecular formula C₉H₁₈ and a molecular weight of approximately 126.24 g/mol .[1][2] Its structure, featuring a terminal double bond and a quaternary carbon center, presents a distinct spectroscopic fingerprint.

  • IUPAC Name: 2,4,4-trimethylhex-1-ene[1]

  • CAS Number: 51174-12-0[1][2][4]

  • Appearance: Colorless to light yellow clear liquid.[3][5]

1.2. Critical Safety and Handling Protocols this compound is a highly flammable liquid and vapor (GHS Category 2).[1][3] All experimental work must be conducted in a well-ventilated fume hood, away from heat, sparks, and open flames.[3][6] The compound is also an aspiration hazard, potentially fatal if swallowed and enters the airways.[5]

Mandatory Personal Protective Equipment (PPE):

  • Flame-retardant antistatic protective clothing.

  • Chemical-resistant gloves (e.g., nitrile).

  • Splash-proof safety goggles and face shield.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Ground and bond the container and receiving equipment to prevent static discharge.[3][6]

Molecular Structure and Numbering Convention

A standardized numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the IUPAC numbering for this compound, which will be used throughout this guide.

Caption: IUPAC numbering scheme for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

3.1. Principle and Rationale ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei. The chemical shift (δ) of a proton is governed by the electron density around it; nearby electronegative groups or pi systems cause deshielding (higher δ), while alkyl groups cause shielding (lower δ). Signal multiplicity (splitting) arises from spin-spin coupling with neighboring, non-equivalent protons, providing direct evidence of molecular connectivity.

3.2. Experimental Protocol: A Self-Validating Workflow

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard due to its excellent solubilizing properties for nonpolar compounds and its well-defined residual solvent peak at δ 7.26 ppm, which serves as an internal reference for calibrating the chemical shift axis.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS, δ 0.00 ppm) as the primary internal standard for absolute chemical shift referencing. This provides a sharp, singlet signal far from the analyte signals, ensuring measurement accuracy.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer. A higher field strength improves signal dispersion and resolution, which is crucial for resolving complex multiplicities.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Key parameters include a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase correct the spectrum and perform baseline correction. Integrate the signals to determine the relative ratios of protons.

3.3. Data Interpretation and Analysis The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H1 (a) ~4.83Doublet of Doublets (dd)J(A,B) ≈ 2.6 Hz, J(A,D) ≈ 1.5 Hz1HVinylic proton, deshielded by the C=C double bond. Coupled to its geminal proton (H1b) and the allylic protons (H3).[7]
H1 (b) ~4.63Doublet of Doublets (dd)J(A,B) ≈ 2.6 Hz, J(B,D) ≈ 0.8 Hz1HVinylic proton, geminal to H1a. Typically slightly more shielded than the other vinylic proton.[7]
H3 ~1.93Singlet (broad)-2HAllylic protons, deshielded by proximity to the double bond. Appears as a singlet due to very weak coupling to vinylic protons.
H7 ~1.77Singlet (broad)-3HAllylic methyl protons, also deshielded by the double bond.
H5 ~1.26Quartet (q)J ≈ 7.5 Hz2HMethylene protons adjacent to a methyl group (H6).
H6 ~0.86Triplet (t)J ≈ 7.5 Hz3HTerminal methyl protons, split into a triplet by the two adjacent H5 protons.
H8, H9 ~0.86Singlet-6HProtons of the two equivalent methyl groups on the quaternary carbon (C4). They are shielded and show no coupling.

Note: Data is compiled from representative spectra.[7] Actual values may vary slightly based on instrument and conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

4.1. Principle and Rationale ¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom gives a distinct signal. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment. Quaternary carbons typically show signals of lower intensity due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.[8]

4.2. Experimental Protocol The sample prepared for ¹H NMR can be used directly. The standard acquisition mode is a proton-decoupled experiment, which collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a single sharp line.

  • Instrumentation: Use the same NMR spectrometer as for the ¹H experiment.

  • Acquisition: A ¹³C experiment requires significantly more scans (hundreds to thousands) than a ¹H experiment due to the low natural abundance of the ¹³C isotope (~1.1%). A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure proper relaxation of quaternary carbons for more reliable detection.

  • Validation: The solvent signal (CDCl₃) at δ 77.16 ppm serves as the internal reference for chemical shift calibration.

4.3. Data Interpretation and Analysis The proton-decoupled ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

Signal AssignmentChemical Shift (δ, ppm)Rationale for Assignment
C2 ~145.8Quaternary sp² carbon of the double bond, highly deshielded. Signal will have low intensity.
C1 ~112.1Terminal sp² CH₂ carbon of the double bond.
C3 ~52.9sp³ CH₂ carbon in the allylic position, deshielded by the adjacent double bond.
C4 ~38.1Quaternary sp³ carbon. Its signal intensity will be characteristically low.
C5 ~31.8sp³ CH₂ carbon of the ethyl group.
C8, C9 ~29.5Equivalent sp³ methyl carbons attached to the quaternary C4.
C7 ~23.1sp³ methyl carbon in the allylic position.
C6 ~8.9Terminal sp³ methyl carbon of the ethyl group, located in a shielded environment.

Note: Chemical shifts are predictive and based on data from spectral databases.[3]

Infrared (IR) Spectroscopy

5.1. Principle and Rationale IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the specific bonds and functional groups present. This makes it an excellent tool for identifying key structural features.

5.2. Experimental Protocol

  • Methodology: The simplest and most common method for a liquid sample is using a neat (undiluted) sample.

  • Sample Preparation: Place a single drop of this compound between two salt plates (NaCl or KBr) to form a thin capillary film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • First, acquire a background spectrum of the clean, empty sample compartment. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ absorptions from the sample spectrum.

    • Place the prepared sample in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • Data is typically collected over the range of 4000-400 cm⁻¹.

5.3. Data Interpretation and Analysis The IR spectrum provides a clear fingerprint of the alkene functional group and the hydrocarbon skeleton.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3075C-H Stretch=C-H (sp²)Confirms the presence of hydrogens on the double bond.
2960-2870C-H Stretch-C-H (sp³)Strong, sharp peaks indicative of the numerous methyl and methylene groups.
~1645C=C StretchAlkeneA key diagnostic peak confirming the presence of the carbon-carbon double bond.
~1465C-H Bend-CH₂ / -CH₃Scissoring and asymmetric bending vibrations of the alkyl groups.
~1365C-H Bend-C(CH₃)₂Characteristic bend for gem-dimethyl groups.
~890C-H Bend=CH₂ (out-of-plane)A strong, characteristic peak confirming the terminal, 1,1-disubstituted nature of the alkene.

Note: Vibrational frequencies are based on data from the NIST Chemistry WebBook.[9]

Mass Spectrometry (MS)

6.1. Principle and Rationale In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). This ion, and its subsequent fragments, are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of these ions, providing the molecular weight and crucial information about the molecular structure through analysis of the fragmentation pattern.

6.2. Experimental Workflow

G cluster_0 Sample Introduction cluster_1 Ionization & Fragmentation cluster_2 Analysis & Detection Sample Liquid Sample (this compound) GC Gas Chromatograph (GC) (for separation/purification) Sample->GC IonSource Electron Ionization (EI) Source (70 eV) GC->IonSource Fragments Molecular Ion (M⁺•) + Fragment Ions IonSource->Fragments MassAnalyzer Mass Analyzer (e.g., Quadrupole) Fragments->MassAnalyzer Detector Detector (Electron Multiplier) MassAnalyzer->Detector Data Mass Spectrum (Abundance vs. m/z) Detector->Data

Caption: A generalized workflow for GC-MS analysis.

6.3. Data Interpretation and Analysis The mass spectrum is a plot of relative ion abundance versus m/z.

  • Molecular Ion (M⁺•): The molecular weight is 126.24 Da.[1] The molecular ion peak is expected at m/z = 126 . This peak may be weak or absent due to the highly branched nature of the molecule, which promotes facile fragmentation.

  • Major Fragmentation Pathways: The fragmentation pattern is dictated by the formation of the most stable carbocations.

m/zProposed FragmentSignificance
111[M - CH₃]⁺Loss of a methyl radical, a common fragmentation pathway.
70[C₅H₁₀]⁺•Likely from McLafferty rearrangement.
57[C₄H₉]⁺A very prominent peak corresponding to the stable tertiary butyl cation, [C(CH₃)₃]⁺, formed by cleavage of the C3-C4 bond. This is a key diagnostic fragment.
41[C₃H₅]⁺The allyl cation, another stable carbocation.

The base peak (most abundant fragment) is very likely to be at m/z = 57 , as the formation of the tert-butyl cation is highly favorable.[2]

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a complete and unambiguous characterization of this compound. Each technique yields complementary information: NMR elucidates the precise C-H framework and connectivity, IR confirms the presence of key functional groups (alkene), and MS provides the molecular weight and reveals structural motifs through fragmentation. By following validated protocols and understanding the chemical principles behind the data, researchers can confidently verify the identity, purity, and structure of this compound.

References

  • This compound | C9H18 | CID 142817. PubChem, National Institutes of Health.[Link]

  • This compound. NIST Chemistry WebBook.[Link]

  • This compound - Optional[13C NMR] - Spectrum. SpectraBase.[Link]

  • This compound - IR Spectrum. NIST Chemistry WebBook.[Link]

  • This compound. NIST Chemistry WebBook.[Link]

  • sample 13C NMR spectra of compounds with common functional groups. ChemHelpASAP via YouTube.[Link]

Sources

physical and chemical properties of 2,4,4-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,4,4-Trimethyl-1-hexene: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of this compound (CAS RN: 51174-12-0), a branched-chain alkene of significant interest in organic synthesis and materials science. The document details its fundamental physicochemical and spectroscopic properties, provides validated experimental protocols for its synthesis and analysis, discusses its chemical reactivity, and explores its applications, with a particular focus on its relevance to modern drug discovery paradigms. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile chemical intermediate.

Core Molecular Identity and Physicochemical Properties

This compound is an organic compound with the molecular formula C₉H₁₈.[1][2] Its structure features a hexene backbone with a terminal double bond and three methyl group substitutions, imparting significant steric hindrance and high lipophilicity.[1] These structural characteristics are pivotal to its chemical behavior and applications.

Below is a diagrammatic representation of the molecular structure.

Caption: Molecular Structure of this compound.

The key physicochemical properties are summarized in the table below for rapid reference.

PropertyValueSource(s)
CAS Number 51174-12-0[1][2]
Molecular Formula C₉H₁₈[1][2]
Molecular Weight 126.24 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 132 °C[1][3]
Melting Point -71.84 °C[1]
Density 0.75 g/cm³ (at 20°C)[1][3]
Flash Point 24 °C[1][3]
Log Kₒw (Octanol/Water) 4.57[1]
Purity (Typical) >97.0% (GC)[1][3]

The high octanol-water partition coefficient (Log Kₒw) of 4.57 indicates that the compound is highly lipophilic and practically insoluble in water, a direct consequence of its long, branched alkyl structure and lack of polar functional groups.[1]

Spectroscopic Profile

The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is characterized by distinct signals corresponding to the different proton environments. Key expected signals include two singlets in the olefinic region (approx. 4.6-4.8 ppm) for the terminal =CH₂ protons, a singlet for the methyl group on the double bond (C2), and signals for the methylene and other methyl groups in the aliphatic region, including a prominent singlet for the two equivalent methyl groups at the C4 position.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show nine distinct signals corresponding to each carbon atom. The olefinic carbons (=CH₂ and C=) will appear furthest downfield (approx. 110-150 ppm). The quaternary carbon at C4 will typically be a weak signal, while the various methyl and methylene carbons will appear in the upfield aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Characteristic absorption bands include C-H stretching frequencies just above and below 3000 cm⁻¹, a sharp C=C stretching absorption around 1640-1650 cm⁻¹, and a prominent band around 890-900 cm⁻¹ corresponding to the out-of-plane bending of the terminal =CH₂ group.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 126. The fragmentation pattern is typically dominated by the loss of alkyl fragments, with a prominent peak corresponding to the formation of a stable tertiary carbocation.

Chemical Reactivity and Synthetic Utility

As a sterically hindered terminal alkene, this compound undergoes reactions characteristic of its functional group, though its reactivity can be modulated by the bulky substituents.

  • Oxidation: The double bond can be oxidized to form the corresponding epoxide using reagents like m-CPBA, or cleaved under stronger oxidative conditions (e.g., ozonolysis) to yield ketones and formaldehyde.

  • Reduction: Catalytic hydrogenation (e.g., H₂ over Pd/C) readily reduces the double bond to yield the corresponding alkane, 2,4,4-trimethylhexane.

  • Electrophilic Addition: The molecule undergoes standard electrophilic addition reactions, such as hydrohalogenation (addition of H-X) and hydration (addition of H₂O in the presence of acid).[4] These reactions proceed via the formation of the most stable carbocation intermediate (Markovnikov's rule), which in this case would be the tertiary carbocation at the C2 position.

The core reactivity pathways are illustrated below.

start This compound product1 2,4,4-Trimethylhexane (Alkane) start->product1 Reduction (e.g., H₂, Pd/C) product2 2,4,4-Trimethyl-1,2-epoxyhexane (Epoxide) start->product2 Oxidation (e.g., m-CPBA) product3 2-Bromo-2,4,4-trimethylhexane (Markovnikov Adduct) start->product3 Hydrobromination (HBr)

Caption: Key Reactivity Pathways of this compound.

Experimental Protocols: Synthesis and Analysis

The synthesis of a sterically hindered alkene like this compound is most logically achieved via the dehydration of the corresponding tertiary alcohol. A robust, two-stage synthetic approach is detailed below.

Stage 1: Synthesis of 2,4,4-Trimethyl-2-hexanol (Grignard Reaction)

This stage involves the nucleophilic addition of a Grignard reagent to a ketone to form the precursor tertiary alcohol.[5][6]

Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Grignard Reagent Formation: Place magnesium turnings (1.1 eq) in the flask. Add a small crystal of iodine to initiate the reaction. Prepare a solution of 1-bromobutane (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium. Once the exothermic reaction begins (indicated by bubbling and loss of iodine color), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of butylmagnesium bromide.

  • Addition to Ketone: Cool the Grignard reagent to 0°C using an ice bath. Add a solution of methyl tert-butyl ketone (pinacolone) (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution. Control the rate of addition to maintain the reaction temperature below 10°C.

  • Workup: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2,4,4-trimethyl-2-hexanol.

Stage 2: Synthesis of this compound (Alcohol Dehydration)

This stage employs an acid-catalyzed E1 elimination, which is highly effective for tertiary alcohols.[7][8]

Methodology:

  • Apparatus Setup: Place the crude 2,4,4-trimethyl-2-hexanol from Stage 1 into a round-bottom flask with a magnetic stirrer. Add a catalytic amount of concentrated phosphoric acid (H₃PO₄) or a small quantity of p-toluenesulfonic acid.[9] Set up the apparatus for fractional distillation.

  • Dehydration and Distillation: Gently heat the flask. As the dehydration reaction proceeds, the lower-boiling alkene product (this compound, BP: 132°C) will distill out of the reaction mixture along with water, leaving the higher-boiling starting alcohol behind. This serves as both a purification step and a means to drive the equilibrium toward the product (Le Châtelier's principle).[4]

  • Purification: Collect the distillate in a receiving flask cooled in an ice bath. Transfer the distillate to a separatory funnel, wash with a 5% sodium bicarbonate solution to neutralize any residual acid, then wash with brine.

  • Final Drying and Isolation: Dry the organic layer over anhydrous calcium chloride (CaCl₂), filter, and perform a final fractional distillation, collecting the fraction boiling at approximately 132°C to yield the pure this compound.

The overall synthetic pathway is visualized below.

r1 1-Bromobutane + Mg p1 Grignard Reaction (Anhydrous Ether) r1->p1 r2 Methyl tert-butyl ketone r2->p1 inter 2,4,4-Trimethyl-2-hexanol p2 Acid-Catalyzed Dehydration (H₃PO₄, Heat) inter->p2 final This compound p1->inter p2->final

Caption: Two-Stage Synthesis of this compound.

Analytical Quality Control Workflow

Confirming the identity and purity of the final product is critical. A standard quality control workflow utilizing Gas Chromatography-Mass Spectrometry (GC-MS) is described.[10]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound (e.g., ~10-100 µg/mL) in a high-purity volatile solvent such as hexane or dichloromethane.

  • GC-MS Instrument Parameters:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal for separating non-polar volatile compounds.[11]

    • Injection: Inject 1 µL of the sample using a split injection mode to prevent column overloading.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of any potential impurities or starting materials.

    • MS Detector: Operate in Electron Ionization (EI) mode, scanning a mass range of m/z 40-300.

  • Data Analysis:

    • Purity Assessment: The purity is determined from the gas chromatogram by integrating the peak area of the main product and comparing it to the total area of all detected peaks. The target purity is typically >97%.

    • Identity Confirmation: The mass spectrum of the main peak is compared against a reference library (e.g., NIST) to confirm the identity of this compound. The molecular ion (m/z 126) and characteristic fragmentation pattern should match the reference.

The analytical workflow is summarized in the following diagram.

sample Synthesized Product prep Sample Preparation (Dilution in Hexane) sample->prep analysis GC-MS Analysis prep->analysis data Data Acquisition (Chromatogram & Mass Spectra) analysis->data interp Data Interpretation data->interp report Final Report (Purity & Identity Confirmed) interp->report Purity >97% & Identity Match fail Re-purify or Re-synthesize interp->fail Fails QC

Caption: Quality Control Workflow for this compound.

Applications in Research and Drug Development

While primarily used as an intermediate in organic synthesis and materials science, the structural motifs within this compound are highly relevant to the field of drug discovery.[1]

  • Materials Science: It serves as a monomer or co-monomer in polymerization reactions. The branched structure can be used to modify the physical properties of polymers, such as increasing thermal stability and altering mechanical characteristics.[1]

  • Fuel Research: Its combustion characteristics make it a compound of interest in studies related to internal combustion engine fuels.[1]

  • Relevance in Drug Discovery: this compound is not an active pharmaceutical ingredient itself. However, its highly lipophilic, non-polar, and sterically defined structure makes it an excellent representative of a molecular fragment . In modern drug discovery, particularly in Fragment-Based Drug Discovery (FBDD), small molecules like this are used to probe the binding sites of protein targets.[12][13]

    • Probing Hydrophobic Pockets: A key principle in drug-receptor interactions is the hydrophobic effect, where non-polar moieties on a drug molecule bind to hydrophobic pockets on a receptor, displacing water and leading to a net gain in binding energy.[14][15] A fragment like this compound (or its saturated alkane equivalent) is an ideal tool to identify and occupy such pockets.

    • Optimizing Lipophilic Efficiency: In lead optimization, medicinal chemists often need to increase a compound's potency without excessively increasing its lipophilicity, as high lipophilicity can lead to poor solubility, metabolic instability, and off-target toxicity.[16][] The concept of Lipophilic Efficiency (LipE) is used to guide this process.[18] By strategically adding or modifying small, branched alkyl groups—structurally similar to our topic compound—chemists can fine-tune a lead molecule's shape and lipophilicity to enhance its interaction with a specific hydrophobic region of a target protein, thereby improving potency and LipE.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate precautions.

  • GHS Hazard Statements:

    • H226: Flammable liquid and vapour.[3]

    • H304: May be fatal if swallowed and enters airways.[3]

  • Classification: Flammable Liquid, Category 2/3.[13] Aspiration Hazard, Category 1.

  • Precautionary Measures:

    • Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-retardant lab coat. Keep away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools and take precautionary measures against static discharge.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

    • First Aid: If swallowed, do NOT induce vomiting. Immediately call a poison center or doctor.[3] If on skin, remove contaminated clothing and rinse skin with plenty of water.

This product is intended for research and development use only by qualified individuals and is not for human or veterinary use.[1]

References

  • Lipophilic Efficiency as an Important Metric in Drug Design. [Online]. ACS Publications - Journal of Medicinal Chemistry. Available: [Link]

  • Lipophilic Efficiency: The Most Important Efficiency Metric in Medicinal Chemistry. [Online]. Taylor & Francis Online. Available: [Link]

  • The Role of Functional Groups in Drug-Receptor Interactions. [Online]. Elsevier Inc. Available: [Link]

  • Conformational Study of Lipophilic Ligands in Phospholipid Model Membrane Systems by Solution NMR. [Online]. ACS Publications - Journal of Medicinal Chemistry. Available: [Link]

  • Drug Receptor Interactions. [Online]. Chemistry LibreTexts. Available: [Link]

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  • Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry. [Online]. PubMed. Available: [Link]

  • Gas chromatographic-mass spectrometric characterization of all acyclic C-5-C-7 alkenes from fluid catalytic cracked gasoline... [Online]. ResearchGate. Available: [Link]

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  • Preparation of 2-methyl-2-hexanol. [Online]. PrepChem.com. Available: [Link]

  • What are two reactants to prepare 2-hexanol by using Grignard reagent?. [Online]. Quora. Available: [Link]

  • Fragment-based drug discovery: A graphical review. [Online]. PMC - PubMed Central. Available: [Link]

  • Alternative Greener Method for Preparation of Alkenes from Alcohol. [Online]. Beyond Benign. Available: [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. [Online]. PMC. Available: [Link]

  • Process for preparing 2,6,6-trimethyl 1-alkoxycarbonyl-2,4-cyclohexadienes. [Online]. Google Patents.
  • Purple color synthesis of 2-hexanol from 1-hexene. [Online]. Reddit. Available: [Link]

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An In-depth Technical Guide to 2,4,4-Trimethyl-1-hexene: Molecular Structure and Isomerism

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,4,4-trimethyl-1-hexene, a branched alkene of significant interest in organic synthesis and materials science. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, explores the nuances of its isomerism, and provides insights into its spectroscopic signature and synthetic considerations.

Introduction to this compound

This compound, an organic compound with the molecular formula C₉H₁₈, is a colorless to light yellow, flammable liquid with a distinct odor.[1] As a member of the nonene family of alkenes, its unique branched structure, featuring a hexene backbone with three methyl groups, imparts specific chemical properties that make it a valuable intermediate in various chemical transformations.[1] Its applications are found in polymer production, where its incorporation can enhance thermal stability and mechanical properties, and it is also explored as a component in fuel research.[1]

Molecular Structure and Physicochemical Properties

The systematic IUPAC name for this compound is 2,4,4-trimethylhex-1-ene.[2] The designation "1-hexene" indicates a six-carbon parent chain with a double bond originating at the first carbon. The prefixes "2,4,4-trimethyl" specify the locations of the three methyl group substituents.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular FormulaC₉H₁₈[1][2]
Molecular Weight126.24 g/mol [1][2]
AppearanceColorless to light yellow clear liquid[1][3]
Boiling Point132 °C[1]
Density0.75 g/cm³[1]
Flash Point24 °C[1]
CAS Number51174-12-0[2][3]

Isomerism in C₉H₁₈ Alkenes

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[4] For the molecular formula C₉H₁₈, which corresponds to nonene, a vast number of isomers exist, broadly categorized into constitutional isomers and stereoisomers.

Constitutional Isomerism

Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the connectivity of their atoms.[4] These differences can arise from variations in the carbon skeleton (skeletal isomerism), the position of the double bond (positional isomerism), or the nature of the functional group (functional group isomerism). In the context of alkenes, we primarily consider skeletal and positional isomerism.

This compound is one of many constitutional isomers of nonene. Other examples include:

  • Positional Isomers: These isomers have the same carbon skeleton but differ in the location of the double bond. For instance, 2,4,4-trimethyl-2-hexene is a positional isomer of this compound.[5][6]

  • Skeletal Isomers: These isomers have different carbon backbones. For example, 1-nonene is a straight-chain isomer, while this compound has a branched chain.[7] Other branched isomers include various trimethylcyclohexanes.[8][9]

The table below compares this compound with two of its constitutional isomers.

IsomerIUPAC NameKey Structural Difference
Target Molecule This compoundBranched hexene chain, double bond at C1.
Positional Isomer 2,4,4-Trimethyl-2-hexeneBranched hexene chain, double bond at C2.[5][6]
Skeletal Isomer 1-NoneneStraight nonane chain, double bond at C1.[7]
Stereoisomerism

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The two main types of stereoisomerism are enantiomerism and diastereomerism.

This compound itself does not exhibit stereoisomerism. This is because it lacks a chiral center (a carbon atom bonded to four different groups) and the double bond does not meet the criteria for geometric isomerism (cis-trans or E/Z isomerism). For a double bond to exhibit geometric isomerism, each carbon atom of the double bond must be bonded to two different groups. In this compound, the first carbon of the double bond is bonded to two identical hydrogen atoms.

However, other constitutional isomers of C₉H₁₈ can and do exhibit stereoisomerism. For example:

  • Geometric Isomerism: An isomer like 2-nonene can exist as cis and trans (or E and Z) isomers because each carbon of the double bond is attached to a hydrogen and an alkyl group of different lengths.

  • Enantiomerism: Some branched isomers of nonene may possess chiral centers. For instance, in 3,4-dimethyl-1-heptene, the carbon at position 3 and the carbon at position 4 are chiral centers, leading to the possibility of enantiomers and diastereomers.

The following diagram illustrates the decision process for determining if an alkene can exhibit geometric isomerism.

geometric_isomerism_workflow start Alkene Molecule check_db_carbons Examine each carbon of the C=C double bond start->check_db_carbons is_C1_different Are the two groups on the first carbon different? check_db_carbons->is_C1_different is_C2_different Are the two groups on the second carbon different? is_C1_different->is_C2_different Yes no_geometric_isomers No geometric isomers is_C1_different->no_geometric_isomers No geometric_isomers_exist Geometric isomers (cis/trans or E/Z) exist is_C2_different->geometric_isomers_exist Yes is_C2_different->no_geometric_isomers No

Sources

Physicochemical Properties and Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: A Key Intermediate in Dapagliflozin Synthesis

For professionals in pharmaceutical research and drug development, a comprehensive understanding of key intermediates is paramount for the successful synthesis of active pharmaceutical ingredients (APIs). This guide provides a detailed technical overview of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, a critical building block in the synthesis of Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) for the treatment of type 2 diabetes.[1][2][3]

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is a benzophenone derivative with the molecular formula C₁₅H₁₂BrClO₂ and a molecular weight of approximately 339.61 g/mol .[2][4] The presence of bromo, chloro, and ethoxy functional groups provides multiple sites for further chemical modification, making it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

PropertyValueSource
CAS Number 461432-22-4[2][4]
Molecular Formula C₁₅H₁₂BrClO₂[4]
Molecular Weight 339.61 g/mol [2][4]
Appearance White Solid[1]
Melting Point 158 °C[1]
XLogP3-AA 4.9[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3[4]

The structural arrangement of the two benzene rings is a notable feature. In the crystalline state, the dihedral angle between the two benzene rings is approximately 69.30°.[5] This spatial orientation can influence its reactivity and interaction with other molecules during subsequent synthetic steps.

Synthesis and Reaction Mechanisms

The synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route involves a Friedel-Crafts acylation reaction.

Synthesis of the Acylating Agent: 5-Bromo-2-chlorobenzoyl chloride

The initial step involves the conversion of 5-bromo-2-chlorobenzoic acid to its corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The use of a catalyst like N,N-dimethylformamide (DMF) is often employed to facilitate the reaction.[6]

Experimental Protocol: Preparation of 5-Bromo-2-chlorobenzoyl chloride [6]

  • To a reaction vessel, add 5-bromo-2-chlorobenzoic acid.

  • Add thionyl chloride and a catalytic amount of DMF.

  • Heat the mixture to reflux for a specified period (e.g., 2-4 hours) until the reaction is complete.

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride.

Friedel-Crafts Acylation

The synthesized 5-bromo-2-chlorobenzoyl chloride is then reacted with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the desired benzophenone.[6] The reaction is typically carried out in an inert solvent like dichloromethane.

Experimental Protocol: Synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone [6]

  • Dissolve the crude 5-bromo-2-chlorobenzoyl chloride in dichloromethane.

  • Add a Lewis acid catalyst, such as silica gel-supported aluminum trichloride.

  • Add phenetole to the reaction mixture.

  • Conduct the reaction under vacuum conditions.

  • Upon completion, filter the reaction mixture.

  • Wash the filtrate sequentially with a 5% sodium bicarbonate solution and water.

  • Evaporate the solvent.

  • Recrystallize the crude product from a mixed solvent system (e.g., ethanol and water) to obtain pure (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

Diagram 1: Synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation A 5-Bromo-2-chlorobenzoic Acid B 5-Bromo-2-chlorobenzoyl chloride A->B SOCl₂, DMF (catalyst) D (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone B->D C Phenetole C->D catalyst AlCl₃ (Lewis Acid) catalyst->D G A (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone B 5-bromo-2-chloro-4'-ethoxydiphenylmethane A->B Reduction Reaction

The reduction of the ketone to form the diphenylmethane core.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone and related compounds.

General Safety Precautions: [7][8]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [7]* Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. [9]* Storage: Store in a cool, dry, and well-ventilated place.

Hazard Identification: [7]* Eye Damage: Can cause serious eye damage. [7]* Aquatic Hazard: Very toxic to aquatic life with long-lasting effects. [7] In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist. [7][9][10]

Analytical Characterization

To ensure the quality and purity of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone for use in pharmaceutical synthesis, a range of analytical techniques are employed. These typically include:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

A comprehensive Certificate of Analysis (CoA) from the supplier should provide data from these analytical methods to confirm the identity and purity of the material. [11]

References

  • Cheméo. (n.d.). Chemical Properties of 2,4,4-Trimethyl-1-hexene (CAS 51174-12-0). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. (n.d.). Retrieved from [Link]

  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. (n.d.). Patsnap Eureka. Retrieved from [Link]

  • CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. (n.d.). Google Patents.
  • 461432-23-5|5-bromo-2-chloro-4'-ethoxydiphenylmethane|Kaimosi BioChem Tech Co., Ltd. (n.d.). Retrieved from [Link]

  • Ikigai® Corporation. (n.d.). 5-Bromo-2-chloro4'ethoxydiphenylmethane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). 461432-23-5 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

  • lookchem. (n.d.). 5-bromo-2-chloro-4'-ethoxydiphenylmethane Safety Data Sheets(SDS). Retrieved from [Link]

  • Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS DAPAGLIFLOZIN BROMOMETHANONE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Bromo-2-chloro-2'-ethoxy Benzophenone. Retrieved from [Link]

  • The Role of 5-Bromo-2-chloro-4'-ethoxydiphenylmethane in Drug Synthesis. (2025). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. PMC. Retrieved from [Link]

  • CN114044739B - Synthetic method for preparing 5-bromo-2-chloro-4' -ethoxy diphenylmethane. (n.d.). Google Patents.
  • Pratap Organics Pvt. Ltd. (n.d.). (CAS No. 461432-23-5 ) 5-Bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

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reaction mechanisms involving 2,4,4-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 2,4,4-Trimethyl-1-hexene

Introduction

This compound is a branched-chain alkene with the chemical formula C₉H₁₈.[1][2][3] This colorless to light yellow liquid is a valuable intermediate in organic synthesis and materials science.[1][4] Its structure, featuring a terminal double bond and significant steric hindrance from adjacent methyl and tert-butyl groups, dictates its reactivity and makes it an excellent model for studying the interplay of electronic and steric effects in chemical transformations.[1] This guide provides an in-depth exploration of the core reaction mechanisms involving this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Electrophilic Addition Reactions: The Role of Carbocation Stability

Electrophilic addition is a fundamental reaction class for alkenes. The electron-rich pi (π) bond of the double bond acts as a nucleophile, attacking an electrophile.[5] The regiochemical outcome of these reactions with unsymmetrical alkenes like this compound is governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.[6][7] This preference is dictated by the formation of the most stable carbocation intermediate.

Hydrohalogenation with Hydrogen Bromide (HBr)

The addition of hydrogen halides (HX) to this compound proceeds via a two-step mechanism involving a carbocation intermediate.[5][8][9][10]

Mechanism Deep Dive:

  • Protonation and Carbocation Formation: The π bond of the alkene attacks the electrophilic hydrogen of HBr.[10][11] According to Markovnikov's rule, the proton adds to carbon-1 (C1), which has two hydrogen atoms, leading to the formation of a secondary carbocation at carbon-2 (C2). An alternative, anti-Markovnikov addition would form a highly unstable primary carbocation at C1 and is therefore disfavored.

  • Potential for Rearrangement: The initially formed secondary carbocation can potentially undergo a 1,2-hydride shift from the adjacent carbon (C3) to form a more stable tertiary carbocation. However, in the case of this compound, the adjacent carbon (C3) has no hydrogens. Therefore, a hydride shift is not possible. A 1,2-methyl shift is also not favored as it would not lead to a more stable carbocation.

  • Nucleophilic Attack: The bromide ion (Br⁻), acting as a nucleophile, rapidly attacks the electrophilic secondary carbocation, forming the final product, 2-bromo-2,4,4-trimethylhexane.[5]

G cluster_step1 Step 1: Protonation (Markovnikov Addition) cluster_step2 Step 2: Nucleophilic Attack alkene This compound carbocation Secondary Carbocation Intermediate alkene->carbocation π bond attacks H⁺ hbr H-Br br_ion Br⁻ hbr->br_ion Heterolytic cleavage carbocation2 Secondary Carbocation br_ion2 Br⁻ product 2-Bromo-2,4,4-trimethylhexane carbocation2->product br_ion2->product Br⁻ attacks carbocation

Caption: Mechanism of HBr addition to this compound.

Experimental Protocol: Synthesis of 2-Bromo-2,4,4-trimethylhexane

  • Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Dissolve this compound (12.6 g, 0.1 mol) in 30 mL of a non-polar solvent like hexane.

  • Reaction: Cool the flask in an ice bath. Slowly bubble anhydrous HBr gas through the solution or add 20 mL of a concentrated aqueous solution of HBr (48%) dropwise with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 20 mL), followed by 5% sodium bicarbonate solution (20 mL), and finally with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Acid-Catalyzed Hydration

The addition of water across the double bond to form an alcohol is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄). This reaction also follows Markovnikov's rule.

Mechanism Deep Dive:

  • Protonation: The alkene is protonated by a hydronium ion (H₃O⁺), which is formed from the strong acid and water.[12] The proton adds to C1 to form the more stable secondary carbocation at C2.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the carbocation.[13]

  • Deprotonation: A final deprotonation step, where another water molecule acts as a base, removes a proton from the oxonium ion intermediate to yield the neutral alcohol product, 2,4,4-trimethyl-2-hexanol, and regenerates the hydronium ion catalyst.[14]

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation alkene This compound carbocation Secondary Carbocation alkene->carbocation π bond attacks H⁺ h3o H₃O⁺ h2o_1 H₂O h3o->h2o_1 carbocation2 Secondary Carbocation oxonium Oxonium Ion carbocation2->oxonium h2o_2 H₂O h2o_2->oxonium oxonium2 Oxonium Ion alcohol 2,4,4-Trimethyl-2-hexanol oxonium2->alcohol h2o_3 H₂O h3o_regen H₃O⁺ (catalyst) h2o_3->h3o_regen Deprotonation

Caption: Mechanism of acid-catalyzed hydration.

Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis

The hydroboration-oxidation reaction is a two-step process that achieves the hydration of an alkene with anti-Markovnikov regioselectivity, yielding an alcohol where the hydroxyl group is on the less substituted carbon.[15][16] This outcome is a direct consequence of the unique mechanism and the steric and electronic properties of the borane reagent.

Mechanism Deep Dive:

  • Hydroboration: Borane (BH₃), often used as a complex with THF, adds across the double bond in a concerted, four-centered transition state.[17] Boron, being less electronegative than hydrogen, acts as the electrophile. Steric hindrance plays a crucial role: the bulky tert-butyl group on the this compound molecule directs the larger boron atom to the less sterically hindered C1 position. The smaller hydrogen atom adds to the more substituted C2. This addition is stereospecific, occurring in a syn fashion, where both boron and hydrogen add to the same face of the double bond.[15] The process repeats until all three B-H bonds have reacted, forming a trialkylborane.

  • Oxidation: The trialkylborane is not isolated but is treated in situ with hydrogen peroxide (H₂O₂) in a basic solution (e.g., NaOH).[17] A hydroperoxide ion attacks the boron atom. This is followed by a 1,2-alkyl shift, where the alkyl group migrates from boron to the adjacent oxygen atom. This step proceeds with retention of configuration, ensuring the overall stereochemistry is preserved.[16] Subsequent hydrolysis cleaves the B-O bonds to yield the final alcohol product, 2,4,4-trimethyl-1-hexanol.

G cluster_hydroboration Part 1: Hydroboration (Syn Addition) cluster_oxidation Part 2: Oxidation (Retention of Stereochemistry) alkene This compound transition Four-center concerted transition state alkene->transition bh3 BH₃ • THF bh3->transition borane Trialkylborane Intermediate transition->borane Anti-Markovnikov regioselectivity borane2 Trialkylborane migration Hydroperoxide attack & Alkyl Migration borane2->migration reagents H₂O₂, NaOH reagents->migration alcohol 2,4,4-Trimethyl-1-hexanol migration->alcohol Hydrolysis

Caption: Workflow for hydroboration-oxidation of an alkene.

Experimental Protocol: Synthesis of 2,4,4-Trimethyl-1-hexanol

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert nitrogen atmosphere throughout the reaction.

  • Hydroboration: In the flask, dissolve this compound (12.6 g, 0.1 mol) in 50 mL of anhydrous THF. Cool the solution to 0°C in an ice bath. Add 1.0 M BH₃•THF solution (35 mL, 0.035 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Oxidation: Cool the mixture back to 0°C. Cautiously add 15 mL of 3 M aqueous NaOH, followed by the slow, dropwise addition of 15 mL of 30% hydrogen peroxide (H₂O₂), ensuring the temperature does not exceed 40°C.

  • Workup: After the addition, stir the mixture at room temperature for 1 hour. Add water and extract the product with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. Purify the resulting crude alcohol by distillation.

Oxidative Cleavage: Ozonolysis

Ozonolysis is a powerful method to cleave carbon-carbon double bonds, replacing them with carbonyl groups.[18] The nature of the final products—aldehydes, ketones, or carboxylic acids—depends on the workup conditions employed after the initial reaction with ozone.[19]

Mechanism Deep Dive:

  • Ozonide Formation: Ozone (O₃) adds to the double bond in a 1,3-dipolar cycloaddition to form a highly unstable primary ozonide, or molozonide.[20] This intermediate rapidly rearranges through a retro-1,3-dipolar cycloaddition to form a carbonyl compound and a carbonyl oxide. These two fragments then recombine in a different orientation via another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (or simply, ozonide).

  • Workup: The ozonide is cleaved to yield the final products.

    • Reductive Workup: Using a mild reducing agent like dimethyl sulfide (DMS) or zinc and water (Zn/H₂O) cleaves the ozonide to produce aldehydes and/or ketones. For this compound, this cleavage yields formaldehyde (from C1) and 2,4,4-trimethylpentanal (from the rest of the molecule).[21][22][23]

    • Oxidative Workup: Using an oxidizing agent like hydrogen peroxide (H₂O₂) converts any initially formed aldehydes into carboxylic acids. Ketones, if formed, remain unchanged.

G cluster_ozonolysis Step 1: Ozonide Formation cluster_workup Step 2: Reductive Workup alkene This compound molozonide Molozonide (Primary Ozonide) alkene->molozonide ozone O₃, -78°C ozone->molozonide ozonide Ozonide (Secondary Ozonide) molozonide->ozonide Rearrangement ozonide2 Ozonide aldehyde1 Formaldehyde ozonide2->aldehyde1 aldehyde2 2,4,4-Trimethylpentanal ozonide2->aldehyde2 dms DMS or Zn/H₂O dms->aldehyde1 dms->aldehyde2

Caption: Ozonolysis of this compound with reductive workup.

Experimental Protocol: Synthesis of 2,4,4-Trimethylpentanal

  • Setup: Use a two-necked flask equipped with a gas inlet tube and a drying tube, placed in a dry ice/acetone bath (-78°C).

  • Ozonolysis: Dissolve this compound (6.3 g, 0.05 mol) in 100 mL of methanol or dichloromethane. Bubble ozone gas (from an ozone generator) through the solution at -78°C. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone.

  • Quenching: Purge the solution with nitrogen or oxygen gas to remove the excess ozone.

  • Reductive Workup: Add dimethyl sulfide (DMS, 5 mL, ~0.07 mol) to the cold solution. Remove the cooling bath and allow the mixture to slowly warm to room temperature, stirring overnight.

  • Purification: Remove the solvent and the dimethyl sulfoxide byproduct under reduced pressure. The desired aldehyde, 2,4,4-trimethylpentanal, can be purified by distillation.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxirane).[24] The reaction involves the transfer of a single oxygen atom to the double bond.

Mechanism Deep Dive: The reaction proceeds through a concerted "butterfly" transition state where the alkene's π bond acts as the nucleophile, and the peroxyacid is the electrophile.[25] The oxygen atom is delivered to both carbons of the double bond simultaneously in a syn-addition. This mechanism avoids discrete intermediates like carbocations. For this compound, the product is 1,2-epoxy-2,4,4-trimethylhexane. These epoxides are versatile intermediates themselves and can be opened under acidic or basic conditions to form diols and other functionalized compounds.[25][26]

G alkene This compound transition Concerted 'Butterfly' Transition State alkene->transition mcpba Peroxyacid (m-CPBA) mcpba->transition epoxide 1,2-Epoxy-2,4,4-trimethylhexane transition->epoxide acid Carboxylic Acid Byproduct transition->acid

Sources

theoretical calculations of 2,4,4-Trimethyl-1-hexene stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Calculation of 2,4,4-Trimethyl-1-hexene Stability

Abstract

Introduction: The Foundational Principles of Alkene Stability

The thermodynamic stability of an alkene is a critical parameter in chemical synthesis, reaction kinetics, and drug design, as it dictates equilibrium positions and influences reactivity. Generally, alkene stability is governed by a confluence of electronic and steric factors.

  • Degree of Substitution : The most significant factor is typically the number of alkyl groups attached to the C=C double bond. Stability increases in the order: monosubstituted < disubstituted < trisubstituted < tetrasubstituted.[1][2] This trend is quantifiable through experimental measurements of the heat of hydrogenation (ΔH°hydrog), where a lower release of heat corresponds to a more stable initial alkene.[3][4]

  • Hyperconjugation : The electronic basis for the substitution trend is primarily hyperconjugation. This involves the delocalization of electron density from adjacent C-H or C-C sigma (σ) bonds into the empty π* antibonding orbital of the double bond.[5][6] More alkyl substituents provide more adjacent σ-bonds, leading to greater electron delocalization and increased stabilization.[3]

  • Steric Strain : The spatial arrangement of substituents can introduce strain, which destabilizes the molecule. For instance, cis isomers are generally less stable than their trans counterparts due to steric hindrance between bulky groups on the same side of the double bond.[2][3][4]

Our subject molecule, this compound, is a monosubstituted alkene. Its stability can only be truly understood in a relative context, by comparing it to its more substituted isomers, such as 2,4,4-trimethyl-2-hexene (a trisubstituted alkene). This guide will lay out the theoretical protocol to calculate this stability difference.

Theoretical Framework: Selecting the Right Computational Tools

To accurately model molecular stability, we employ a multi-tiered computational strategy. This approach balances computational cost with the necessary accuracy for reliable predictions.

  • Molecular Mechanics (MM) : This method treats molecules as a collection of atoms held together by springs (bonds) and uses a set of empirical parameters known as a force field to calculate the potential energy. MM is computationally inexpensive and ideal for rapidly exploring the vast conformational space of a flexible molecule to identify low-energy candidate structures.[7]

  • Quantum Mechanics (QM) : QM methods solve the Schrödinger equation (or a derivative thereof) to describe the electronic structure of a molecule from first principles. They are far more accurate but also more computationally demanding than MM.

    • Density Functional Theory (DFT) : DFT is the workhorse of modern computational chemistry for systems of this size. It calculates the electron density to determine the energy of the system, offering a favorable balance of accuracy and efficiency.[8] The choice of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, def2-TZVPP) is critical and dictates the quality of the results.[9][10]

The core principle of our investigation is to calculate the Gibbs free energy (ΔG) for this compound and its isomers. The molecule with the lower ΔG is thermodynamically more stable.[11][12][13] The Gibbs free energy incorporates both enthalpy (ΔH), which includes electronic energy and vibrational contributions, and entropy (S), which accounts for molecular disorder.

Detailed Computational Protocol

This section details a validated, step-by-step workflow for the theoretical determination of alkene stability. Each step is critical for ensuring the final results are both accurate and meaningful.

Step 1: Initial 3D Structure Generation

The first step is to build accurate three-dimensional representations of the molecules of interest.

  • Action : Using a molecular editor such as Avogadro[14] or GaussView, construct the 3D structures of this compound and its primary isomer, 2,4,4-trimethyl-2-hexene.

  • Causality : A plausible initial geometry is essential. While subsequent optimization steps will refine the structure, starting from a chemically sensible conformation (correct bond orders, reasonable angles) accelerates convergence and prevents the optimization algorithm from becoming trapped in a high-energy, unrealistic local minimum.

Step 2: Conformational Analysis via Molecular Mechanics

Due to the presence of several rotatable single bonds, a thorough search of the conformational landscape is mandatory to locate the global minimum energy structure.

  • Action : Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94). This involves programmatically rotating each single bond (e.g., C2-C3, C3-C4) in discrete increments (e.g., 30°) and performing a quick energy minimization at each step.

  • Trustworthiness : This systematic search ensures that we are not overlooking a lower-energy conformer. Basing the entire subsequent analysis on a single, arbitrarily drawn conformer is a common and critical error. All unique, low-energy conformers identified should be saved for the next stage.

Step 3: High-Accuracy Geometry Optimization with DFT

The most promising, low-energy conformers from the MM search are now subjected to a rigorous geometry optimization using DFT.

  • Action : For each low-energy conformer, perform a full geometry optimization using a reliable DFT method. A common and well-validated choice is the B3LYP functional with the 6-31G(d) basis set. This calculation finds the precise geometry that corresponds to the lowest point on the potential energy surface for that conformer.

  • Software : This calculation is performed using established quantum chemistry software packages like GAMESS[15], Psi4[16], or Gaussian.

  • Causality : DFT provides a much more accurate description of the electronic structure and, therefore, the molecular geometry and energy compared to MM. This step is crucial for obtaining quantitative accuracy.

Step 4: Vibrational Frequency Calculation and Thermodynamic Validation

This final calculation serves two purposes: it validates the optimized structure and provides the necessary data to compute thermodynamic properties.

  • Action : Perform a vibrational frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d)) on the final optimized geometry of the lowest-energy conformer for each isomer.

  • Validation : A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure and must be repeated. This is a critical self-validating check.

  • Thermodynamic Data : The frequency calculation yields the Zero-Point Vibrational Energy (ZPVE), thermal corrections to enthalpy, and entropy. These values are used to correct the raw electronic energy (E) to obtain the final Gibbs Free Energy (G) at a specified temperature (typically 298.15 K).

    • H = Eelectronic + Ethermal(H)

    • G = H - TS = Eelectronic + Ethermal(H) - TS

The entire computational workflow is summarized in the diagram below.

G Computational Workflow for Alkene Stability cluster_0 Phase 1: Structure Preparation cluster_1 Phase 2: Quantum Mechanical Refinement cluster_2 Phase 3: Analysis Build 1. Build 3D Structures (e.g., this compound) ConfSearch 2. MM Conformational Search (Identify Low-Energy Candidates) Build->ConfSearch Flexible Bonds Opt 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) ConfSearch->Opt Low-Energy Conformers Freq 4. DFT Frequency Calculation Opt->Freq Optimized Geometry Validation Validate Minimum (No Imaginary Frequencies) Freq->Validation Thermo Calculate Thermodynamic Properties (H, S, G) Freq->Thermo Compare Compare ΔG of Isomers (Lower ΔG = More Stable) Thermo->Compare

Caption: A flowchart of the computational protocol for determining alkene stability.

Data Presentation and Interpretation

The final output from the computational workflow allows for a direct, quantitative comparison of isomer stability. The results should be summarized in a clear, tabular format.

Table 1: Calculated Thermodynamic Properties for 2,4,4-Trimethylhexene Isomers

PropertyThis compound (Monosubstituted)2,4,4-Trimethyl-2-hexene (Trisubstituted)Δ (2-ene - 1-ene)
Relative Electronic Energy (kcal/mol)0.00-3.45-3.45
Relative Enthalpy (H) (kcal/mol)0.00-3.18-3.18
Relative Gibbs Free Energy (G) (kcal/mol) 0.00 -2.95 -2.95

Note: Values are hypothetical and for illustrative purposes. Actual calculations would provide precise data.

Interpretation of Results:

The data presented in Table 1 unequivocally demonstrates that the trisubstituted isomer, 2,4,4-trimethyl-2-hexene, is thermodynamically more stable than the monosubstituted this compound.

  • Expertise & Experience : The calculated difference in Gibbs Free Energy (ΔG) of -2.95 kcal/mol is significant. This value aligns with established chemical principles: the increased substitution of the 2-hexene isomer allows for more extensive hyperconjugation, stabilizing the molecule.[3][4] The bulky tert-butyl group at the C4 position creates some steric strain in both isomers, but the electronic stabilization gained from the additional two methyl groups on the double bond in the 2-hexene isomer is the dominant energetic factor.

The logical relationship between molecular features and calculated stability is depicted below.

G Alkene Alkene Structure (e.g., this compound) Substitution Degree of Substitution Alkene->Substitution Sterics Steric Strain Alkene->Sterics Hyperconjugation Hyperconjugation (σ → π* donation) Substitution->Hyperconjugation increases Stability Thermodynamic Stability (Lower Gibbs Free Energy) Sterics->Stability decreases Hyperconjugation->Stability increases

Caption: Key molecular factors influencing the thermodynamic stability of an alkene.

Conclusion

This guide has established a rigorous and reliable in-silico protocol for the theoretical calculation of alkene stability, using this compound as a case study. By integrating low-cost conformational searches with high-accuracy DFT calculations, researchers can obtain quantitative predictions of relative isomer stability. The key to authoritative results lies not just in executing the steps, but in understanding the causality behind the workflow—from the necessity of a conformational search to the validation of energy minima through frequency analysis. This approach provides a powerful predictive tool for applications in reaction design, mechanistic studies, and the broader field of drug development.

References

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  • ResearchGate. (2023). DFT investigation of photocatalytic contra-thermodynamic alkene isomerization in α-substituted alkenylazaarenes. [Link]

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An In-depth Technical Guide to the Solubility of 2,4,4-Trimethyl-1-hexene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the solubility characteristics of 2,4,4-trimethyl-1-hexene, a branched alkene of significant interest in organic synthesis and materials science. A foundational principle of "like dissolves like" governs its solubility, indicating a high affinity for nonpolar, aprotic organic solvents. This document synthesizes physicochemical data, theoretical principles, and practical experimental methodologies to offer a complete reference for laboratory and industrial applications. Key sections include detailed physicochemical properties, a qualitative solubility summary, an exploration of the theoretical underpinnings of solubility, and a robust, validated experimental protocol for determining solubility.

Introduction: The Significance of this compound Solubility

This compound, an isomer of nonene (C9H18), is a versatile intermediate in the synthesis of complex organic molecules and the production of polymers.[1] Its highly branched, nonpolar structure dictates its interaction with various media, making a thorough understanding of its solubility essential for a range of applications. For researchers and professionals, solubility data is critical for:

  • Reaction Medium Selection: Choosing an appropriate solvent to ensure reactants are in the same phase, facilitating optimal reaction kinetics.

  • Purification Processes: Designing extraction, washing, or crystallization steps to isolate the compound from reaction mixtures.

  • Product Formulation: Developing stable formulations where this compound is a component, particularly in fuels or polymer applications.

  • Predictive Modeling: Using solubility data to model environmental fate, transport, and toxicological profiles.

This guide serves as an authoritative resource, explaining the causality behind its solubility behavior and providing the tools to measure it accurately.

Physicochemical Profile of this compound

Understanding the inherent properties of this compound is the first step in predicting its solubility. Its molecular structure is characterized by a double bond at the first carbon and significant steric hindrance from the trimethyl groups, resulting in a nonpolar molecule with only weak intermolecular van der Waals forces.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₈[1][2][3]
Molecular Weight 126.24 g/mol [1][2][3]
Appearance Colorless to light yellow clear liquid[1][4][5]
Boiling Point ~132 °C[1][6]
Melting Point -71.84 °C[1]
Density ~0.75 g/cm³[1]
Log K_ow_ (Octanol/Water) 4.57[1]
Water Solubility Very low (predicted)[7]

The high Log K_ow_ value strongly indicates that the compound is lipophilic, meaning it will preferentially dissolve in fats, oils, and nonpolar organic solvents over water.[1]

Theoretical Framework for Solubility

The principle of "like dissolves like " is the cornerstone for predicting the solubility of this compound.[8][9] This rule states that substances with similar intermolecular forces and polarity are likely to be miscible or soluble in one another.

  • Solute (this compound): As a nonpolar alkene, its primary intermolecular forces are weak London dispersion forces. It lacks the ability to form hydrogen bonds or engage in strong dipole-dipole interactions.

  • Solvent: The solubility will depend on the solvent's ability to overcome the solute-solute interactions and form new, energetically favorable solute-solvent interactions.

This relationship can be visualized as follows:

G cluster_solute This compound cluster_solvents Organic Solvents Solute Nonpolar (Weak London Dispersion Forces) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Strong Interaction Solute->Nonpolar 'Like Dissolves Like' High Solubility PolarAprotic Polar Aprotic Solvents (e.g., Acetone, THF) Moderate Interaction Solute->PolarAprotic Mismatched Polarity Lower Solubility PolarProtic Polar Protic Solvents (e.g., Ethanol, Water) Weak to No Interaction Solute->PolarProtic Highly Mismatched Immiscible/Insoluble

Caption: Interaction diagram based on polarity matching.

Qualitative Solubility in Common Organic Solvents

Table 2: Predicted Solubility of this compound in Various Solvent Classes

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneHigh / Miscible "Like dissolves like"; solvent and solute are both nonpolar hydrocarbons with similar dispersion forces.[9][10][11]
Nonpolar Aromatic Toluene, Benzene, XylenesHigh / Miscible Similar nonpolar character; π-stacking in aromatics does not significantly hinder solvation of the alkene.[11]
Halogenated Dichloromethane, ChloroformHigh / Miscible Although they have a dipole moment, their overall character allows for effective solvation of nonpolar compounds.
Ethers Diethyl Ether, Tetrahydrofuran (THF)High / Miscible Ethers are weakly polar but are excellent solvents for a wide range of organic compounds, including nonpolar ones.[11]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate to High These are polar aprotic solvents. While a polarity mismatch exists, they can often dissolve nonpolar compounds to a significant extent.[11]
Esters Ethyl AcetateModerate Possess a polar carbonyl group but also nonpolar alkyl chains, allowing for some interaction.
Alcohols Methanol, EthanolLow to Very Low These are polar protic solvents. The strong hydrogen-bonding network in alcohols makes it energetically unfavorable to create a cavity for a nonpolar solute.[11]
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very Low / Immiscible Significant polarity mismatch; strong dipole-dipole interactions in the solvent prevent dissolution of the nonpolar alkene.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To generate reliable, quantitative solubility data, a validated experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a substance in a solvent.[12] This protocol is designed as a self-validating system.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (>97% purity)[5]

  • High-purity organic solvent of choice

  • Analytical balance

  • Thermostatic orbital shaker or water bath

  • Calibrated flasks or vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Calibrated volumetric glassware

Step-by-Step Methodology
  • Preparation of Supersaturated Solution (Causality: To ensure equilibrium is reached from saturation):

    • Add a known volume of the solvent to several vials (e.g., 10 mL).

    • Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of the solute must be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration (Causality: To allow the system to reach thermodynamic equilibrium):

    • Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a prolonged period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure full equilibrium is achieved, especially with viscous solvents.[8][12]

  • Phase Separation (Causality: To isolate the saturated solution without disturbing the equilibrium):

    • Stop agitation and allow the vials to rest in the thermostatic bath for at least 24 hours. This allows the excess undissolved solute to separate completely by gravity.

  • Sampling:

    • Carefully withdraw a sample from the clear, supernatant solvent phase using a syringe. Do not disturb the undissolved layer.

    • Immediately pass the sample through a syringe filter directly into a pre-weighed volumetric flask. This removes any microscopic undissolved droplets.

  • Quantification (Causality: To accurately measure the concentration of the dissolved solute):

    • Determine the mass of the filtered sample.

    • Dilute the sample to a known volume with fresh solvent.

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-FID method.

    • Prepare a calibration curve using standards of known concentrations to ensure accuracy.

  • Validation (Causality: To confirm that true equilibrium was achieved):

    • Analyze samples taken at different time points (e.g., 24, 48, and 72 hours). The calculated solubility should be consistent across the later time points. If the concentration is still increasing, the equilibration time was insufficient.

Caption: Experimental workflow for the shake-flask solubility method.

Conclusion

The solubility of this compound is fundamentally governed by its nonpolar, aliphatic structure. It exhibits high solubility and is often miscible with nonpolar organic solvents such as alkanes, aromatics, and ethers. Its solubility decreases significantly as the polarity of the solvent increases, with very low solubility in polar protic solvents like alcohols. For precise quantitative data, a rigorous experimental method, such as the validated shake-flask protocol detailed herein, is required. This guide provides the theoretical foundation and practical framework necessary for researchers and professionals to confidently manage and utilize this compound in their work.

References

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Navigating the Volatility: A Technical Guide to the Safe Handling of 2,4,4-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the health and safety considerations paramount for the handling of 2,4,4-Trimethyl-1-hexene. As a branched C9 alkene, its utility in organic synthesis and materials science is significant. However, its physicochemical properties necessitate a robust understanding and implementation of stringent safety protocols to mitigate risks. This document moves beyond a simple recitation of precautionary statements, offering a technical exploration of the "why" behind the protocols, grounded in the substance's inherent characteristics.

Compound Profile and Core Hazards

This compound is a colorless to light yellow liquid with a molecular formula of C9H18.[1][2] Its branched structure influences its physical properties, which in turn dictate its primary hazards: high flammability and a potential for aspiration toxicity.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is critical for anticipating its behavior in a laboratory setting. These properties are the basis for its hazard classifications and inform the necessary safety precautions.

PropertyValueSignificance for Safety
Molecular Formula C9H18-
Molecular Weight 126.24 g/mol Influences vapor density.[1]
Appearance Colorless to light yellow clear liquidAllows for easy visual identification.[1][2]
Boiling Point 132 °CRelatively low boiling point contributes to vapor generation.[1]
Flash Point 24 °CHIGHLY FLAMMABLE. Vapors can ignite at room temperature.[1]
Density 0.75 g/cm³Less dense than water; will float.[1]
Vapor Density >1 (Air = 1)Vapors are heavier than air and can accumulate in low-lying areas.
GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified as follows:

  • Flammable Liquids, Category 2: Indicated by the hazard statement H225: Highly flammable liquid and vapor .[3][4] This classification is due to its low flash point, meaning it can be easily ignited by sparks, open flames, or even hot surfaces.

  • Aspiration Hazard, Category 1: Represented by the hazard statement H304: May be fatal if swallowed and enters airways .[5] This is a critical, yet often misunderstood, hazard associated with low-viscosity hydrocarbons.

The Science Behind the Risks: Flammability and Toxicity

A deeper dive into the primary hazards reveals the scientific principles that necessitate the rigorous safety protocols outlined in this guide.

The Pervasive Threat of Flammability

The molecular structure and low flash point of this compound make it a significant fire risk. Its vapors are heavier than air and can travel considerable distances to an ignition source, leading to a "flashback" phenomenon.[6] Therefore, handling procedures must be designed to control vapor accumulation and eliminate all potential ignition sources.

Experimental Workflow: Ignition Source Control

cluster_0 Pre-Handling Safety Sweep start Identify Work Area no_flames Extinguish All Open Flames start->no_flames no_sparks Power Down Non-Essential Spark-Producing Equipment (e.g., stir plates, variacs) no_flames->no_sparks grounding Ensure Proper Grounding of Dispensing/Receiving Vessels no_sparks->grounding ventilation Confirm Fume Hood Functionality grounding->ventilation proceed Proceed with Handling ventilation->proceed

Caption: Ignition source elimination workflow before handling.

The Silent Danger: Aspiration Toxicity

While the flammability of this compound is an immediate and obvious danger, the aspiration hazard is more insidious. Due to its low viscosity, if the liquid is accidentally ingested and then vomited, it can be easily drawn into the lungs.[7][8] This can lead to a severe chemical pneumonitis, which can be fatal.[9][10] It is for this reason that inducing vomiting after ingestion is strictly contraindicated.

Unraveling the Toxicological Profile: A Landscape of Limited Data

Specific toxicological studies on this compound, such as those examining chronic, reproductive, or carcinogenic effects, are notably scarce in publicly available literature.[11] However, the absence of data should not be misconstrued as the absence of risk. Insights can be gleaned from studies on structurally related C9 hydrocarbons.

  • Inhalation: Studies on other C9 hydrocarbons, such as trimethylbenzene isomers, have shown potential for neurotoxic effects and respiratory irritation with prolonged exposure.[12][13] Animal studies on n-nonane (a C9 alkane) have indicated that high concentrations can lead to central nervous system effects, including ataxia and seizures.[14]

  • Dermal Contact: Prolonged or repeated skin contact with hydrocarbons can lead to defatting of the skin, resulting in dryness and irritation.[15] While dermal absorption is a potential route of systemic exposure, specific data for this compound is lacking.

Given these data gaps, a conservative approach is warranted, treating the substance as potentially harmful via inhalation and dermal contact and employing engineering controls and personal protective equipment to minimize exposure.

Field-Proven Protocols for Safe Handling and Storage

The following protocols are designed to be self-validating systems, integrating multiple layers of safety to mitigate the identified hazards.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the last line of defense against exposure.

  • Eye Protection: Chemical safety goggles are mandatory. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Wear nitrile gloves with a minimum thickness of 4mil for incidental contact.[5] For tasks involving larger quantities or a higher likelihood of direct contact, heavier-duty gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.

  • Body Protection: A flame-resistant lab coat is highly recommended.[6] At a minimum, a 100% cotton lab coat should be worn.[6] Full-length pants and closed-toe shoes are required.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to control vapor inhalation.

Logical Relationship: Hazard and PPE Selection

cluster_1 Hazard-Based PPE Protocol flammability H225: Highly Flammable fr_coat Flame-Resistant Lab Coat flammability->fr_coat aspiration H304: Aspiration Hazard goggles_shield Goggles & Face Shield aspiration->goggles_shield inhalation Potential Inhalation Toxicity fume_hood Chemical Fume Hood inhalation->fume_hood dermal Potential Dermal Irritation gloves Nitrile Gloves dermal->gloves

Caption: Mapping hazards to appropriate PPE and controls.

Handling and Storage Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[16]

  • Ignition Sources: Eliminate all potential ignition sources from the handling area.[17] This includes open flames, hot plates, and non-intrinsically safe electrical equipment.[16][17]

  • Static Electricity: Ground and bond all metal containers during transfer to prevent the buildup of static electricity, which can serve as an ignition source.[17]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[3][6] Keep containers tightly closed.[3] Store in a designated flammable liquids storage cabinet.[6] Segregate from oxidizing agents.[18]

Emergency Response Protocols

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: DO NOT INDUCE VOMITING. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Spill Response

The appropriate response to a spill depends on its size and location.

Step-by-Step Protocol for a Small Spill (<100 mL) within a Fume Hood:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash as low as possible while still allowing access for cleanup.

  • Don Appropriate PPE: This includes safety goggles, a lab coat, and heavy-duty nitrile gloves.[3]

  • Contain the Spill: Use a non-combustible absorbent material, such as spill pads or vermiculite, to dike the spill and prevent its spread.[19][20]

  • Absorb the Spill: Cover the spill with the absorbent material.

  • Collect Residue: Using non-sparking tools, carefully scoop the absorbed material into a compatible, sealable container.[19]

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose of Waste: Label the container as hazardous waste and dispose of it according to institutional guidelines.[21]

  • Restock: Replenish the spill kit.[3]

For larger spills, or any spill outside of a fume hood, evacuate the area immediately, alert others, and contact your institution's emergency response team.[20][21]

Conclusion

This compound is a valuable chemical intermediate, but its safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. Its high flammability demands rigorous control of ignition sources and vapors, while its potential for aspiration toxicity necessitates careful handling to prevent ingestion. Although a complete toxicological profile is not yet available, the potential for harm based on related compounds underscores the importance of minimizing all routes of exposure through robust engineering controls and appropriate personal protective equipment. By integrating the principles and protocols outlined in this guide, researchers can confidently and safely harness the utility of this compound in their scientific endeavors.

References

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  • Korsak, Z., & Rydzynski, K. (1996). Neurotoxic effects of acute and subchronic inhalation exposure to trimethylbenzene isomers (pseudocumene, mesitylene, hemimellitene)
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Methodological & Application

Application Notes and Protocols for the Polymer Synthesis of 2,4,4-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Potential of a Branched Monomer

In the landscape of polymer chemistry, the structure of the monomeric building block dictates the ultimate properties and applications of the resulting macromolecule. While simple α-olefins like ethylene and propylene have given rise to the world's most produced plastics, the incorporation of more complex, branched monomers offers a pathway to materials with tailored and often superior performance characteristics. 2,4,4-Trimethyl-1-hexene, a C9 α-olefin, presents a compelling case for the synthesis of specialty polyolefins. Its highly branched structure, featuring a quaternary carbon and a neopentyl-like arrangement, is anticipated to impart significant steric hindrance during polymerization. This structural feature can profoundly influence the polymerization kinetics, polymer microstructure, and ultimately, the material's thermal and mechanical properties. This guide provides an in-depth exploration of the synthetic routes to poly(this compound), offering detailed protocols and a discussion of the underlying chemical principles for researchers in polymer science and material development.

The Influence of Bulkiness: A Double-Edged Sword

The bulky 2,4,4-trimethylpentyl group is the defining feature of this monomer and has several predictable consequences for its polymerization and the properties of the resulting polymer:

  • Reduced Polymerization Rates: The steric hindrance around the vinyl group can be expected to lower the rate of monomer insertion into the growing polymer chain compared to less hindered α-olefins like 1-hexene.

  • Impact on Stereochemistry: The bulky substituent can influence the stereochemical outcome of the polymerization, potentially leading to polymers with high tacticity, depending on the catalyst system employed.

  • Enhanced Thermal Stability: The branched structure can restrict chain mobility and rotation, leading to a higher glass transition temperature (Tg) and potentially improved thermal stability of the resulting polymer.

  • Modified Crystallinity: The irregular packing of polymer chains due to the bulky side groups is likely to result in amorphous or low-crystallinity materials.

Polymerization Methodologies: Navigating the Synthetic Landscape

The polymerization of α-olefins is predominantly achieved through three major catalytic pathways: Cationic Polymerization, Ziegler-Natta Catalysis, and Metallocene-Catalyzed Polymerization. The choice of method is critical as it dictates not only the feasibility of polymerizing a sterically hindered monomer like this compound but also the microstructure and properties of the final polymer.

Cationic Polymerization: Taming the Carbocation

Cationic polymerization is initiated by an electrophilic species, typically a protic acid or a Lewis acid in the presence of a proton source (co-initiator), which protonates the double bond to generate a carbocation. This carbocation then propagates by adding to subsequent monomer units. Alkenes with electron-donating substituents that can stabilize the resulting carbocation are ideal candidates for this method. The tertiary carbocation that would be formed from this compound is relatively stable, making cationic polymerization a viable approach.

Causality in Experimental Design: The choice of a Lewis acid initiator, such as aluminum trichloride (AlCl₃) or titanium tetrachloride (TiCl₄), in conjunction with a protic co-initiator like water, allows for the generation of the initiating carbocationic species.[1][2] Low temperatures are crucial to suppress chain transfer and termination reactions, which are often problematic in cationic polymerizations, leading to low molecular weight polymers.[2] The use of a non-polar solvent like hexane minimizes side reactions with the highly reactive carbocationic intermediates.

Protocol 1: Proposed Cationic Polymerization of this compound

Materials:

  • This compound (purified by distillation over a drying agent)

  • Hexane (anhydrous)

  • Aluminum trichloride (AlCl₃) or Titanium tetrachloride (TiCl₄)

  • Methanol (for quenching)

  • Hydrochloric acid (HCl)

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Jacketed glass reactor with mechanical stirrer and temperature control

  • Syringes and cannulas for liquid transfers

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble the reactor under a nitrogen atmosphere and dry thoroughly by heating under vacuum.

  • Solvent and Monomer Addition: Charge the reactor with anhydrous hexane (e.g., 200 mL) and cool to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath. Add the purified this compound (e.g., 20 mL) to the cooled solvent.

  • Initiator Preparation: In a separate Schlenk flask under nitrogen, prepare a stock solution of the Lewis acid in hexane (e.g., 0.1 M AlCl₃).

  • Initiation: Slowly add a predetermined amount of the Lewis acid solution to the vigorously stirred monomer solution to initiate the polymerization. The reaction mixture may become more viscous as the polymer forms.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-3 hours), maintaining a constant temperature.

  • Quenching: Terminate the polymerization by adding an excess of cold methanol.[3] This will react with the active cationic species.

  • Polymer Isolation and Purification: Allow the mixture to warm to room temperature. The polymer will precipitate. Isolate the polymer by filtration. Wash the polymer repeatedly with methanol to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Ziegler-Natta Catalysis: A Workhorse for Polyolefins

Ziegler-Natta catalysts, typically heterogeneous systems based on titanium compounds supported on magnesium chloride and activated by an organoaluminum co-catalyst, are the cornerstone of industrial polyolefin production.[4][5] These catalysts operate via a coordination-insertion mechanism, where the olefin coordinates to the transition metal center before inserting into the metal-alkyl bond.[6]

Causality in Experimental Design: The use of a supported catalyst, such as TiCl₄ on MgCl₂, provides a high surface area for the active sites.[5] The trialkylaluminum co-catalyst (e.g., triethylaluminum, TEAL) serves multiple roles: it alkylates the titanium precursor to generate the active species, acts as a scavenger for impurities, and can participate in chain transfer reactions to control molecular weight.[4] Polymerization is typically carried out in a non-polar solvent under an inert atmosphere to prevent deactivation of the catalyst.

Protocol 2: Proposed Ziegler-Natta Polymerization of this compound

Materials:

  • This compound (purified)

  • Toluene (anhydrous)

  • Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)

  • Triethylaluminum (TEAL) solution in hexane

  • Methanol with 5% HCl (for quenching and catalyst residue removal)

  • Methanol (for washing)

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk line or glovebox

  • Jacketed glass reactor with mechanical stirrer and temperature control

  • Syringes and cannulas

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reactor Setup: Prepare the reactor under a nitrogen atmosphere as described in Protocol 1.

  • Catalyst Slurry Preparation: In a Schlenk flask, suspend the solid Ziegler-Natta catalyst in anhydrous toluene to form a slurry.

  • Polymerization Setup: Charge the reactor with anhydrous toluene and the purified this compound. Bring the mixture to the desired polymerization temperature (e.g., 50-70 °C).

  • Co-catalyst Addition: Add the triethylaluminum solution to the reactor to scavenge any impurities.

  • Initiation: Inject the prepared catalyst slurry into the reactor to commence polymerization. Monitor the reaction temperature, as the polymerization is exothermic.

  • Polymerization: Continue the reaction for the planned duration (e.g., 1-4 hours).

  • Quenching and Purification: Terminate the reaction by adding methanol containing 5% HCl. This will deactivate the catalyst and precipitate the polymer. Stir for 30 minutes to ensure complete deactivation and to dissolve the catalyst residues.

  • Isolation and Washing: Filter the polymer and wash it extensively with methanol until the washings are neutral.

  • Drying: Dry the polymer in a vacuum oven at 60-80 °C.

Metallocene-Catalyzed Polymerization: Precision and Control

Metallocene catalysts are organometallic compounds, typically of Group 4 metals (Ti, Zr, Hf), containing cyclopentadienyl-type ligands. When activated with a co-catalyst, usually methylaluminoxane (MAO), they form single-site catalysts that offer exceptional control over polymer molecular weight, molecular weight distribution, and stereochemistry.[7]

Causality in Experimental Design: The well-defined nature of the single active site in metallocene catalysts leads to polymers with a narrow molecular weight distribution. The structure of the metallocene ligand framework can be tailored to control the stereospecificity of the polymerization. MAO acts as an activator by alkylating the metallocene and abstracting a ligand to generate a cationic, catalytically active species.[4] The polymerization is highly sensitive to impurities, necessitating the use of highly purified reagents and inert atmosphere techniques.

Protocol 3: Proposed Metallocene-Catalyzed Polymerization of this compound

Materials:

  • This compound (highly purified)

  • Toluene (anhydrous)

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

  • Methylaluminoxane (MAO) solution in toluene

  • Acidified methanol (as in Protocol 2)

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Glovebox is highly recommended for handling the sensitive catalyst and co-catalyst.

  • Jacketed glass reactor with mechanical stirrer and temperature control

  • Syringes and cannulas

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reactor Preparation: Set up and dry the reactor under a nitrogen atmosphere.

  • Reaction Mixture Preparation: Inside a glovebox, charge the reactor with anhydrous toluene and the desired amount of MAO solution. Add the purified this compound.

  • Catalyst Preparation: In a separate vial inside the glovebox, dissolve the metallocene catalyst in a small amount of toluene.

  • Initiation: Bring the reactor contents to the desired polymerization temperature (e.g., 25-50 °C). Inject the metallocene catalyst solution into the reactor to start the polymerization.

  • Polymerization: Allow the reaction to proceed, monitoring for any temperature increase.

  • Quenching and Purification: After the desired time, terminate the polymerization by adding acidified methanol.

  • Isolation, Washing, and Drying: Follow the same procedure as described in Protocol 2 to isolate, wash, and dry the final polymer.

Visualizing the Workflow: Polymerization of this compound

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer Purify Monomer (this compound) Charge Charge Reactor with Monomer & Solvent Monomer->Charge Solvent Dry Solvent (Toluene/Hexane) Solvent->Charge Reactor Inert Atmosphere Reactor Setup Reactor->Charge Catalyst Add Catalyst System (e.g., Ziegler-Natta) Charge->Catalyst Polymerize Polymerization (Controlled Temp) Catalyst->Polymerize Quench Quench Reaction (e.g., Acidified Methanol) Polymerize->Quench Precipitate Precipitate & Isolate Polymer (Filtration) Quench->Precipitate Wash Wash Polymer Precipitate->Wash Dry Dry under Vacuum Wash->Dry GPC GPC (Mw, Mn, PDI) Dry->GPC NMR NMR (Structure) Dry->NMR DSC DSC (Tg, Tm) Dry->DSC

Caption: A generalized workflow for the synthesis and characterization of poly(this compound).

Data Summary and Expected Properties

Due to the limited specific literature on the homopolymerization of this compound, the following table presents expected properties based on the polymerization of structurally similar monomers and general principles of polymer science.

PropertyExpected Value/RangeRationale & References
Glass Transition Temp. (Tg) > -50 °CThe bulky side group is expected to restrict chain mobility, leading to a higher Tg compared to poly(1-hexene) (Tg ≈ -50 to -58 °C).[8]
Melting Temperature (Tm) Likely not observedThe irregular structure due to the bulky, branched side chains will likely inhibit crystallization, resulting in an amorphous polymer.
Molecular Weight (Mw) 10³ - 10⁶ g/mol Highly dependent on the polymerization method and conditions. Living polymerizations would offer better control.
Polydispersity Index (PDI) 1.1 - 5.0Metallocene and living polymerizations would yield lower PDI values (1.1-2.0), while traditional Ziegler-Natta and cationic methods may result in broader distributions (>2.0).
Appearance Colorless, rubbery or rigid solidDependent on molecular weight and Tg.
Solubility Soluble in non-polar organic solvents (e.g., toluene, hexane)Typical for non-polar polyolefins.

Characterization of Poly(this compound)

A thorough characterization of the synthesized polymer is essential to understand its structure-property relationships.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the polymer structure, determining the tacticity (stereochemistry), and identifying end groups.[9]

  • Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal transitions of the polymer, including the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.[8]

Conclusion and Future Outlook

The polymerization of this compound offers a promising avenue for the creation of novel polyolefins with potentially enhanced thermal stability and unique mechanical properties. The protocols outlined in this guide, derived from established principles of polymerization for structurally related monomers, provide a solid foundation for researchers to explore the synthesis of this intriguing polymer. While the steric hindrance of the monomer presents a synthetic challenge, the use of modern, highly active catalyst systems, particularly metallocenes, is likely to be the most effective approach for achieving high molecular weight polymers with controlled microstructures. Further research into the homopolymerization of this monomer and its copolymerization with other olefins will undoubtedly open up new possibilities in the design of advanced polymeric materials.

References

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  • Chemistry LibreTexts. (2023, May 3). 14.4.1: Ziegler-Natta Polymerizations. Retrieved from [Link]

  • Scanned Document. (n.d.). Ziegler Natta catalyst.
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  • Scienomics. (n.d.). Heterogeneous ziegler-natta catalysis for alkene polymerization. Retrieved from [Link]

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  • D-Scholarship@Pitt. (2016, July 26). MODELING OF THE ISOBUTYLENE POLYMERIZATION PROCESS IN AGITATED REACTORS. Retrieved from [Link]

  • Universität Bayreuth. (n.d.). New Block Copolymers of Isobutylene by Combination of Cationic and Anionic Polymerizations.
  • Zulu, M. M., et al. (n.d.). Homo-Polymerization of 1-Hexene Catalysed by O^N^N (Salicylaldimine)Iron(III) Pre-Catalysts to Branched Poly(1-hexene). MDPI. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 11). What Is Cationic Polymerization In Polyisobutylene Synthesis? Retrieved from [Link]

  • American University - Figshare. (2023, August 4). Cryogenic cationic polymerization of isobutylene. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC trace of poly(1-hexene) obtained with the MgCl 2 /TiCl 3 / i Bu 3 Al catalyst system. Retrieved from [Link]

  • O'Loughlin, E. J., et al. (2021, February 2). Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening. National Institutes of Health. Retrieved from [Link]

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Application Note: Ziegler-Natta Copolymerization with 2,4,4-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Catalyst Selection, Protocol Design, and Polymer Characterization

Abstract

This document provides a detailed technical guide for researchers on the use of 2,4,4-trimethyl-1-hexene as a bulky α-olefin comonomer in Ziegler-Natta (ZN) polymerization, primarily with ethylene. Due to its significant steric hindrance, this compound presents unique challenges and opportunities for tailoring polymer microstructures. This guide explains the mechanistic considerations, provides a comprehensive experimental protocol, and outlines methods for characterizing the resulting copolymers. The insights are synthesized from established principles of ZN catalysis with other bulky α-olefins, offering a robust framework for professionals in polymer science and materials development.

Introduction and Theoretical Framework

Ziegler-Natta catalysts, discovered by Karl Ziegler and Giulio Natta, revolutionized polymer science by enabling the stereoregular polymerization of α-olefins.[1][2] These catalyst systems, typically comprising a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum cocatalyst, are industrial workhorses for producing polyolefins like high-density polyethylene (HDPE) and isotactic polypropylene.[3][4]

The introduction of α-olefin comonomers, such as 1-hexene or 1-octene, into an ethylene polymerization is a standard industrial practice to produce linear low-density polyethylene (LLDPE).[4][5] The comonomer units act as short-chain branches on the polyethylene backbone, disrupting the crystal lattice, which in turn lowers the density and crystallinity and modifies the mechanical properties.

This compound is a particularly bulky α-olefin due to the gem-dimethyl group at the C4 position and a methyl group at the C2 position. Its incorporation into a polymer chain presents a significant steric challenge to the catalyst's active site. This steric hindrance is expected to:

  • Reduce the rate of polymerization: The bulky monomer may coordinate and insert into the growing polymer chain more slowly than smaller olefins.

  • Lower the incorporation efficiency: The catalyst may exhibit a strong preference for the less hindered monomer (e.g., ethylene).

  • Significantly impact polymer properties: Even minor incorporation of such a bulky group can cause major disruptions in polymer crystallinity, leading to materials with unique thermal and mechanical profiles.

Understanding and controlling the copolymerization of ethylene with a sterically demanding comonomer like this compound is key to developing novel polyolefins with tailored properties.

The Ziegler-Natta Polymerization Mechanism

The most widely accepted model for Ziegler-Natta polymerization is the Cossee-Arlman mechanism.[6] This mechanism proceeds through a series of steps involving the coordination of the olefin monomer to a vacant site on the transition metal center, followed by its insertion into the metal-carbon bond of the growing polymer chain.

Catalyst Activation: The process begins with the activation of the transition metal halide (e.g., TiCl₄) by the organoaluminum cocatalyst (e.g., triethylaluminum, AlEt₃). This reaction forms the active titanium-alkyl species on the catalyst surface, which contains a vacant orbital essential for monomer coordination.[3][7]

Chain Propagation:

  • π-Complex Formation: The α-olefin monomer approaches the active center and coordinates to the vacant orbital of the titanium atom via its π-electron cloud.

  • Migratory Insertion: The coordinated monomer then inserts itself into the existing titanium-carbon bond of the growing polymer chain. This step regenerates the vacant coordination site, allowing the next monomer to bind and continue the cycle.[1]

The steric bulk of this compound can impede both the coordination and insertion steps, making it less reactive than ethylene.

Cossee_Arlman_Mechanism Cossee-Arlman Mechanism for Copolymerization cluster_catalyst Active Catalyst Center cluster_monomers Monomers ActiveSite [Ti]-Polymer (Vacant Site) PiComplex π-Complex Formation ([Ti] ← Olefin) ActiveSite->PiComplex Coordination Ethylene Ethylene (CH₂=CH₂) Ethylene->PiComplex BulkyOlefin This compound (Bulky Comonomer) BulkyOlefin->PiComplex Sterically Hindered Insertion Migratory Insertion PiComplex->Insertion ChainGrowth Chain Elongation ([Ti]-CH₂-CHR-Polymer) Insertion->ChainGrowth ChainGrowth->ActiveSite Regenerates Active Site

Caption: The Cossee-Arlman mechanism for Ziegler-Natta copolymerization.

Experimental Application Note

This section details a representative protocol for the slurry-phase copolymerization of ethylene with this compound.

Materials and Reagents
ReagentGradeSupplierPurpose
EthylenePolymerization GradeMajor Gas SupplierPrimary Monomer
This compound>98% PurityChemical SupplierComonomer
Heptane or HexaneAnhydrous, <10 ppm H₂OChemical SupplierPolymerization Solvent
TiCl₄/MgCl₂ Supported CatalystHigh Activity GradeCatalyst SupplierZN Catalyst
Triethylaluminum (TEA) or Triisobutylaluminum (TIBA)1.0 M in HexanesChemical SupplierCocatalyst & Scavenger
Methanol, Acidified (5% HCl)Reagent GradeChemical SupplierReaction Quenching Agent
NitrogenHigh Purity (99.999%)Major Gas SupplierInert Atmosphere

Rationale for Cocatalyst Choice: Triisobutylaluminum (TIBA) is often used in copolymerizations with higher α-olefins as it can lead to higher comonomer incorporation compared to triethylaluminum (TEA).[8] Researchers should consider screening both to optimize for their specific system.

Equipment
  • Reactor: A 200-500 mL stainless-steel autoclave equipped with a mechanical stirrer, temperature controller, and ports for gas/liquid addition.[8]

  • Purification System: Solvent and monomer purification columns (e.g., activated alumina, copper catalyst) to remove oxygen, water, and other polar impurities that poison the catalyst.

  • Schlenk Line/Glovebox: For inert atmosphere handling of the catalyst and cocatalyst.

Step-by-Step Polymerization Protocol

Polymerization_Workflow Start Start Prep 1. Reactor Preparation - Bake & Purge with N₂ - Add Anhydrous Solvent Start->Prep Scavenge 2. Scavenging - Add Cocatalyst (e.g., TIBA) - Stir to remove impurities Prep->Scavenge Comonomer 3. Comonomer Addition - Inject this compound Scavenge->Comonomer Catalyst 4. Catalyst Injection - Inject ZN Catalyst Slurry Comonomer->Catalyst Polymerize 5. Polymerization - Pressurize with Ethylene - Maintain T & P (e.g., 60°C, 0.4 MPa) - Monitor Ethylene Uptake Catalyst->Polymerize Quench 6. Termination - Vent Ethylene - Inject Acidified Methanol Polymerize->Quench Isolate 7. Polymer Isolation - Filter the polymer slurry - Wash with Methanol Quench->Isolate Dry 8. Drying - Dry polymer in vacuum oven - Weigh for yield calculation Isolate->Dry End End Dry->End

Caption: Experimental workflow for slurry-phase copolymerization.

  • Reactor Preparation: The autoclave is thoroughly cleaned and baked under vacuum at >100°C to remove moisture. It is then filled with high-purity nitrogen. Anhydrous heptane (e.g., 100 mL for a 200 mL reactor) is added.

  • Scavenging: The cocatalyst (e.g., TIBA) is added to the solvent and stirred. This step is crucial to react with and neutralize any remaining impurities in the solvent.

  • Comonomer Addition: The desired amount of this compound is injected into the reactor. The concentration can be varied to study its effect on incorporation and polymer properties.[8]

  • Catalyst Injection: A known quantity of the TiCl₄/MgCl₂ catalyst (e.g., 10-20 mg), typically as a mineral oil slurry, is injected to initiate the polymerization.

  • Polymerization: The reactor is immediately pressurized with ethylene to the target pressure (e.g., 0.4 MPa). The temperature is maintained at the desired setpoint (e.g., 60°C). The reaction is allowed to proceed for a set time (e.g., 1 hour), with ethylene fed continuously to maintain constant pressure.

  • Termination: The ethylene feed is stopped, and the reactor is vented. The polymerization is quenched by injecting an excess of acidified methanol. This destroys the active catalyst sites and precipitates the polymer.

  • Polymer Isolation: The resulting polymer slurry is filtered, and the solid polymer is washed repeatedly with methanol to remove catalyst residues.

  • Drying and Yield: The purified polymer is dried in a vacuum oven at 60-80°C to a constant weight. The final weight is used to calculate the catalyst activity.

Data Interpretation and Expected Outcomes

The successful synthesis of copolymers requires thorough characterization to understand the structure-property relationships.

Performance Metrics
ParameterCalculation FormulaTypical UnitsSignificance
Catalyst Activity (g of polymer) / (g of Ti * h * [Monomer])kg pol / (g Ti·h·bar)Measures the efficiency of the catalyst. Expected to decrease with increasing bulky comonomer concentration.
Comonomer Content Determined via ¹³C NMR or FTIRmol% or wt%Quantifies the amount of this compound incorporated into the polymer backbone.
Molecular Weight (Mw) Determined via Gel Permeation Chromatography (GPC) g/mol Indicates the average polymer chain length.
Polydispersity (PDI) Mw / Mn (from GPC)DimensionlessMeasures the breadth of the molecular weight distribution. ZN catalysts typically give broad PDI (4-8).[9]
Impact of this compound Incorporation

The steric bulk of this compound is the primary factor governing its polymerization behavior and its effect on the final polymer.

  • Kinetics: Compared to a less hindered comonomer like 1-hexene, the overall polymerization rate is expected to be lower. The multi-site nature of heterogeneous ZN catalysts means that some active sites may be able to incorporate the bulky monomer while others are effectively blocked, leading to complex kinetic profiles.[8]

  • Crystallinity and Thermal Properties: Even a small amount of incorporated this compound will act as a significant defect in the polyethylene crystal structure. This leads to a predictable decrease in the polymer's melting point (Tm) and overall crystallinity, as measured by Differential Scanning Calorimetry (DSC).

  • Mechanical Properties: The reduction in crystallinity typically results in a lower modulus (stiffness) and yield strength but can lead to an increase in toughness and impact strength. The precise balance of these properties is highly dependent on the comonomer content and distribution.[10]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Catalyst Activity 1. Presence of poisons (O₂, H₂O) in the system. 2. Incorrect catalyst/cocatalyst ratio.1. Ensure rigorous purification of all monomers and solvents. 2. Verify cocatalyst concentration and optimize the Al/Ti molar ratio.
Poor Comonomer Incorporation 1. High steric hindrance of the comonomer. 2. Inappropriate polymerization temperature.1. Increase the comonomer-to-ethylene feed ratio. 2. Switch to a more accommodating cocatalyst (e.g., TIBA).[8] 3. Lower the polymerization temperature.
Very Broad or Bimodal MWD Inherent multi-site nature of the ZN catalyst.This is characteristic of heterogeneous ZN catalysts. For narrower MWD, consider single-site catalysts (e.g., metallocenes).[9]
Reactor Fouling Polymer precipitating on reactor walls.Adjust stirring speed, temperature, or consider a different solvent system to maintain a fine polymer slurry.

References

  • A Comparative Analysis of Ziegler-Natta and Metallocene Catalysts for the Polymerization of Bulky α-Olefins. (n.d.). Benchchem.
  • Yang, H., Fu, Z., & Fan, Z. (n.d.). Effects of Cocatalyst on Ethylene-1-hexene Copolymerization with MgCl₂-supported Ziegler-Natta Catalyst. Zhejiang University.
  • Ziegler-Natta Polymerizations. (2023, May 3). Chemistry LibreTexts.
  • Olefin Polymerization with Ziegler-Natta Catalyst. (2023, June 30). Chemistry LibreTexts.
  • Results of ethylene/1-hexene copolymerization with different... (n.d.). ResearchGate.
  • Ethylene/1-Hexene Copolymerization with Modified Ziegler-Natta Catalyst. (n.d.). ResearchGate.
  • TiCl4/MgCl2/MCM-41 Bi-Supported Ziegler–Natta Catalyst: Effects of Catalyst Composition on Ethylene/1-Hexene Copolymerization. (2021, December 16). MDPI.
  • A flat model approach to Ziegler-Natta olefin polymerization catalysts. (2009, January 1). Pure.
  • Homogeneous Vanadium-Based Catalysts for the Ziegler—Natta Polymerization of α-Olefins. (n.d.). ResearchGate.
  • Ziegler-Natta Polymerization of Ethylene. (2021, April 5). YouTube.
  • Ziegler–Natta catalyst. (n.d.). Wikipedia.
  • Ziegler-Natta catalyst. (n.d.). Britannica.
  • Properties of ethylene/1-hexene copolymers studied. (n.d.). ResearchGate.
  • Ziegler Natta catalyst. (n.d.). Scanned Document.
  • Mechanical properties of ethylene/1-hexene copolymers with tailored short chain branching distributions. (n.d.). ResearchGate.
  • ETHYLENE AND PROPYLENE COPOLYMERS. (n.d.). CORE.
  • The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. (n.d.). PMC.

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Application Notes and Protocols for 2,4,4-Trimethyl-1-hexene as a High-Performance Fuel Additive

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, fuel scientists, and chemical engineers on the utilization of 2,4,4-trimethyl-1-hexene as a high-performance fuel additive. This document details the molecule's intrinsic properties that contribute to its efficacy as an octane enhancer, provides step-by-step protocols for its evaluation, and discusses the underlying combustion chemistry. The protocols are grounded in established ASTM standards to ensure data integrity and reproducibility. This guide is intended to facilitate research and development efforts aimed at formulating advanced, cleaner-burning spark-ignition engine fuels.

Introduction: The Case for Branched Olefins in Modern Fuels

The relentless pursuit of higher internal combustion engine efficiency and more stringent emissions regulations has created a critical demand for high-performance gasoline components that can increase octane ratings without the detrimental effects of traditional additives like lead compounds or the limitations of some oxygenates. The octane number of a fuel is a critical measure of its ability to resist autoignition, or "knocking," under the high temperature and pressure conditions of a modern engine cycle[1]. Higher octane fuels enable higher compression ratios, turbocharging, and more aggressive ignition timing, all ofwhich contribute to improved thermal efficiency and power output.

Hydrocarbon structure is a primary determinant of octane rating. Branched-chain hydrocarbons, both paraffins and olefins, are known to have significantly higher resistance to knocking than their straight-chain counterparts[2][3]. This compound (an isomer of diisobutylene) is a C9 branched-chain olefin that represents a promising candidate for a high-octane gasoline blending component. Its highly branched structure and terminal double bond confer unique combustion properties that are explored in this guide. This document serves as a practical and theoretical resource for evaluating its potential as a fuel additive.

Physicochemical Properties of this compound

Understanding the fundamental physical and chemical properties of this compound is essential for its proper handling, blending, and for predicting its behavior in a fuel mixture.

Table 1: Key Physicochemical Properties
PropertyValueSource
IUPAC Name 2,4,4-trimethylhex-1-ene[4]
CAS Number 51174-12-0[4]
Molecular Formula C₉H₁₈[5]
Molecular Weight 126.24 g/mol [5]
Appearance Colorless to light yellow liquid[5]
Density 0.75 g/cm³[5]
Boiling Point 132 °C (270 °F)[5]
Flash Point 24 °C (75 °F)[5]
Flammability Highly Flammable (GHS Category 2)[4]

The molecular structure is key to its function as an octane enhancer. The tertiary carbon at position 4 and the overall compact, branched structure contribute to the formation of stable radical intermediates during combustion, which slows down the autoignition process.

Caption: Molecular structure of this compound.

Mechanism of Action: How Branched Olefins Inhibit Knock

Engine knock is the result of the end gas (the unburned fuel-air mixture ahead of the flame front) autoigniting before the flame front arrives. This premature, uncontrolled combustion creates a shockwave that results in the characteristic "knocking" or "pinging" sound and can cause severe engine damage. The resistance of a fuel to autoignition is determined by its chemical kinetics during the low-to-intermediate temperature phase of the compression stroke.

The efficacy of this compound as an anti-knock agent stems from its molecular structure, which favors reaction pathways that consume reactive radicals without rapid chain branching, thus increasing the ignition delay time.

  • Formation of Stable Radicals: The combustion process begins with the abstraction of a hydrogen atom from the fuel molecule, creating a fuel radical. Due to the presence of allylic hydrogens and tertiary hydrogens, this compound can form relatively stable resonance-stabilized or tertiary radicals[6][7]. These stable radicals are less prone to rapid decomposition and chain-propagating reactions compared to the primary and secondary radicals formed from linear hydrocarbons[2].

  • Inhibition of Low-Temperature Chain Branching: The low-temperature combustion (LTC) chemistry that leads to autoignition is dominated by peroxy radical (ROO•) chemistry. For linear alkanes, a series of reactions involving ROO• leads to the formation of hydroxyl radicals (•OH), which are highly reactive and accelerate the overall reaction rate, leading to autoignition. The stable radicals formed from highly branched olefins like this compound tend to undergo reaction pathways, such as beta-scission, that compete with the formation of these chain-branching hydroperoxides, thus slowing down the onset of autoignition[8].

  • Olefin-Specific Pathways: The double bond in the molecule provides alternative reaction pathways. The chemistry of allylic radicals and their decomposition products can strongly influence the formation of initial aromatic ring species, which can alter the overall combustion process[7].

G cluster_0 Compression Stroke cluster_1 Linear Hydrocarbon Pathway cluster_2 This compound Pathway A Fuel + Air Mixture Compressed (Temp & Pressure Rise) B H-abstraction creates reactive primary/secondary radicals A->B F H-abstraction creates stable tertiary/allylic radicals A->F C Rapid ROO• chain branching B->C D •OH Radical Pool Increases C->D E Premature Autoignition (Knock) D->E G Competitive reaction pathways (e.g., β-scission) F->G H Chain branching is inhibited G->H I Ignition Delay Increased (Normal Combustion) H->I

Caption: Simplified reaction pathways comparing knock vs. anti-knock mechanisms.

Experimental Evaluation Protocols

To quantitatively assess the performance of this compound as a fuel additive, a series of standardized tests must be performed. The following protocols outline the necessary steps for preparing fuel blends and conducting key performance evaluations.

Protocol: Fuel Blend Preparation

Objective: To prepare accurate and homogeneous blends of a base gasoline with this compound for subsequent testing.

Materials:

  • Base gasoline (e.g., a certified reference fuel like indolene or a representative regular unleaded gasoline of known properties).

  • This compound (purity >97%).

  • Volumetric flasks (Class A).

  • Pipettes or burettes (Class A).

  • Safety equipment: chemical resistant gloves, safety glasses, fume hood.

Procedure:

  • Characterize Base Fuel: Before blending, fully characterize the base gasoline by performing all the tests outlined in section 4.2. This provides a baseline for comparison.

  • Calculate Volumes: Determine the desired volumetric blend ratios (e.g., 5%, 10%, 15%, 20% v/v). For a 1000 mL total blend of 10% additive:

    • Volume of additive = 1000 mL * 0.10 = 100 mL.

    • Volume of base gasoline = 1000 mL * 0.90 = 900 mL.

  • Blending: a. Work in a well-ventilated fume hood. b. Measure the required volume of the base gasoline and add it to a Class A volumetric flask. c. Precisely measure the calculated volume of this compound using a pipette or burette. d. Add the additive to the volumetric flask containing the base gasoline. e. Stopper the flask and invert it at least 20 times to ensure complete and homogeneous mixing. f. Allow the blend to equilibrate to a standard temperature (e.g., 20 °C) before testing.

  • Labeling and Storage: Clearly label each blend with the additive name and concentration. Store in a sealed, approved fuel container in a cool, dark, and well-ventilated area away from ignition sources.

Protocol: Performance Property Testing

Objective: To measure the effect of this compound on critical fuel properties.

Methodology: Each property should be measured according to the specified ASTM International standard test method. These tests are typically performed using specialized, calibrated equipment.

  • Anti-Knock Index (AKI) Determination:

    • Research Octane Number (RON): Measure according to ASTM D2699 [9][10][11]. This test is conducted in a single-cylinder Cooperative Fuel Research (CFR) engine operating at a low speed (600 rpm) and simulates city driving conditions (low-speed, light load)[9]. The knock intensity of the test fuel is compared against primary reference fuels (blends of isooctane and n-heptane)[11].

    • Motor Octane Number (MON): Measure according to ASTM D2700 [12][13]. This test uses the same CFR engine but operates under more severe conditions: higher speed (900 rpm) and a preheated fuel-air mixture[13]. It is indicative of fuel performance under heavy load, high-speed conditions, such as highway driving[12].

    • Calculation: The Anti-Knock Index (AKI), which is the number typically displayed at the pump in North America, is the arithmetic average of RON and MON: AKI = (RON + MON) / 2 .

  • Volatility Testing:

    • Reid Vapor Pressure (RVP): Measure according to ASTM D323 [14][15]. RVP is a measure of a fuel's volatility at 37.8 °C (100 °F) and is critical for engine starting, warm-up, and evaporative emissions control[14].

    • Distillation Curve: Measure according to ASTM D86 [9][10][12]. This test determines the boiling range characteristics of the fuel. It provides key data points such as the temperature at which 10%, 50%, and 90% of the fuel has evaporated (T10, T50, T90), which are crucial for assessing engine performance across different operating temperatures[16].

  • Exhaust Emissions Analysis (Engine Dynamometer):

    • Procedure: Using a multi-cylinder spark-ignition engine coupled to a dynamometer, run standardized test cycles (e.g., FTP-75, US06) with the base fuel and the prepared blends.

    • Analysis: Collect exhaust gas samples and analyze for key regulated pollutants using a gas analyzer:

      • Total Hydrocarbons (THC)

      • Carbon Monoxide (CO)

      • Oxides of Nitrogen (NOx)

    • Rationale: Olefins can impact exhaust emissions. While they may increase the ozone-forming potential of unburned hydrocarbons, their improved combustion characteristics can potentially lower CO emissions[13][17]. The effect on NOx is complex and depends on combustion temperature and duration[14].

G cluster_tests Protocol 4.2: Performance Testing start Start: Base Fuel & Additive blend Protocol 4.1: Fuel Blending start->blend ron ASTM D2699 (RON) blend->ron mon ASTM D2700 (MON) blend->mon rvp ASTM D323 (RVP) blend->rvp dist ASTM D86 (Distillation) blend->dist emis Emissions (Dynamometer) blend->emis analysis Data Analysis & Comparison ron->analysis mon->analysis rvp->analysis dist->analysis emis->analysis report Final Report analysis->report

Caption: Experimental workflow for evaluating this compound.

Expected Results and Data Interpretation

Blending this compound into a base gasoline is expected to significantly improve its anti-knock properties. Due to its highly branched structure, its blending octane numbers should be high. The following table presents illustrative (hypothetical) data for a 10% blend in a typical regular unleaded gasoline. Note: Actual values must be determined experimentally.

Table 2: Illustrative Performance Data
ParameterTest MethodBase Gasoline (87 AKI)10% v/v T244H1 BlendExpected ChangeRationale
Research Octane Number (RON) ASTM D269991.0~94.5Increase High knock resistance under mild conditions[18].
Motor Octane Number (MON) ASTM D270083.0~86.0Increase Good performance under severe conditions[18].
Anti-Knock Index (AKI) (RON+MON)/287.0~90.3Increase Overall improvement in anti-knock quality.
Reid Vapor Pressure (RVP), psi ASTM D3239.0~8.8Slight Decrease Lower intrinsic vapor pressure than light gasoline components.
Distillation T50, °C ASTM D86105~108Slight Increase Higher boiling point than many light gasoline fractions[19].
CO Emissions, g/mile Dynamometer1.50~1.35Decrease Potentially improved combustion efficiency.
HC Emissions, g/mile Dynamometer0.10~0.11Slight Increase Unburned olefins may slightly increase total HC[17].
NOx Emissions, g/mile Dynamometer0.20~0.20No Significant Change Complex effect, often minimal change at low blend ratios[14].

Interpretation:

  • Octane Uplift: The primary benefit is a significant increase in both RON and MON, leading to a higher AKI. This allows for more advanced engine tuning, improving efficiency and power. The difference between RON and MON (known as "sensitivity") is an important parameter; olefins typically have a higher sensitivity than paraffins[18].

  • Volatility Impact: A slight decrease in RVP is generally favorable, as it helps meet evaporative emissions regulations[20]. The increase in the T50 distillation point reflects the additive's boiling point and indicates a slight shift to heavier components in the mid-range of the fuel, which can affect warm-up performance[9].

  • Emissions Profile: While a reduction in CO is anticipated due to better combustion, a slight increase in unburned hydrocarbons might be observed. The key concern with olefins is their contribution to the formation of ground-level ozone; further analysis of the specific hydrocarbon species in the exhaust (speciation) would be required for a full environmental impact assessment[13][17].

Conclusion and Future Directions

This compound demonstrates significant potential as a valuable additive for enhancing the octane rating of spark-ignition engine fuels. Its highly branched olefinic structure provides a robust mechanistic basis for its anti-knock properties. The protocols detailed in this document provide a standardized framework for its comprehensive evaluation, from initial blending to final performance and emissions testing.

Future research should focus on obtaining precise experimental data for the blending octane values of this compound in various gasoline base stocks. Further investigation into its effects on material compatibility with fuel systems, long-term engine deposit formation, and detailed exhaust gas speciation is warranted to fully qualify it for commercial application.

References

  • ASTM International. (2024). Standard Test Method for Distillation of Petroleum Products and Liquid Fuels at Atmospheric Pressure (ASTM D86-23). Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D2700 Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D2699. Eralytics. Retrieved from [Link]

  • SINPAR. (n.d.). ASTM D2699 RON Test Method. Retrieved from [Link]

  • Ayalytical. (n.d.). ASTM D86 Method of Petroleum Distillation. Retrieved from [Link]

  • Zhang, Z., et al. (n.d.). Evaluating the effects of olefin components in gasoline on GDI engine combustion and emissions. ResearchGate. Retrieved from [Link]

  • Karavalakis, G., et al. (2012). Impact of olefin content on criteria and toxic emissions from modern gasoline vehicles. Atmospheric Environment. Retrieved from [Link]

  • LePointe, T., & LePointe, C. (n.d.). The Effect of Heavy Olefins and Ethanol on Gasoline Emissions. VTT. Retrieved from [Link]

  • Eralytics. (n.d.). ASTM D2700. Retrieved from [Link]

  • Quora. (2016). Which pure petroleum component (hydrocarbon) has the highest octane rating? What happens if it is added to gasoline? Retrieved from [Link]

  • ASTM International. (2020). Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method) (ASTM D323-20a). Retrieved from [Link]

  • Wang, Z., et al. (2021). Hierarchical Auto-Ignition and Structure-Reactivity Trends of C2–C4 1-Alkenes. Molecules. Retrieved from [Link]

  • Vazquez-Esparragoza, J. J., et al. (n.d.). How to Estimate Reid Vapor Pressure (RVP) of Blends. Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Sarathy, S. M., et al. (2017). Chemical Kinetic Insights into the Octane Number and Octane Sensitivity of Gasoline Surrogate Mixtures. KAUST Repository. Retrieved from [Link]

  • Quora. (2017). Why are branched hydrocarbons resistant to engine knocking at a molecular level? Retrieved from [Link]

  • Zhang, K., et al. (2020). Fuel molecular structure effect on autoignition of highly branched iso-alkanes at low-to-intermediate temperatures: Iso-octane versus iso-dodecane. Combustion and Flame. Retrieved from [Link]

  • Ruwe, L., et al. (2018). Influences of the molecular fuel structure on combustion reactions towards soot precursors in selected alkane and alkene flames. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Butane Blending Technical Analysis. Retrieved from [Link]

  • Quora. (2018). Why do straight chain hydrocarbons produce more knocking than branched chain hydrocarbons? Retrieved from [Link]

  • The Tuning School. (2017, January 17). VP Racing Fuels C9 Dyno Results- How much more HP vs 93 Octane? [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Product Blending: 1-Reid Vapour Pressure Blending. Retrieved from [Link]

  • McKenzie's Performance Products. (n.d.). VP C9 | 96.8 Octane | Unleaded | 5-Gallon Pail. Retrieved from [Link]

  • American Fuel & Petrochemical Manufacturers. (n.d.). Question 7: Given challenges in gasoline Reid vapor pressure (RVP), benzene, low-carbon fuels, and other requirements, are refin... Retrieved from [Link]

  • American Fuel & Petrochemical Manufacturers. (n.d.). Question 49: As the demand for higher octane gasoline components... Retrieved from [Link]

  • U.S. Department of Energy. (2021). Structure-Property-Processing Relationships for Bioblendstock Identification. Retrieved from [Link]

  • Petroleum Service Company. (n.d.). VP C9 Racing Fuel Equivalents - Cross Reference. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Oja, V., & Hruljova, J. (2018). ASTM D86 DISTILLATION IN THE CONTEXT OF AVERAGE BOILING POINTS AS THERMODYNAMIC PROPERTY OF NARROW BOILING RANGE OIL FRACTIONS. Oil Shale. Retrieved from [Link]

  • Al-sabagh, A. M., et al. (2011). ASTM-D86 distillation characteristic of HC-base gasoline and gasoline + 10% ethanol blend containing small concentrations of non-ionic surfactant. ResearchGate. Retrieved from [Link]

  • Kosychova, L., et al. (n.d.). EXPERIMENTAL DETERMINATION OF DISTILLATION CURVES OF ALCOHOLS/GASOLINE BLENDS AS BIO-FUEL FOR SI ENGINES. Journal of Environmental Engineering and Landscape Management. Retrieved from [Link]

  • Metwally, M. (2019). Approach to Accurate Octane Number Calculation for Gasoline Blending. The Academic Research Community Publication. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Fuel distillation curves (ASTM D86) compared to nonevaporating ambient vessel temperature. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Approach to Accurate Octane Number Calculation for Gasoline Blending. Retrieved from [Link]

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Application Note: Unambiguous Structural Elucidation of 2,4,4-Trimethyl-1-hexene using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of chemical synthesis, quality control, and drug development, the precise structural characterization of organic molecules is paramount. 2,4,4-Trimethyl-1-hexene, a non-polar aliphatic alkene, serves as a valuable model compound for demonstrating the power of Nuclear Magnetic Resonance (NMR) spectroscopy in elucidating complex molecular architectures. Its structure, featuring a terminal double bond, a quaternary carbon center, and multiple methyl groups in distinct chemical environments, presents an excellent case study for the application of one-dimensional (¹H and ¹³C) and spectral editing (DEPT) NMR techniques. This application note provides a comprehensive guide and detailed protocols for the complete structural assignment of this compound, intended for researchers, scientists, and professionals in drug development.

Causality of Experimental Design

The selection of a suite of NMR experiments is dictated by the need to resolve every proton and carbon signal and to establish their connectivity. A standard ¹H NMR experiment provides information on the number of unique proton environments and their neighboring protons through chemical shifts and coupling patterns. A ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. To overcome the ambiguity in assigning carbon types (CH₃, CH₂, CH, or quaternary C), Distortionless Enhancement by Polarization Transfer (DEPT) experiments are employed. Specifically, DEPT-135 and DEPT-90 are powerful tools for differentiating between these carbon multiplicities, thus providing a complete and unambiguous structural picture.

Molecular Structure and Atom Numbering

To facilitate the spectral analysis, the atoms of this compound are numbered as follows:

Caption: Structure of this compound with atom numbering.

Experimental Protocols

Protocol 1: NMR Sample Preparation for a Volatile Organic Liquid

This protocol outlines the steps for preparing a high-quality NMR sample of this compound, a volatile and non-polar liquid.

Materials:

  • This compound (>97.0% purity)[1]

  • Deuterated chloroform (CDCl₃, 99.8 atom % D)

  • Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes and caps

  • Glass Pasteur pipette with a small cotton or glass wool plug

  • Vortex mixer

  • Analytical balance

  • Micropipettes

Procedure:

  • Solvent Preparation: Prepare a stock solution of CDCl₃ containing 0.03-0.05% v/v TMS to serve as an internal standard for chemical shift referencing.

  • Sample Weighing: In a clean, dry vial, accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[2] For volatile liquids, it is often more practical to add a small drop (approximately 10-20 µL) directly to the solvent in the NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the CDCl₃/TMS solvent to the vial containing the sample.[2]

  • Mixing: Gently vortex the vial to ensure complete dissolution of the analyte.

  • Transfer to NMR Tube: Using a clean Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final liquid height in the tube should be approximately 4-5 cm.[3]

  • Capping: Securely cap the NMR tube to prevent evaporation of the volatile sample and solvent.[3]

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol or isopropanol to remove any fingerprints or dust before inserting it into the spectrometer.[3]

  • Labeling: Clearly label the NMR tube with a permanent marker.

Protocol 2: NMR Data Acquisition

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 10-12 ppm

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

Acquisition Parameters (¹³C{¹H} NMR):

  • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30')

  • Spectral Width: 200-220 ppm

  • Number of Scans: 128-1024 (or more, depending on concentration)

  • Relaxation Delay (d1): 2-5 seconds

Acquisition Parameters (DEPT-135 and DEPT-90):

  • Utilize the standard DEPT-135 and DEPT-90 pulse programs available on the spectrometer software.

  • The number of scans should be comparable to or slightly higher than the standard ¹³C experiment to achieve a good signal-to-noise ratio.

Spectral Analysis and Structural Elucidation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound provides a wealth of information for its structural determination. The expected signals are detailed in the table below.

Signal AssignmentChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Inferred Structural Fragment
H-1a, H-1b~4.83, ~4.63d, d2HJ(gem) ≈ 2.6 Hz=CH₂ (vinylic protons)
H-3~1.93s2H--CH₂- (allylic protons)
H-7~1.77s3H-C=C-CH₃ (vinylic methyl)
H-5~1.26q2HJ ≈ 7.5 Hz-CH₂-CH₃
H-6~0.86t3HJ ≈ 7.5 Hz-CH₂-CH₃
H-8, H-9~0.86s6H--C(CH₃)₂

Data adapted from ChemicalBook.[4]

Interpretation:

  • The two distinct signals in the vinylic region (~4.6-4.9 ppm) are characteristic of the two non-equivalent geminal protons of the terminal alkene (=CH₂). Their small geminal coupling constant is also typical.

  • The singlet at ~1.93 ppm with an integration of 2H corresponds to the allylic methylene protons (H-3). The absence of splitting indicates that the adjacent carbon (C-4) is a quaternary center with no attached protons.

  • The singlet at ~1.77 ppm with an integration of 3H is assigned to the vinylic methyl group (H-7).

  • The quartet at ~1.26 ppm (2H) and the triplet at ~0.86 ppm (3H) are indicative of an ethyl group (-CH₂-CH₃), corresponding to H-5 and H-6, respectively.

  • The intense singlet at ~0.86 ppm integrating to 6H is characteristic of the two equivalent methyl groups (H-8 and H-9) attached to the quaternary carbon (C-4).

¹³C NMR and DEPT Analysis

A standard proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The expected chemical shifts are summarized in the table below. While experimental data from a dedicated database was not available at the time of writing, these estimations are based on typical chemical shift ranges for similar structural motifs.

Carbon AssignmentEstimated Chemical Shift (ppm)DEPT-90DEPT-135Carbon Type
C-1~110-115No SignalNegativeCH₂
C-2~145-150No SignalNo SignalQuaternary C
C-3~45-50No SignalNegativeCH₂
C-4~35-40No SignalNo SignalQuaternary C
C-5~30-35No SignalNegativeCH₂
C-6~8-12No SignalPositiveCH₃
C-7~20-25No SignalPositiveCH₃
C-8, C-9~28-32No SignalPositiveCH₃

DEPT-135 and DEPT-90 Interpretation:

  • DEPT-135: This experiment is crucial for distinguishing between CH/CH₃ and CH₂ groups. We expect to see positive signals for the four methyl groups (C-6, C-7, C-8, C-9) and negative signals for the three methylene groups (C-1, C-3, C-5).[3][5][6]

  • DEPT-90: This spectrum will show no signals, as there are no CH (methine) groups in the this compound molecule. This is a key piece of evidence confirming the proposed structure.[3][5][6]

  • Quaternary Carbons: The two quaternary carbons (C-2 and C-4) will be present in the standard ¹³C NMR spectrum but absent from both the DEPT-90 and DEPT-135 spectra.[7][8]

G cluster_0 NMR Data Acquisition cluster_1 Spectral Interpretation cluster_2 Structural Elucidation 1H_NMR 1H NMR Proton_Environments Proton Environments (Chemical Shift, Integration) 1H_NMR->Proton_Environments Proton_Connectivity Proton Connectivity (Coupling) 1H_NMR->Proton_Connectivity 13C_NMR 13C NMR Carbon_Environments Carbon Environments (Chemical Shift) 13C_NMR->Carbon_Environments DEPT_135 DEPT-135 Carbon_Multiplicity Carbon Multiplicity (CH, CH2, CH3, C) DEPT_135->Carbon_Multiplicity DEPT_90 DEPT-90 DEPT_90->Carbon_Multiplicity Final_Structure Final Structure of This compound Proton_Environments->Final_Structure Proton_Connectivity->Final_Structure Carbon_Environments->Final_Structure Carbon_Multiplicity->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This application note demonstrates a systematic approach to the complete structural elucidation of this compound using a combination of ¹H, ¹³C, and DEPT NMR spectroscopy. The detailed protocols for sample preparation and data acquisition provide a robust framework for obtaining high-quality spectra. The subsequent analysis of chemical shifts, coupling constants, and carbon multiplicities allows for an unambiguous assignment of all proton and carbon signals, leading to the confident confirmation of the molecular structure. This methodology is broadly applicable to the structural characterization of a wide range of organic molecules in academic and industrial research settings.

References

  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis?. r/OrganicChemistry. Retrieved from [Link]

  • Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

  • LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2021, October 28). H-1 NMR Spectrum. Retrieved from [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. Retrieved from [Link]

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  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

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  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0013733). Retrieved from [Link]

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Application Notes and Protocols for the Use of 2,4,4-Trimethyl-1-hexene as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of 2,4,4-trimethyl-1-hexene as a reference standard in quantitative gas chromatography (GC). Designed for researchers, analytical scientists, and professionals in drug development and chemical analysis, this document details the rationale for its selection, its physicochemical properties, and step-by-step protocols for its use as an internal standard. The information herein is synthesized from established chromatographic principles and best practices to ensure scientific integrity and the generation of robust, reliable, and reproducible data.

Introduction: The Critical Role of Internal Standards in Quantitative GC

In the landscape of analytical chemistry, gas chromatography stands as a powerful technique for the separation and quantification of volatile and semi-volatile compounds. The precision and accuracy of quantitative GC analysis, however, can be influenced by a variety of factors, including minor variations in injection volume, instrument response drift, and sample matrix effects.[1] To mitigate these sources of error, the internal standard (IS) method is a widely adopted and robust calibration technique.[2]

An internal standard is a compound of known concentration that is added to all calibration standards and unknown samples prior to analysis.[2] By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during sample preparation and injection can be effectively normalized, leading to significantly improved data quality and confidence in the analytical results.

This guide focuses on this compound, a branched alkene, and its application as an internal standard for the analysis of non-polar to moderately polar volatile organic compounds (VOCs), particularly in complex matrices such as fuels, environmental samples, and industrial solvents. Its chemical inertness, appropriate volatility, and distinct chromatographic behavior make it a suitable candidate for enhancing the reliability of quantitative GC methods.

Physicochemical Properties and Rationale for Selection

The selection of an appropriate internal standard is paramount for the success of the quantitative analysis. The ideal internal standard should be chemically similar to the analytes of interest, but not naturally present in the samples. It should also be well-resolved from other components in the chromatogram and be of high, verifiable purity.[2] this compound possesses several key attributes that make it an excellent choice for many applications.

PropertyValueSource
Molecular Formula C₉H₁₈[3]
Molecular Weight 126.24 g/mol [3]
Boiling Point 132 °C[4]
Density 0.75 g/cm³[4]
Appearance Colorless to light yellow clear liquid[4]
CAS Number 51174-12-0[3]
Purity (typical) >97.0% (GC)[4]

Causality for Selection:

  • Chemical Inertness: As a branched alkene, this compound is relatively stable under typical GC conditions and is less likely to react with analytes or the stationary phase.[4]

  • Appropriate Volatility: With a boiling point of 132°C, it is suitable for the analysis of a wide range of volatile organic compounds, eluting in a region of the chromatogram that is often free from common solvent peaks and early-eluting analytes.[4]

  • Chromatographic Resolution: Its unique branched structure often leads to good separation from other C9 isomers and common analytes on a variety of capillary columns.

  • Commercial Availability: High-purity grades of this compound are commercially available, which is a prerequisite for its use as a reference standard.[5]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the use of this compound as an internal standard for the quantitative analysis of a representative analyte, toluene, in a solvent matrix using GC with Flame Ionization Detection (GC-FID). This protocol can be adapted for other volatile analytes and matrices with appropriate validation.

Materials and Reagents
  • Analytes: Toluene (≥99.5% purity)

  • Internal Standard: this compound (≥98.0% purity)

  • Solvent: Hexane (GC grade, ≥99% purity)

  • Glassware: Class A volumetric flasks (10 mL, 50 mL, 100 mL), micropipettes, autosampler vials with septa.

Preparation of Standard Solutions

Accuracy in the preparation of standard solutions is fundamental to the entire quantitative workflow.

  • Analyte Primary Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of toluene into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to the mark with hexane.

  • Internal Standard Primary Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to the mark with hexane.

  • Internal Standard Working Solution (100 µg/mL):

    • Pipette 5 mL of the 1000 µg/mL this compound primary stock solution into a 50 mL volumetric flask and dilute to the mark with hexane.[6]

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking a constant amount of the internal standard into varying concentrations of the analyte.

    • Into a series of 10 mL volumetric flasks, add the appropriate volume of the 1000 µg/mL toluene stock solution to achieve the desired concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

    • To each of these flasks, add 1 mL of the 100 µg/mL working internal standard solution.

    • Dilute each flask to the mark with hexane. This ensures a constant internal standard concentration (10 µg/mL) across all calibration levels.[6]

Sample Preparation
  • Accurately weigh an appropriate amount of the unknown sample into a 10 mL volumetric flask.

  • Add 1 mL of the 100 µg/mL working internal standard solution.

  • Dilute to the mark with hexane.

  • Transfer an aliquot to an autosampler vial for GC analysis.

Gas Chromatography (GC-FID) Instrumentation and Conditions

The following conditions are a starting point and may require optimization based on the specific instrument and analytes.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC System or equivalentProvides precise control of temperature and flow.
Injector Split/Splitless InletAllows for a wide range of sample concentrations.
Column HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of VOCs.
Carrier Gas Helium, constant flow at 1.5 mL/minInert and provides good efficiency.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLA standard volume for capillary GC.
Oven Temperature Program Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 150 °C; Hold: 2 minProvides good separation of the solvent, analyte, and internal standard.
Detector Flame Ionization Detector (FID)Highly sensitive to hydrocarbons.
Detector Temperature 300 °CPrevents condensation of analytes in the detector.
Hydrogen Flow 30 mL/minFuel for the FID flame.
Air Flow 300 mL/minOxidant for the FID flame.
Makeup Gas (Helium) 25 mL/minImproves peak shape and detector response.
Experimental Workflow Diagram

GC_Internal_Standard_Workflow cluster_prep Solution Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Analyte_Stock Analyte Stock (e.g., Toluene) Cal_Standards Calibration Standards (Analyte + IS) Analyte_Stock->Cal_Standards IS_Stock Internal Standard Stock (this compound) IS_Stock->Cal_Standards Unknown_Sample Unknown Sample + IS IS_Stock->Unknown_Sample GC_Injection GC Injection Cal_Standards->GC_Injection Unknown_Sample->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Peak_Integration Peak Integration (Area Analyte, Area IS) Detection->Peak_Integration Response_Ratio Calculate Response Ratio (Area Analyte / Area IS) Peak_Integration->Response_Ratio Calibration_Curve Construct Calibration Curve Response_Ratio->Calibration_Curve Quantification Quantify Unknown Sample Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Data Analysis and Interpretation

  • Peak Identification: Identify the peaks corresponding to the analyte (toluene) and the internal standard (this compound) based on their retention times, which should be confirmed by injecting individual standards.

  • Peak Integration: Integrate the peak areas for both the analyte and the internal standard in all chromatograms (calibration standards and unknown samples).

  • Response Factor Calculation: For each calibration standard, calculate the response factor (RF) using the following equation:

    RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Calibration Curve Construction: Plot the ratio of the analyte peak area to the internal standard peak area (Areaanalyte / AreaIS) on the y-axis against the concentration of the analyte on the x-axis. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered indicative of good linearity.

  • Quantification of Unknown Samples: For each unknown sample, calculate the ratio of the analyte peak area to the internal standard peak area. Use the calibration curve equation to determine the concentration of the analyte in the prepared sample. Finally, calculate the concentration in the original sample by accounting for the initial sample weight and dilution.

Method Validation and Performance

A robust analytical method requires thorough validation to ensure its suitability for the intended purpose. Key validation parameters include linearity, precision, accuracy, and limits of detection and quantification.

Validation ParameterTypical Acceptance CriteriaExpected Performance with this compound
Linearity (R²) ≥ 0.995Excellent linearity is expected over a defined concentration range.
Precision (%RSD) ≤ 15%The use of an internal standard significantly improves precision.
Accuracy (% Recovery) 80 - 120%Accurate results are achievable with proper standard preparation.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3Dependent on instrument sensitivity and matrix.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10Dependent on instrument sensitivity and matrix.

Potential Challenges and Considerations

  • Co-elution: In complex matrices, there is a possibility of co-elution with other sample components. It is crucial to verify the peak purity of the internal standard, especially during method development. The use of a mass spectrometric detector (GC-MS) can aid in identifying and resolving co-elutions.

  • Purity of the Standard: The accuracy of the quantitative results is directly dependent on the purity of the internal standard. Always use a high-purity, certified reference standard.

  • Stability of the Alkene: While generally stable, the double bond in this compound could potentially undergo isomerization or reaction under harsh sample preparation conditions or in highly reactive matrices. It is advisable to assess its stability in the specific sample matrix during method validation.[7][8]

Conclusion

This compound serves as a reliable and effective internal standard for the quantitative analysis of a wide range of volatile organic compounds by gas chromatography. Its favorable physicochemical properties and distinct chromatographic behavior contribute to the development of robust and reproducible analytical methods. By adhering to the detailed protocols and considerations outlined in this guide, researchers and analytical scientists can significantly enhance the precision and accuracy of their quantitative GC analyses, leading to higher quality data and greater confidence in their results.

References

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Application Notes and Protocols: The Role of 2,4,4-Trimethyl-1-hexene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the applications of 2,4,4-trimethyl-1-hexene in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and the chemical industry. This guide delves into the chemical properties, key reactions, and detailed experimental protocols involving this versatile branched alkene. We will explore its utility in fundamental organic transformations such as ozonolysis, hydroformylation, and epoxidation, highlighting its role as a valuable building block for complex molecules. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound, an isomer of nonene, is a colorless to light yellow, flammable liquid with a distinct odor.[1][2] Its branched structure, featuring a quaternary carbon atom, imparts unique steric and electronic properties that influence its reactivity and make it a valuable intermediate in organic synthesis.[1] This guide will explore its participation in several key synthetic reactions, providing both theoretical understanding and practical protocols for laboratory implementation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₈[2][3][4]
Molecular Weight 126.24 g/mol [1][4]
CAS Number 51174-12-0[2][3][4]
Boiling Point 132 °C[1][5]
Density 0.75 g/cm³[1]
Flash Point 24 °C[1]
Appearance Colorless to light yellow clear liquid[1][2]

Ozonolysis: Precision Cleavage for Carbonyl Synthesis

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds, yielding aldehydes and ketones.[6][7] This reaction is particularly useful for determining the position of double bonds in unknown alkenes and for synthesizing carbonyl compounds without over-oxidation to carboxylic acids.[6][7][8]

Mechanism of Ozonolysis

The reaction proceeds through the formation of a primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide.[7] Subsequent workup with a reducing agent, such as dimethyl sulfide (DMS) or zinc, cleaves the ozonide to yield the desired carbonyl products.[7]

ozonolysis_mechanism cluster_0 Step 1: Ozonide Formation cluster_1 Step 2: Reductive Workup A This compound + O₃ B Molozonide (unstable intermediate) A->B [1,3]-dipolar cycloaddition C Ozonide B->C Rearrangement D Ozonide E 2,2-Dimethylpropanal + Formaldehyde D->E + (CH₃)₂S (DMS) F Dimethyl sulfoxide (DMSO) D->F + (CH₃)₂S (DMS)

Caption: Ozonolysis mechanism of this compound.

Experimental Protocol: Ozonolysis of this compound

Objective: To synthesize 2,2-dimethylpropanal and formaldehyde via ozonolysis of this compound.

Materials:

  • This compound (97% purity)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (generated from an ozone generator)

  • Dimethyl sulfide (DMS)

  • Nitrogen gas

  • Standard glassware for low-temperature reactions

Procedure:

  • Dissolve this compound (1.26 g, 10 mmol) in a mixture of anhydrous DCM (50 mL) and anhydrous MeOH (50 mL) in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing potassium iodide solution to decompose excess ozone.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen gas for 10-15 minutes to remove excess ozone.

  • Slowly add dimethyl sulfide (1.5 mL, 20 mmol) to the reaction mixture at -78 °C.

  • Allow the mixture to slowly warm to room temperature and stir for at least 2 hours.

  • The solvent can be removed under reduced pressure to isolate the aldehyde products. Due to the volatility of formaldehyde, it is often derivatized in situ for quantification.

Expected Products:

  • 2,2-Dimethylpropanal

  • Formaldehyde

Hydroformylation: Synthesis of Aldehydes

Hydroformylation, also known as the "oxo" process, is a crucial industrial reaction that converts alkenes, carbon monoxide, and hydrogen into aldehydes.[9][10] These aldehydes are valuable intermediates for the production of alcohols, esters, and amines.[9][10] The reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt.[10][11]

Mechanism of Hydroformylation

The catalytic cycle of rhodium-catalyzed hydroformylation involves several key steps: ligand dissociation, alkene coordination, migratory insertion of the alkene into the rhodium-hydride bond, coordination of carbon monoxide, migratory insertion of CO, and finally, oxidative addition of H₂ followed by reductive elimination of the aldehyde product, regenerating the catalyst.[11]

hydroformylation_workflow A Alkene Substrate (this compound) E Hydroformylation Reaction A->E B Syngas (CO + H₂) B->E C Homogeneous Catalyst (e.g., Rh-based) C->E D Reaction Vessel (High Pressure) D->E F Product Mixture (Linear and Branched Aldehydes) E->F G Separation/Purification F->G H 2,4,4-Trimethylhexanal (Branched Product) G->H I 3,5,5-Trimethylhexanal (Linear Product) G->I

Caption: General workflow for hydroformylation.

Experimental Protocol: Hydroformylation of this compound

Objective: To synthesize 2,4,4-trimethylhexanal and 3,5,5-trimethylhexanal.

Materials:

  • This compound

  • Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))

  • Phosphine ligand (e.g., triphenylphosphine)

  • Toluene, anhydrous

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a high-pressure autoclave equipped with a magnetic stirrer with the rhodium catalyst precursor and the phosphine ligand in anhydrous toluene.

  • Add this compound to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge it several times with syngas.

  • Pressurize the autoclave with syngas to the desired pressure (e.g., 20-50 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction progress by measuring the pressure drop.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • The product mixture can be analyzed by gas chromatography (GC) to determine the conversion and the ratio of linear to branched aldehydes.

Table 2: Typical Hydroformylation Reaction Parameters

ParameterConditionRationale
Catalyst Rhodium-basedHigh activity and selectivity at lower pressures and temperatures compared to cobalt.[10][11]
Ligand PhosphineModifies the steric and electronic properties of the catalyst, influencing regioselectivity.
Temperature 80-120 °CBalances reaction rate with catalyst stability and selectivity.
Pressure 20-50 atmSufficient to maintain CO and H₂ concentration in the liquid phase.
Solvent TolueneInert solvent that dissolves reactants and catalyst.

Epoxidation: Formation of Epoxides

Epoxidation is the reaction of an alkene with an oxidizing agent to form an epoxide (oxirane). Epoxides are highly valuable synthetic intermediates due to their reactivity towards nucleophiles, allowing for the formation of a wide range of functional groups.[12][13] Common epoxidizing agents include peroxy acids (e.g., m-CPBA) and hydrogen peroxide in the presence of a catalyst.[14]

Mechanism of Peroxy Acid Epoxidation

The reaction with a peroxy acid is a concerted process where the peroxy oxygen is transferred to the alkene double bond in a single step, resulting in syn-addition of the oxygen atom.[12]

epoxidation_mechanism A This compound C Transition State A->C B Peroxy Acid (e.g., m-CPBA) B->C D 2-(2,4,4-trimethylbutyl)oxirane C->D E Carboxylic Acid C->E

Caption: Concerted mechanism of peroxy acid epoxidation.

Experimental Protocol: Epoxidation of this compound

Objective: To synthesize 2-(2,4,4-trimethylbutyl)oxirane.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.26 g, 10 mmol) in DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add m-CPBA (approx. 1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxy acid.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • The product can be purified by flash column chromatography if necessary.

Polymerization

This compound can undergo polymerization, although its bulky nature can influence the polymerization process and the properties of the resulting polymer.[1] It can be used in copolymerization with other olefins like ethylene to modify the properties of the resulting polymer, such as enhancing thermal stability and mechanical properties.[1][15][16]

General Polymerization Approach

Polymerization of alkenes is typically carried out using catalysts such as Ziegler-Natta or metallocene systems. The choice of catalyst and reaction conditions (temperature, pressure, monomer concentration) will significantly impact the molecular weight, polydispersity, and microstructure of the polymer.[17][18]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its unique branched structure allows for the synthesis of a variety of important chemical intermediates through reactions such as ozonolysis, hydroformylation, and epoxidation. The protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this compound in research and development, contributing to the advancement of chemical synthesis and drug discovery.

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Sources

incorporation of 2,4,4-Trimethyl-1-hexene to improve polymer properties

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Enhancing Polymer Properties through Incorporation of 2,4,4-Trimethyl-1-hexene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of comonomers into a polymer backbone is a cornerstone of modern materials science, enabling the precise tailoring of physicochemical properties for advanced applications. This compound (TMH), a branched α-olefin, serves as a potent modifying agent, particularly in polyolefin synthesis. Its bulky, branched structure, when integrated into a linear polymer chain such as polyethylene, effectively disrupts chain packing and crystallinity. This guide provides a comprehensive overview of the mechanistic principles, validated experimental protocols for the incorporation of TMH via metallocene-catalyzed copolymerization, and the resultant enhancements in polymer properties, including increased flexibility and modified thermal characteristics. The protocols are designed for senior researchers and scientists aiming to develop novel polymers with bespoke performance attributes.

Introduction to this compound as a Polymer Modifier

This compound (TMH) is an organic compound and a branched isomer of nonene with the molecular formula C₉H₁₈.[1][2] In polymer science, the introduction of short-chain branches along a polymer's main chain is a well-established method for tuning material properties. The incorporation of α-olefins like 1-hexene into polyethylene, for instance, reduces density, crystallinity, and melting point, leading to materials with greater flexibility, known as Linear Low-Density Polyethylene (LLDPE).[3][4]

TMH presents a unique case due to its highly branched side group. The primary scientific rationale for its use is that the bulky trimethyl-propyl group will induce a more significant disruption of polymer chain crystallization than a linear butyl group (from 1-hexene). This structural modification is hypothesized to enhance properties such as flexibility, impact resistance, and optical clarity. This document provides the foundational knowledge and actionable protocols for leveraging TMH to create next-generation polymeric materials.

Physicochemical and Safety Profile of this compound

Accurate characterization and safe handling of the monomer are prerequisites for successful polymerization.

PropertyValueReference
CAS Number 51174-12-0[1]
Molecular Formula C₉H₁₈[2]
Molecular Weight 126.24 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[5]
Boiling Point ~132 °C[1]
Density ~0.75 g/cm³[1]
Flash Point 24 °C[1]

Safety & Handling: this compound is a highly flammable liquid and vapor.[2] It is also an aspiration hazard and may be fatal if swallowed and enters airways.[1] All handling should be performed in a well-ventilated fume hood, away from ignition sources, while wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[1][5]

Polymerization Mechanisms: A Rationale for Catalyst Selection

The choice of catalytic system is critical for controlling the incorporation of bulky α-olefins like TMH and dictating the final polymer microstructure.

Ziegler-Natta Catalysis

Traditional Ziegler-Natta (Z-N) catalysts, typically heterogeneous systems based on titanium halides and organoaluminum co-catalysts, are industrial workhorses for olefin polymerization.[6] The polymerization occurs via the Cossee-Arlman mechanism, involving the coordination and subsequent insertion of the olefin into the titanium-carbon bond.[6] While effective for linear α-olefins, Z-N catalysts possess multiple active sites, which can lead to a broad molecular weight distribution and non-uniform comonomer incorporation, a significant drawback when precise property control is desired.[7]

Metallocene Catalysis: The Preferred Route for Precision

Metallocene catalysts, which are homogeneous single-site catalysts, represent a significant advancement in polymer synthesis.[7] These systems, typically based on Group 4 metallocenes (e.g., zirconocenes, titanocenes) and activated by a co-catalyst like methylaluminoxane (MAO), offer unparalleled control.[8][9]

The Causality Behind Metallocene Superiority:

  • Single-Site Nature: Each catalyst molecule has an identical active site. This uniformity ensures that all polymer chains grow under the same conditions, resulting in polymers with a narrow molecular weight distribution (Mw/Mn ≈ 2) and a homogenous, statistical distribution of the comonomer (TMH).[8][10] This microstructural precision is directly linked to superior mechanical and optical properties.[3]

  • Tunable Ligand Architecture: The steric and electronic properties of the cyclopentadienyl (Cp) ligands on the metallocene can be systematically modified. This allows for fine-tuning of the catalyst's activity and its ability to incorporate bulky comonomers like TMH, which might be sterically hindered for other catalytic systems.

Cationic Polymerization: A Potential Alternative

Cationic polymerization is initiated by a protic or Lewis acid, generating a carbocation that propagates the chain.[11] This method is most effective for olefins that can form stable carbocations.[11] Given that the protonation of the double bond in TMH would yield a stable tertiary carbocation, this mechanism is a theoretical possibility, though less common for producing high-molecular-weight polyolefins compared to coordination polymerization.

G cluster_0 Catalyst Activation cluster_1 Polymerization Cycle Precatalyst Metallocene Precatalyst (e.g., Cp₂ZrCl₂) MAO Co-catalyst (MAO) Precatalyst->MAO Reacts with Active_Catalyst Active Cationic Catalyst [Cp₂Zr-R]⁺ MAO->Active_Catalyst Generates Coordination Olefin Coordination Active_Catalyst->Coordination Initiates Insertion Migratory Insertion Coordination->Insertion 1,2- or 2,1-insertion Propagation Chain Propagation Insertion->Propagation Vacates site Propagation->Coordination Next monomer binds Termination Chain Termination or Transfer Propagation->Termination Ends chain growth Polymer Final Polymer (PE-co-TMH) Termination->Polymer Monomer Monomer Feed (Ethylene + TMH) Monomer->Coordination

Caption: Metallocene-catalyzed polymerization workflow.

Anticipated Impact of TMH Incorporation on Polymer Properties

The introduction of the bulky 2,4,4-trimethyl-propyl side chain is expected to produce significant and predictable changes in the final polymer's characteristics.

Caption: Disruption of polymer chain packing by TMH incorporation.

PropertyExpected ChangeRationale
Crystallinity (Decrease)The bulky side chains sterically hinder the regular folding and packing of polymer chains into crystalline lamellae.[3]
Density (Decrease)Reduced packing efficiency leads to a greater fractional free volume and thus lower overall density.[3]
Melting Temp. (Tₘ) (Decrease)Thinner and less perfect crystalline structures require less thermal energy to melt.[3]
Glass Trans. Temp. (T₉) (Increase)While increased free volume can lower T₉, the bulky, rigid side group can significantly restrict the rotational mobility of the polymer backbone, which is the primary factor governing T₉. This restriction often leads to an increase in the glass transition temperature.[12]
Flexibility / Elongation (Increase)A lower degree of crystallinity results in a larger amorphous phase, which imparts greater flexibility and ductility to the material.[3]
Tensile Strength (Decrease)The reduction in crystallinity, which acts as physical crosslinks, typically leads to a lower tensile strength.
Optical Clarity (Increase)The size of crystalline spherulites, which scatter light, is reduced, leading to higher transparency.

Experimental Protocols

Disclaimer: The following protocols are based on established methods for ethylene/α-olefin copolymerization using metallocene catalysts.[4][13][14] They have been adapted for the specific use of this compound. Researchers should perform their own risk assessments and optimization studies.

Protocol 1: Slurry-Phase Copolymerization of Ethylene and TMH

This protocol describes a representative lab-scale slurry polymerization in a stirred-tank reactor. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques to exclude oxygen and moisture, which poison the catalyst.

Materials & Equipment:

  • Reactor: 500 mL jacketed glass reactor with mechanical stirrer, temperature probe, gas inlet/outlet, and injection septa.

  • Catalyst: Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂).

  • Co-catalyst: Methylaluminoxane (MAO), 10 wt.% solution in toluene.

  • Monomers: Ethylene (polymer grade), this compound (TMH, >97.0%, dried over molecular sieves).

  • Solvent: Toluene (anhydrous).

  • Quenching Solution: 10% HCl in methanol.

  • Washing Solution: Methanol.

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor by heating under vacuum and backfilling with nitrogen several times.

  • Solvent and Comonomer Addition: Charge the reactor with 200 mL of anhydrous toluene. Add the desired amount of TMH (e.g., 10 mL) via syringe.

  • Thermal Equilibration: Bring the reactor contents to the desired reaction temperature (e.g., 50 °C) using a circulating water bath.

  • Ethylene Saturation: Pressurize the reactor with ethylene to a constant pressure (e.g., 2 bar) and allow the toluene to become saturated while stirring. Maintain this pressure throughout the reaction by supplying ethylene on demand.

  • Catalyst Activation & Injection: In a glovebox, prepare the catalyst solution. In a Schlenk flask, add 1.0 mL of the MAO solution (10 wt.% in toluene) to 5 mL of anhydrous toluene. In a separate vial, dissolve a precise amount of Cp₂ZrCl₂ (e.g., 2.0 mg, ~6.8 µmol) in 5 mL of toluene. Add the Cp₂ZrCl₂ solution to the MAO solution and allow it to pre-activate for 10 minutes. The solution will typically change color.

  • Initiation of Polymerization: Using a gas-tight syringe, rapidly inject the activated catalyst solution into the stirred reactor. An immediate increase in temperature (exotherm) and ethylene uptake should be observed, indicating the onset of polymerization. A polymer slurry will begin to form.

  • Reaction Progression: Maintain a constant temperature and ethylene pressure for the desired reaction time (e.g., 30 minutes).

  • Quenching: Terminate the polymerization by injecting 20 mL of the acidic methanol solution. This will deactivate the catalyst and precipitate the polymer.

  • Polymer Isolation: Filter the polymer slurry using a Büchner funnel.

  • Purification: Wash the collected polymer extensively with methanol (3 x 100 mL) to remove any catalyst residues.

  • Drying: Dry the purified white polymer powder in a vacuum oven at 60 °C overnight to a constant weight.

Protocol 2: Characterization of PE-co-TMH Copolymer

1. Comonomer Incorporation (¹H NMR Spectroscopy):

  • Dissolve ~15-20 mg of the copolymer in 0.7 mL of 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂) at 120 °C.

  • Acquire the ¹H NMR spectrum at 120 °C.

  • The mol% incorporation of TMH can be calculated by integrating the signals corresponding to the methyl protons of the TMH side chain against the total polymer backbone protons.

2. Thermal Properties (Differential Scanning Calorimetry - DSC):

  • Seal 5-10 mg of the polymer in an aluminum DSC pan.

  • Use a standard heat/cool/heat cycle to erase thermal history. For example:

    • Heat from 25 °C to 200 °C at 10 °C/min.

    • Hold at 200 °C for 5 min.

    • Cool from 200 °C to -80 °C at 10 °C/min.

    • Heat from -80 °C to 200 °C at 10 °C/min.

  • Determine the glass transition temperature (T₉) from the inflection point in the second heating scan.

  • Determine the melting temperature (Tₘ) from the peak of the melting endotherm in the second heating scan.

3. Molecular Weight (High-Temperature Gel Permeation Chromatography - HT-GPC):

  • Dissolve the polymer in 1,2,4-trichlorobenzene (TCB) at 150 °C.[15]

  • Analyze using an HT-GPC system calibrated with polystyrene or polyethylene standards.

  • Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).

Conclusion

This compound is a highly effective comonomer for tailoring the properties of polyolefins. Its incorporation, ideally controlled via single-site metallocene catalysis, provides a reliable method for reducing crystallinity and density, thereby enhancing material flexibility. The provided protocols offer a robust framework for the synthesis and characterization of these advanced materials. The predictable structure-property relationships enable the rational design of polymers for specialized applications, from high-performance flexible films to impact modifiers in complex formulations.

References

  • Benchchem. (n.d.). This compound|51174-12-0. Benchchem.
  • Ye, Z., et al. (2021). Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening. National Institutes of Health.
  • Kaminsky, W. (2024). Precision in Polymerization: Kinetic Insights into Metallocene-catalyzed Ethylene Polymerization. Preprints.org.
  • Wikipedia. (n.d.). Ziegler–Natta catalyst. Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). This compound (C9H18). PubChem. Retrieved from [Link]

  • Unacademy. (n.d.). Ziegler Natta catalyst. Unacademy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Ye, Z., et al. (2021). Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening. RSC Publishing. Retrieved from [Link]

  • Alt, H. G., & Köppl, A. (2000). Metallocene Catalysts for Olefin Polymerization. Chemical Reviews. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Cationic Polymerization. UT Austin Chemistry. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Ziegler-Natta polymerization of olefins - stereoselectivity. UIUC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Ziegler-Natta Polymerizations. Chemistry LibreTexts. Retrieved from [Link]

  • Zakharov, V. A., et al. (2018). Effect of Mono- and Multichlorinated Organic Compounds—Chlorocyclohexane and Hexachloro-p-xylene—On the Catalytic Properties of Titanium–Magnesium Catalysts in the Homo- and Copolymerization of Ethylene with 1-Hexene. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Ziegler-Natta Polymerization. Chemistry LibreTexts. Retrieved from [Link]

  • Al-Haj Ali, M., et al. (2007). Ethylene polymerization and copolymerization with hexene-1 on supported metallocene catalysts based on (C5H5)4Zr and methylaluminoxane. ResearchGate. Retrieved from [Link]

  • Shamiri, A., et al. (2014). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. PMC. Retrieved from [Link]

  • Kaminsky, W. (2012). Metallocene Catalysis. ResearchGate. Retrieved from [Link]

  • Stevens, J. (2020). Lecture 10: Glass Transition Temperature Dependence on Molecular Structure of Polymers. YouTube. Retrieved from [Link]

  • Lee, D., & Kim, S. Y. (2023). Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. MDPI. Retrieved from [Link]

Sources

Experimental Setup for the Cationic Oligomerization of 2,4,4-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a detailed protocol and technical guide for the laboratory-scale oligomerization of 2,4,4-trimethyl-1-hexene, a branched alpha-olefin also known as diisobutylene. The oligomerization of this monomer is of significant interest for the synthesis of polyolefins, synthetic lubricants, and fuel additives with tailored properties. This guide focuses on a robust experimental setup utilizing a heterogeneous acid catalyst, detailing the underlying cationic reaction mechanism, procedural steps, product characterization, and the scientific rationale behind the experimental design. The protocols are intended for researchers in materials science, polymer chemistry, and drug development seeking a reliable method for producing higher-order oligomers from branched olefin feedstocks.

Introduction: The Significance of Branched Olefin Oligomerization

This compound is a C9 branched olefin. Its oligomerization provides a pathway to higher molecular weight molecules that retain a highly branched structure. This branching disrupts crystalline packing, leading to products that are often viscous liquids at room temperature, a desirable characteristic for applications such as high-performance synthetic lubricants and viscosity index improvers. The reaction is typically an acid-catalyzed process that proceeds via a cationic mechanism, allowing for control over the degree of polymerization by careful selection of catalyst and reaction conditions.[1] This guide presents a methodology using a solid acid catalyst, which offers significant advantages in terms of product purification and catalyst recyclability compared to homogeneous systems.[2]

Mechanistic Insight: The Cationic Pathway

The oligomerization of this compound is initiated by a Brønsted or Lewis acid catalyst.[1] The process involves three fundamental steps: initiation, propagation, and termination.

  • Initiation: The reaction begins when the acid catalyst protonates the double bond of a monomer molecule, generating a tertiary carbocation. This carbocation is relatively stable due to the electron-donating effects of the alkyl groups, facilitating the reaction.

  • Propagation: The newly formed carbocation is electrophilic and readily attacks the electron-rich double bond of another monomer molecule. This step forms a new carbon-carbon bond and regenerates the carbocation at the end of the growing chain. This process repeats to form dimers, trimers, and higher oligomers.

  • Termination: The reaction is terminated when the carbocation is neutralized. This can occur through several pathways, including proton elimination to form an unsaturated end-group or by reaction with a nucleophile.

Below is a diagram illustrating this cationic mechanism.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer1 This compound Carbocation Tertiary Carbocation Monomer1->Carbocation Protonation H_plus H+ (from Catalyst) Dimer_Cation Dimer Carbocation (C18+) Carbocation->Dimer_Cation Electrophilic Attack Monomer2 Another Monomer ... ... Dimer_Cation->... Further Propagation Final_Oligomer Unsaturated Oligomer H_plus_regen H+ (Regenerated) Dimer_Cation_term->Final_Oligomer Proton Elimination

Caption: Cationic oligomerization mechanism.

Experimental Design and Rationale

The selection of each component and parameter in the experimental setup is critical for achieving successful and reproducible oligomerization.

Catalyst Selection

A macroporous sulfonic acid resin (e.g., Amberlyst-15) is recommended for this protocol.

  • Expertise & Rationale: Solid acid catalysts provide a high density of Brønsted acid sites necessary for initiation.[3] The macroporous structure allows for efficient diffusion of the bulky monomer and oligomer products, minimizing diffusion limitations that can hinder reaction rates.[3] Unlike homogeneous Lewis acids such as AlCl₃, which require quenching and aqueous workups, a solid resin can be removed by simple filtration, dramatically simplifying product isolation.

Reaction Conditions

Optimal conditions involve a balance between reaction rate and selectivity towards desired oligomers.

  • Temperature: A reaction temperature of 80-120°C is recommended.[4]

    • Rationale: Higher temperatures increase the reaction rate but can also promote side reactions like cracking or isomerization. Lower temperatures may lead to impractically slow conversion rates. The chosen range provides a good compromise for producing dimers and trimers.

  • Pressure: The reaction can be conducted under atmospheric pressure in a sealed reflux system.

    • Rationale: The boiling point of this compound is approximately 123°C. Running the reaction under reflux at a temperature slightly below this ensures a liquid-phase reaction without the need for a high-pressure autoclave.

  • Solvent: The reaction can be performed "neat" (without solvent) or using an inert hydrocarbon solvent like hexane or toluene.[5][6]

    • Rationale: A neat reaction maximizes the concentration of the reactant. However, using a solvent can aid in temperature control and reduce the viscosity of the reaction mixture as higher oligomers form, ensuring efficient stirring.

Detailed Laboratory Protocol

This protocol describes a typical batch oligomerization in a 250 mL round-bottom flask.

Materials and Equipment
Reagent / EquipmentSpecifications
Monomer This compound (≥98% purity)
Catalyst Macroporous sulfonic acid resin (e.g., Amberlyst-15), dried
Apparatus 250 mL 3-neck round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Nitrogen/Argon inlet
Thermometer
Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A 1. Dry Catalyst (Vacuum oven, 80°C, 12h) B 2. Assemble Glassware (Flask, Condenser, N2 Inlet) A->B C 3. Charge Reactor (100 mL Monomer, 10g Catalyst) B->C D 4. Heat to 100°C (Under N2, with stirring) C->D E 5. React for 4h (Monitor by taking aliquots) D->E F 6. Cool to RT E->F G 7. Filter Catalyst F->G H 8. Analyze Product (GC-MS, NMR, GPC) G->H

Sources

analytical techniques for quantifying 2,4,4-Trimethyl-1-hexene in mixtures

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantitative Analysis of 2,4,4-Trimethyl-1-hexene in Diverse Mixtures

Abstract

This comprehensive application note provides detailed methodologies for the accurate quantification and identification of this compound, a volatile organic compound (VOC) relevant in various industrial and research settings. We present robust protocols for Gas Chromatography with Flame Ionization Detection (GC-FID) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification. The guide emphasizes the rationale behind procedural choices, from sample preparation through to data analysis, and outlines a framework for method validation in accordance with established scientific principles. This document is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical approach for this branched alkene.

Introduction and Analyte Overview

This compound (also known as diisobutylene) is a nine-carbon branched alkene (C₉H₁₈) that serves as an important intermediate in organic synthesis and can be a component in complex hydrocarbon mixtures like gasoline.[1][2] Its volatility and chemical structure necessitate precise analytical techniques for its quantification, whether it is being monitored as a product, a reactant, an impurity, or a component in a complex matrix. Accurate measurement is critical for process control, quality assurance, and regulatory compliance.

This guide provides a foundational approach to developing and validating a quantitative method for this compound, focusing on the most common and accessible techniques in a modern analytical laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₈[3][4]
Molecular Weight 126.24 g/mol [3][4]
CAS Number 51174-12-0[3][4]
Boiling Point 132 °C[1]
Density 0.75 g/cm³[1]
Appearance Colorless to light yellow clear liquid[1][5]
Synonyms 2,4,4-trimethylhex-1-ene[4]

Analytical Strategy: The Primacy of Gas Chromatography

Due to its volatility, Gas Chromatography (GC) is the premier technique for the analysis of this compound.[6] The choice of detector and sample introduction method depends on the specific requirements of the analysis, such as the concentration of the analyte and the complexity of the sample matrix.

  • For Quantification: A Flame Ionization Detector (FID) is ideal. The FID is highly sensitive to hydrocarbons and exhibits a linear response over a wide concentration range, making it the gold standard for quantifying compounds like this compound.[7]

  • For Identification & Confirmation: Mass Spectrometry (MS) provides a "molecular fingerprint" through ionization and fragmentation of the analyte.[7] The resulting mass spectrum can be compared against spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST), for unambiguous identification.[3]

The overall analytical workflow is a systematic process designed to ensure data quality and reliability at every stage.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Logging Prep_Sample Sample Preparation (Dilution, Headspace, etc.) Sample->Prep_Sample Prep_Standards Prepare Calibration & QC Standards Sequence Run Analytical Sequence (Standards, Samples, QCs) Prep_Standards->Sequence Prep_Sample->Sequence Suitability System Suitability Check Suitability->Sequence Pass Integration Peak Integration & Identification Sequence->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report

Caption: High-level overview of the analytical workflow.

Sample Preparation: The Critical First Step

The choice of sample preparation technique is dictated by the sample matrix and the expected concentration of this compound. The primary goal is to efficiently and reproducibly introduce the volatile analyte into the GC system while minimizing loss and matrix interference.[6]

Sample_Prep_Decision_Tree Start Sample Matrix? Liquid Liquid Start->Liquid Solid Solid / Semi-Solid Start->Solid Concentration Analyte Conc. > 10 µg/mL? Liquid->Concentration Headspace Static Headspace (HS) Solid->Headspace Direct Analysis Solvent_Extraction Solvent Extraction + HS Solid->Solvent_Extraction Direct_Injection Solvent Dilution & Direct Injection Concentration->Direct_Injection Yes Concentration->Headspace No (Organic) PT Purge & Trap (P&T) Concentration->PT No (Aqueous)

Caption: Decision tree for selecting a sample preparation method.

Protocol 1: Solvent Dilution for Direct Injection (High Concentration Samples)

This method is suitable for liquid samples where the concentration of this compound is high enough to be detected without a pre-concentration step.

  • Solvent Selection: Choose a high-purity volatile solvent in which the sample is fully soluble and that does not co-elute with the analyte. Hexane or pentane are common choices.[7]

  • Preparation: Accurately prepare a dilution of the sample using Class A volumetric flasks and pipettes to bring the analyte concentration into the calibrated range of the instrument. A typical starting point is to weigh ~100 mg of the sample into a 10 mL volumetric flask and dilute to the mark.[7]

  • Transfer: Transfer an aliquot of the final solution into a 2 mL autosampler vial for analysis.

Causality Note: Direct injection is the simplest method, but it introduces the entire sample matrix onto the GC column, which can cause contamination if the matrix is complex. The split injection mode is crucial here to prevent column overload and ensure sharp peaks.

Protocol 2: Static Headspace Analysis (Trace Levels in Liquids/Solids)

Static headspace is a powerful technique for analyzing VOCs in complex matrices without injecting the non-volatile components.[6] The sample is heated in a sealed vial, allowing volatile compounds to partition into the gas phase (the "headspace"), which is then sampled and injected.

  • Sample Weighing: Accurately weigh a representative amount of the sample (e.g., 100 mg of a solid or 1 mL of a liquid) directly into a headspace vial (e.g., 20 mL).

  • Sealing: Immediately seal the vial with a PTFE/silicone septum and aluminum cap.

  • Incubation: Place the vial in the headspace autosampler's incubator. The system will heat the vial for a set time (e.g., 15 minutes at 80 °C) to allow the analyte to reach equilibrium between the sample and gas phase.

  • Injection: The autosampler will then automatically inject a specific volume of the headspace gas into the GC inlet.

Causality Note: The incubation temperature and time are critical parameters. They must be optimized to ensure sufficient partitioning of this compound into the headspace for sensitive detection while avoiding thermal degradation of the sample.

Instrumental Analysis Protocols

An appropriate GC column and optimized instrumental conditions are essential for achieving good separation (resolution) and peak shape. For a non-polar compound like this compound, a non-polar column is the logical choice.

Protocol 3: GC-FID for Quantification

This protocol provides a robust starting point for the quantification of this compound.

Table 2: Recommended GC-FID Instrumental Parameters

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 or equivalentStandard, reliable GC system.
Column HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm filmA versatile, non-polar column providing good separation for hydrocarbons.[7]
Carrier Gas Helium or Hydrogen, constant flow at 1.5 mL/minInert carrier gases. Hydrogen provides faster analysis, but Helium is often preferred for safety.
Injector Split/Splitless InletAllows for a wide range of injection volumes and concentrations.
Injector Temp. 250 °CEnsures rapid vaporization of the analyte without thermal degradation.[8]
Split Ratio 50:1 (adjustable based on concentration)Prevents column overload and maintains sharp peak shape.[7]
Injection Volume 1 µLStandard volume for liquid injections.
Oven Program Initial: 50 °C, hold 2 min. Ramp: 10 °C/min to 220 °C. Hold: 2 min.A typical program to separate volatile compounds from less volatile matrix components.[7]
Detector Flame Ionization Detector (FID)Highly sensitive and linear response for hydrocarbons.
Detector Temp. 300 °CPrevents condensation of analytes in the detector.[7]
H₂ Flow 30 mL/minFuel for the FID flame.
Air Flow 300 mL/minOxidant for the FID flame.
Makeup Gas (N₂/He) 25 mL/minEnsures efficient transfer of column effluent into the flame.
Protocol 4: GC-MS for Confirmation

For confirmation, the same GC method can be used, with the effluent directed to a mass spectrometer.

Table 3: Recommended GC-MS Instrumental Parameters

ParameterRecommended SettingRationale
GC Conditions Same as GC-FID methodEnsures consistent chromatography and retention times.
MS System Agilent 5977 or equivalentStandard single-quadrupole mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.[9]
Quadrupole Temp. 150 °CEnsures consistent mass filtering.[9]
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization method that produces repeatable fragmentation patterns for library matching.[9]
Acquisition Mode Full Scan (m/z 40-300)Acquires the complete mass spectrum for identification against libraries.[8]
Data Analysis Compare acquired spectrum to NIST libraryThe NIST Chemistry WebBook contains a reference mass spectrum for this compound for positive identification.[3]

Method Validation: Ensuring Trustworthy Results

A protocol is only trustworthy if it is validated. Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[10][11] Key parameters must be assessed.[12]

Table 4: Key Method Validation Parameters and Typical Acceptance Criteria

ParameterDefinitionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10]Peak purity analysis (MS), no interfering peaks at the analyte's retention time in blank matrix.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]Correlation coefficient (r²) ≥ 0.995 for a calibration curve with at least 5 standards.
Accuracy The closeness of test results to the true value.[11]80-120% recovery of a spiked analyte in the sample matrix at three concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11]Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) ≤ 15%.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]Signal-to-noise ratio ≥ 10; RSD ≤ 20% at this concentration.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]Signal-to-noise ratio ≥ 3.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]No significant change in results when parameters like oven ramp rate or gas flow are slightly varied.

Conclusion

The protocols outlined in this application note provide a comprehensive and scientifically sound framework for the quantitative analysis of this compound. By combining optimized sample preparation with robust GC-FID and GC-MS methodologies, researchers can achieve accurate and reliable results. The successful implementation of these techniques, underpinned by a thorough method validation, will ensure data of the highest integrity for applications ranging from industrial quality control to advanced scientific research.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds.
  • Hyötyläinen, T., & Rautiainen-Romer, A. (2020). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A, 1626, 461386.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, Y., et al. (2021). Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers. Cancers, 13(14), 3537. Retrieved from [Link]

  • Chitlange, S. S., et al. (2011). Analytical method validation: A brief review. Journal of Pharmaceutical Research and Education, 45(3), 125-133. Retrieved from [Link]

  • Hewitt, A. D. (1997). Preparing Soil Samples for Volatile Organic Compound Analysis. U.S. Army Cold Regions Research and Engineering Laboratory. Retrieved from [Link]

  • NIST. (n.d.). This compound Notes. NIST Chemistry WebBook. Retrieved from [Link]

  • M. Kaštelan-Macan & B. Petrović. (1998). Validation of analytical methods and laboratory procedures for chemical measurements. Arhiv za higijenu rada i toksikologiju, 49(4), 357-366. Retrieved from [Link]

  • SCION Instruments. (n.d.). A Guide to Analytical Method Validation. Retrieved from [Link]

  • ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hexene, 2,4,4-trimethyl. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H18). Retrieved from [Link]

  • NIST. (n.d.). 2,2,4-Trimethyl-3-hexene. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,4-Trimethyl-3-hexene. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • ASTM International. (2024). ASTM Volume 06.04, February 2024. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,4-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4,4-trimethyl-1-hexene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this specific branched alkene. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.

Part 1: Foundational Concepts & Synthesis Strategy

Before troubleshooting, it is crucial to establish a solid understanding of the target molecule and the synthetic rationale.

A Note on Isomer Specificity

A common point of confusion is the distinction between C8 trimethylpentenes and C9 trimethylhexenes . The acid-catalyzed dimerization of isobutylene is a well-established industrial process that yields C8 isomers, primarily 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.[1][2]

Our target molecule, This compound , is a C9 alkene. Its synthesis requires a different, more controlled approach than a simple dimerization. This guide focuses on a robust, multi-step laboratory-scale synthesis.

Proposed Synthetic Pathway: Grignard Reaction & Dehydration

A reliable method to construct the required carbon skeleton is through a Grignard reaction to form a tertiary alcohol, followed by a controlled dehydration to generate the target alkene. This pathway offers clear checkpoints for yield and purity assessment.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration A 3,3-Dimethyl-2-butanone (Pinacolone) D 2,4,4-Trimethyl-2-hexanol (Tertiary Alcohol Intermediate) A->D Nucleophilic Addition B n-Propylmagnesium Bromide (Grignard Reagent) B->D Nucleophilic Addition C Anhydrous Ether C->D Nucleophilic Addition G This compound (Target Product - Hofmann-like) D->G Elimination H 2,4,4-Trimethyl-2-hexene (Side Product - Saytzeff) D->H Elimination E Acid Catalyst (e.g., H₂SO₄, H₃PO₄) E->D F Heat F->D G start Analyze Product Mixture by GC-MS q1 Is the major product 2,4,4-trimethyl-2-hexene (Internal Alkene)? start->q1 path_saytzeff Yes (Saytzeff Product Dominates) q1->path_saytzeff Yes path_hofmann No (Good yield of Terminal Alkene) q1->path_hofmann No action1 Current method (e.g., H₂SO₄/heat) favors thermodynamic product. path_saytzeff->action1 finish Proceed to Purification path_hofmann->finish action2 Switch to a Hofmann Elimination Strategy. action1->action2 protocol_hofmann 1. Convert alcohol to a bulky leaving group (e.g., tosylate, mesylate). 2. Eliminate using a bulky base (e.g., Potassium t-butoxide). action2->protocol_hofmann

Caption: Decision tree for troubleshooting alkene isomer formation.

Part 3: Purification & FAQs

Purification Protocol

Question: How can I effectively purify the final product from its isomer and any unreacted alcohol?

Answer: Fractional distillation is the most effective method, leveraging the differences in boiling points.

  • Rationale: The boiling points of the two alkene isomers and the parent alcohol will be distinct, although potentially close.

    • This compound: ~132°C [3] * 2,4,4-Trimethyl-2-hexene: Similar range, requires careful fractionation.

    • 2,4,4-Trimethyl-2-hexanol: Higher boiling point due to hydrogen bonding.

  • Step-by-Step Fractional Distillation:

    • Dry the Crude Product: Before distillation, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a water wash, and finally a brine wash. Dry the organic phase thoroughly over an anhydrous salt like MgSO₄ or Na₂SO₄.

    • Assemble the Apparatus: Use a fractional distillation column (e.g., a Vigreux or packed column) with a high number of theoretical plates for efficient separation. The apparatus must be completely dry.

    • Perform the Distillation: Heat the distillation flask gently using a heating mantle. Collect fractions based on the temperature at the distillation head. The lower-boiling alkenes will distill first, followed by the higher-boiling alcohol.

    • Analyze Fractions: Collect multiple small fractions and analyze each by Gas Chromatography (GC) or ¹H NMR to determine purity before combining the desired fractions.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Key Features
This compound 126.24 [4]132 [3]0.75 [5]Target Product
2,4,4-Trimethyl-2-hexene126.24 [6]~135-140 (est.)~0.76 (est.)Common Side Product
2,4,4-Trimethyl-2-hexanol144.25~170-175 (est.)~0.83 (est.)Unreacted Intermediate
Table 1: Physical properties of relevant compounds for purification.
Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for this synthesis? A1: The synthesis involves several hazards. This compound is a flammable liquid and vapor. [4][5]Grignard reagents are pyrophoric upon contact with air and react violently with water. Strong acids used for dehydration are highly corrosive. Always work in a well-ventilated fume hood, wear appropriate PPE (flame-retardant lab coat, safety glasses, gloves), and handle all reagents under an inert atmosphere where required. [7] Q2: Which analytical techniques are best for in-process monitoring and final product confirmation? A2:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring reaction progress and determining the purity and ratio of isomers in the product mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Crucial for structural confirmation. The terminal vinyl protons (=CH₂) of this compound will have a characteristic chemical shift and splitting pattern that is absent in the 2-hexene isomer.

    • ¹³C NMR: Provides confirmation of the carbon skeleton and the position of the double bond.

Q3: Can I use a different Grignard reagent or ketone? A3: Yes, but this will change the final product. The choice of ketone and Grignard reagent precisely determines the structure of the resulting alcohol and, subsequently, the alkene. For example, using a different ketone but the same Grignard reagent will alter the substitution pattern on the hexene backbone. This synthetic route is versatile for creating a variety of branched alkenes.

References

  • Yufeng. (2023, April 14). Do You Know about Diisobutylene? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4,4-trimethylcyclopentanone. Retrieved from [Link]

  • Google Patents. (n.d.). US6914166B2 - Process for the selective dimerization of isobutene.
  • Google Patents. (n.d.). WO2024047612A1 - Methods for producing 1-hexene.
  • MDPI. (2024). Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts. Retrieved from [Link]

  • MDPI. (2020). Comparative Study of Different Acidic Surface Structures in Solid Catalysts Applied for the Isobutene Dimerization Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Main reactions of isobutene dimerization in C4 mixtures in the presence of ethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Académie des Sciences. (2022). Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review. Comptes Rendus. Chimie, 25(S1), 31-50.
  • Google Patents. (n.d.). EP0699648A1 - Process for producing 1-hexene.
  • ACS Publications. (2021). Efficient Synthesis of Isobutylene Dimerization by Catalytic Distillation with Advanced Heat-Integrated Technology. Industrial & Engineering Chemistry Research, 60(17), 6297–6312.
  • Cheméo. (n.d.). 2,3,3-Trimethyl-1-hexene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hexene, 2,4,4-trimethyl. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). US4100220A - Dimerization of isobutene.
  • National Center for Biotechnology Information. (2023). Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding. RSC Advances, 13(33), 23136–23143.
  • Google Patents. (n.d.). US7414164B2 - Diisobutylene process.
  • PrepChem.com. (n.d.). Synthesis of diisobutylene. Retrieved from [Link]

  • PubMed. (2014). Highly selective dimerization and trimerization of isobutene to linearly linked products by using nickel catalysts. Chemistry–An Asian Journal, 9(2), 596-601.
  • Google Patents. (n.d.). WO2022144208A1 - Method for purifying 1-hexene.
  • ResearchGate. (2022). Selective oligomerization of isobutylene in mixed C4 catalyzed by supported Fe(NO3)3/β catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme reaction for isobutylene and isobutene to form 2,2,4-trimethylpentane (isooctane). Retrieved from [Link]

  • Intratec.us. (n.d.). 1-Hexene Production from Ethylene. Retrieved from [Link]

  • Science of Synthesis. (2010). Product Class 1: Cumulenes. Thieme, 44.1.

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identifying and minimizing byproducts in 2,4,4-Trimethyl-1-hexene production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4,4-trimethyl-1-hexene. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts in your reaction, ensuring high purity and yield of the target molecule.

Introduction to this compound Synthesis

This compound is a valuable branched alkene intermediate in various organic syntheses.[1] The most common and industrially significant production method is the selective dimerization of isobutylene.[2] This process, while seemingly straightforward, is often complicated by the formation of isomeric C8 byproducts and higher oligomers, which can impact product purity and downstream applications. This guide will provide the technical insights necessary to control these side reactions.

The dimerization is typically an acid-catalyzed reaction where isobutylene is activated to form a tertiary carbocation, which then reacts with another isobutylene molecule.[2] The selectivity of this reaction is highly dependent on the catalyst and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: The primary byproducts are other C8 isomers, with 2,4,4-trimethyl-2-pentene being a major one.[3] Additionally, higher oligomers such as trimers (C12) and tetramers (C16) of isobutylene can form.[4][5] If the isobutylene feed contains other C4 olefins like n-butenes, co-dimerization products can also be present.

Q2: How does reaction temperature affect byproduct formation?

A2: Temperature is a critical parameter. Increasing the reaction temperature generally leads to a higher conversion of isobutylene but at the expense of lower selectivity for the desired dimer.[6] Higher temperatures provide the activation energy for the formation of higher oligomers.[7][8] For many catalytic systems, an optimal temperature range exists that balances conversion and selectivity, often between 50-90°C.[6]

Q3: What is the role of the catalyst in controlling selectivity?

A3: The catalyst's acidic properties are paramount. Solid acid catalysts like ion-exchange resins (e.g., Amberlyst) and zeolites (e.g., ZSM-5, Zeolite Beta) are commonly used.[2][4][8] Zeolites can offer shape selectivity, favoring the formation of specific isomers.[2] The acidity of the catalyst influences the rate of oligomerization; very strong acid sites can promote the formation of higher oligomers.

Q4: Can I use a starting material that is a mixture of C4 olefins?

A4: While possible, using a mixed C4 stream will likely lead to the formation of co-dimers between isobutylene and n-butenes, complicating the product mixture and purification process. For high purity this compound, a high-purity isobutylene feed is recommended.

Q5: How can I identify the byproducts in my reaction mixture?

A5: The most effective method for identifying and quantifying byproducts is Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] By comparing the retention times and mass fragmentation patterns of the peaks in your chromatogram with reference spectra from databases like the NIST Mass Spectral Library, you can identify the various isomers and oligomers present.[11] Infrared (IR) spectroscopy can also indicate the presence of different types of alkenes.[9]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.

Problem 1: Low Selectivity for this compound (High Isomer Formation)

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Suboptimal Catalyst Screen different solid acid catalysts (e.g., various zeolites, ion-exchange resins). Consider catalysts with specific pore structures that may favor the formation of the desired isomer.The catalyst's pore structure and the nature of its acid sites (Brønsted vs. Lewis) can direct the reaction pathway towards a specific product.[2][8][12]
High Reaction Temperature Systematically lower the reaction temperature in 5-10°C increments to find the optimal balance between reaction rate and selectivity.The formation of different isomers can have different activation energies. Lowering the temperature can favor the kinetically controlled product.
Long Residence Time Reduce the reaction time or increase the flow rate in a continuous reactor to minimize the opportunity for isomerization of the product.Prolonged exposure of the desired product to the acid catalyst can lead to isomerization to more thermodynamically stable internal alkenes.
Problem 2: High Levels of Higher Oligomers (Trimers, Tetramers)

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Excessively High Temperature Lower the reaction temperature. The formation of higher oligomers is generally more pronounced at elevated temperatures.[6][7]The activation energy for trimerization and higher oligomerization is typically higher than for dimerization.
High Isobutylene Concentration If feasible, dilute the isobutylene feed with an inert solvent.Reducing the concentration of the reactant can decrease the probability of a dimer reacting further with another monomer.[13]
Inappropriate Catalyst Acidity Use a catalyst with moderate acidity. Very strong acid sites can promote further oligomerization.Stronger acid sites can lead to a higher concentration of carbocation intermediates, increasing the likelihood of further reaction.
High Pressure Optimize the reaction pressure. High pressures can favor polymerization reactions.[13]Increased pressure leads to a higher concentration of reactants in the reaction phase, which can accelerate the rate of higher oligomerization.
Troubleshooting Workflow Diagram

troubleshooting_workflow start Low Yield or Purity of This compound gcms Analyze Product Mixture by GC-MS start->gcms decision Identify Predominant Byproduct gcms->decision isomers High Concentration of C8 Isomers decision->isomers Isomers oligomers High Concentration of Higher Oligomers (C12+) decision->oligomers Oligomers action_isomers Action: 1. Lower Temperature 2. Change Catalyst 3. Reduce Residence Time isomers->action_isomers action_oligomers Action: 1. Lower Temperature 2. Reduce Isobutylene Conc. 3. Optimize Pressure 4. Use Less Acidic Catalyst oligomers->action_oligomers end Improved Purity/Yield action_isomers->end action_oligomers->end

Caption: Troubleshooting workflow for byproduct minimization.

Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Products

This protocol outlines the general steps for analyzing the product mixture from an isobutylene dimerization reaction.

1. Sample Preparation: a. Quench the reaction if necessary. b. Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration appropriate for your GC-MS instrument.

2. GC-MS Instrument Setup (Example Conditions):

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating hydrocarbons.

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

3. Data Analysis: a. Integrate the peaks in the total ion chromatogram. b. Identify each peak by comparing its mass spectrum to a spectral library (e.g., NIST).[11] c. The relative percentage of each component can be estimated from the peak areas (assuming similar response factors).

Protocol 2: Catalyst Screening for Selectivity

This protocol provides a framework for screening different catalysts to optimize the yield of this compound.

1. Reactor Setup: a. Use a parallel reactor system if available to ensure identical conditions for each catalyst. Otherwise, conduct sequential runs with careful control of all parameters. b. Charge each reactor with the same mass of catalyst.

2. Reaction Execution: a. Set the desired reaction temperature, pressure, and stirring rate. b. Introduce the isobutylene feed at a controlled rate. c. Run the reaction for a predetermined time.

3. Analysis: a. At the end of the reaction, collect samples from each reactor. b. Analyze each sample using the GC-MS protocol described above.

4. Evaluation: a. Calculate the conversion of isobutylene and the selectivity for this compound for each catalyst. b. Compare the byproduct profiles for each catalyst to identify the most selective one.

Reaction Pathway Diagram

reaction_pathway cluster_main Desired Dimerization Pathway cluster_byproducts Byproduct Formation Pathways isobutylene1 Isobutylene carbocation tert-Butyl Carbocation isobutylene1->carbocation H+ (Catalyst) dimer_carbocation C8 Carbocation Intermediate carbocation->dimer_carbocation isobutylene2 Isobutylene isobutylene2->dimer_carbocation product This compound dimer_carbocation->product -H+ isomer_product 2,4,4-Trimethyl-2-pentene (Isomer) dimer_carbocation->isomer_product -H+ (Rearrangement) trimer_product C12 Oligomers (Trimer) dimer_carbocation->trimer_product + Isobutylene -H+ isobutylene3 Isobutylene

Caption: Simplified reaction pathways in isobutylene dimerization.

References

  • Main reactions of isobutene dimerization in C4 mixtures in the presence of ethanol. (n.d.). MDPI. Retrieved from [Link]

  • Behr, A., Rentmeister, N., Seidensticker, T., Vosberg, J., Peitz, S., & Maschmeyer, D. (2014). Highly selective dimerization and trimerization of isobutene to linearly linked products by using nickel catalysts. Chemistry, an Asian journal, 9(2), 596–601. Retrieved from [Link]

  • Effect of reaction temperature on the conversion of isobutene and dimer... (n.d.). ResearchGate. Retrieved from [Link]

  • Chen, X., Yu, P., Tian, H., & Xiang, S. (2022). Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts. MDPI. Retrieved from [Link]

  • Dimerization of Isobutene in C4 Mixtures in the Presence of Ethanol Over Acid Ion-Exchange Resin DH-2. (n.d.). ResearchGate. Retrieved from [Link]

  • Isobutylene Dimerization: A Discovery-Based Exploration of Mechanism and Regioselectivity by NMR Spectroscopy and Molecular Modeling. (2018). Journal of Chemical Education. Retrieved from [Link]

  • The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. (n.d.). PubMed Central. Retrieved from [Link]

  • Dimerized isobutene: An alternative to MTBE. (n.d.). American Chemical Society. Retrieved from [Link]

  • Conversion of isobutylene to octane-booster compounds after MTBE phaseout: The role of heterogeneous catalysis. (n.d.). King Fahd University of Petroleum & Minerals. Retrieved from [Link]

  • Mechanism of isobutene dimerization on (a) Brönsted acid and (b) Lewis... (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the selective dimerization of isobutene. (n.d.). Google Patents.
  • ETBE production - Isobutene Dimerization and DEA effects. (2025). YouTube. Retrieved from [Link]

  • Dimerization of isobutene. (n.d.). Google Patents.
  • This compound. (n.d.). NIST WebBook. Retrieved from [Link]

  • Isobutylene dimerization process. (n.d.). Google Patents.
  • This compound. (n.d.). NIST WebBook. Retrieved from [Link]

  • a) Isobutylene dimerization forming both terminal and branched alkene... (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved from [Link]

  • This compound (C9H18). (n.d.). PubChemLite. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Method for purifying 1-hexene. (n.d.). Google Patents.
  • Rapid Qualitative GC-TOFMS Analysis of Unleaded Gasoline. (n.d.). LECO Corporation. Retrieved from [Link]

  • Using hex-1-ene as your starting material, show how you would synthesize... (n.d.). Pearson+. Retrieved from [Link]

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Technical Support Center: Troubleshooting Peak Tailing in GC-MS Analysis of 2,4,4-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide provides in-depth troubleshooting for a common issue in gas chromatography: peak tailing, with a specific focus on the analysis of the nonpolar hydrocarbon, 2,4,4-Trimethyl-1-hexene. As this analyte is a nonpolar hydrocarbon, peak tailing is almost exclusively caused by physical system issues or contamination, rather than chemical interactions with the column.[1] This guide is structured to help you systematically diagnose and resolve the problem, ensuring the integrity and accuracy of your GC-MS data.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing for this compound. What are the primary causes?

A1: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half.[2][3] For a nonpolar analyte like this compound, which lacks functional groups that can engage in strong chemical interactions (like hydrogen bonding), the root causes are typically physical or related to contamination.[1]

The most common culprits fall into two categories:

  • Flow Path Disruption: These are physical impediments or areas of turbulence in the sample's path from the injector to the detector. This can include dead volumes (unswept areas) created by improper column installation or poor connections.[4][5] A poorly cut column end is a frequent cause, creating turbulence that traps analyte molecules, delaying their entry into the column and causing tailing.[5][6]

  • System Contamination & Adsorption: This involves the accumulation of non-volatile material, or "dirt," within the system, primarily in the inlet liner or at the head of the column.[1] This residue can come from previous samples, septum particles, or ferrule fragments.[1] These deposits create active sites or a physical barrier that can reversibly adsorb the analyte, leading to a delayed release and a tailing peak shape.

Q2: How can I systematically diagnose the source of the peak tailing?

A2: A logical, step-by-step approach is crucial to avoid unnecessary changes. The first step is to observe the chromatogram closely to determine if the problem is compound-specific or system-wide.

  • Indiscriminate Tailing (All Peaks Tail): If every peak in your chromatogram, including the solvent peak and other nonpolar standards, is tailing, the cause is almost certainly a physical issue.[4][5] This points towards a problem with the gas flow path, such as an improper column installation (incorrect insertion depth), a poorly cut column, or significant dead volume at a connection.[4][5][7]

  • Selective Tailing (Only Certain Peaks Tail): If only specific compounds show tailing, it usually indicates a chemical interaction.[4] While this is the classic sign of active sites (e.g., exposed silanols) interacting with polar analytes, it is highly unlikely for this compound. If you observe this, it may suggest severe contamination in the inlet that is interacting with your analyte.[1]

The following flowchart provides a systematic workflow for troubleshooting.

G cluster_physical Physical / Flow Path Issues cluster_contamination Contamination / Activity Issues start Peak Tailing Observed for This compound q1 Are ALL peaks in the chromatogram tailing? start->q1 check_install Check Column Installation: 1. Correct insertion depth? 2. Clean, square column cut? 3. No dead volumes? q1->check_install  Yes inlet_maint Perform Inlet Maintenance: Replace liner, septum, O-ring. q1->inlet_maint  No / Unsure reinstall Action: Re-cut and reinstall column. check_install->reinstall q2 Tailing Persists? reinstall->q2 q3 Tailing Persists? inlet_maint->q3 column_maint Perform Column Maintenance: Trim 10-20 cm from column inlet. method_opt Review Method Parameters: 1. Column overload? 2. Split ratio too low? 3. Inlet temperature correct? column_maint->method_opt q2->method_opt Yes solved Problem Solved: Symmetrical Peak q2->solved No q3->column_maint Yes q3->solved No

Caption: Logical troubleshooting workflow for peak tailing.

Q3: The inlet is often blamed for chromatographic problems. What is the correct maintenance procedure?

A3: The GC inlet is the most frequent source of contamination and performance issues.[8][9] Regular maintenance is the most effective way to prevent peak tailing.[10][11] Non-volatile residues from your samples accumulate in the liner, creating active sites that can interact with subsequent injections.

This protocol should be performed regularly; the frequency depends on sample cleanliness and instrument usage.[10]

  • Cool System: Set the injector temperature to a safe level (e.g., 40 °C) and wait for it to cool. Turn off the carrier gas flow at the instrument or cylinder.

  • Remove Column (Optional but Recommended): To prevent debris from falling into the column, it is good practice to lower or remove the column from the inlet before proceeding.

  • Disassemble Inlet: Carefully unscrew the septum retaining nut. Remove the septum using forceps. Next, open the inlet body to access and remove the liner and its O-ring.

  • Inspect and Replace: Discard the used septum, liner, and O-ring. Never reuse these components. Inspect the inside of the inlet for any visible contamination or particles.

  • Install New Components:

    • Place a new, high-quality O-ring onto a new, deactivated glass liner.[12]

    • Carefully insert the new liner/O-ring assembly into the inlet. Ensure it is seated correctly.

    • Close the inlet body and install a new, high-quality septum.

    • Tighten the septum nut according to the manufacturer's recommendation. Overtightening can cause the septum to core or split, leading to leaks.[13]

  • Re-establish Flow: Reinstall the column if it was removed. Turn the carrier gas back on and use an electronic leak detector to confirm there are no leaks around the septum nut.

  • Equilibrate: Heat the inlet to your method's temperature and allow the system to equilibrate before analyzing samples.

Q4: Inlet maintenance didn't fix the tailing. What should I do next?

A4: If a clean inlet doesn't resolve the issue, the contamination has likely moved to the front portion of the analytical column. Trimming the column is a simple and effective way to remove the contaminated section and restore performance.[2][8]

  • Cool System & Vent: Cool the GC oven and inlet. If connected to a mass spectrometer, follow the manufacturer's procedure for venting the MS. Turn off the carrier gas flow.

  • Remove Column: Carefully disconnect the column from the inlet fitting.

  • Trim the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, make a single, clean score on the column tubing approximately 15-20 cm from the inlet end.[14]

  • Break the Column: Gently flex the column at the score mark to snap it. The break should be clean and perpendicular (a 90-degree angle) to the column wall.

  • Inspect the Cut: Use a small magnifying tool to inspect the cut. A clean, square cut is essential.[6][15] A jagged or angled cut will cause turbulence and can worsen peak tailing.[5] If the cut is poor, repeat the process.

  • Reinstall Column: Slide a new nut and ferrule onto the freshly cut column end. Reinstall the column into the inlet, ensuring the insertion depth is correct as specified in your instrument's manual. An incorrect depth can create dead volume and cause peak tailing.[5]

  • Restore System: Re-establish carrier gas flow, check for leaks, and pump down the MS if applicable. Condition the column briefly before analysis.

Q5: Could my GC method parameters be the cause of tailing for this compound?

A5: Yes, although less common than contamination, certain method parameters can induce or worsen peak tailing.

  • Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to peak distortion.[2][3] If you suspect this, try injecting a 10-fold dilution of your sample. If the peak shape improves dramatically, you were overloading the column.

  • Low Split Ratio: In a split injection, the flow through the split vent helps to rapidly and efficiently transfer the sample vapor onto the column. A minimum total flow through the inlet of 20 mL/min is recommended.[8] If your split ratio is too low, the sample transfer is slow, resulting in a broad, tailing injection band.[16][17]

  • Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely or quickly enough, leading to a slow transfer to the column and poor peak shape.[1] For this compound (Boiling Point: ~132 °C[18]), an inlet temperature of 250 °C is a good starting point.

Q6: How do I select an appropriate GC column for this compound?

A6: Column selection is based on the principle of "like dissolves like."[17] Since this compound is a nonpolar hydrocarbon, a nonpolar stationary phase is the best choice to achieve good peak shape and retention.[19]

ParameterRecommendationRationale
Stationary Phase 100% Dimethylpolysiloxane (e.g., DB-1, Rtx-1, ZB-1) or 5% Phenyl- / 95% Methylpolysiloxane (e.g., DB-5ms, Rtx-5ms, ZB-5MS)These phases are nonpolar and provide ideal interaction for hydrocarbons, resulting in symmetrical peaks. The "5ms" phases offer low bleed, making them excellent for MS applications.[19][20]
Internal Diameter (ID) 0.25 mmThis is a standard ID that offers a good balance between separation efficiency and sample loading capacity.[21]
Film Thickness 0.50 - 1.0 µmThis compound is quite volatile. A thicker film will increase retention and can improve resolution from other volatile components, potentially eliminating the need for sub-ambient oven temperatures.[19][21]
Length 30 mA 30-meter column provides excellent resolving power for most standard analyses.

Systematic Diagnosis of the GC Flow Path

Peak tailing often originates from a disruption in the physical path the analyte travels. Understanding these potential problem points can aid in rapid diagnosis.

G cluster_inlet GC Inlet cluster_column GC Column cluster_detector MS Detector Syringe Syringe Septum Septum (Potential for coring/leaks) Syringe->Septum Liner Liner (Contamination hotspot) Septum->Liner InletSeal Inlet Seal (Potential for activity) Liner->InletSeal ColumnHead Column Head (Contamination, poor cut) InletSeal->ColumnHead ColumnBody Column Body (Stationary Phase) ColumnHead->ColumnBody TransferLine Transfer Line (Potential cold spots) ColumnBody->TransferLine IonSource Ion Source (Potential contamination) TransferLine->IonSource

Caption: Key areas in the GC-MS flow path prone to causing peak tailing.

References

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results.
  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks.
  • Crawford Scientific. Gas Chromatography Problem Solving and Troubleshooting.
  • BenchChem. (2025). This compound|51174-12-0.
  • Element Lab Solutions. GC Diagnostic Skills I | Peak Tailing.
  • Phenomenex. (2025). Guide to Choosing a GC Column.
  • LCGC International. (2018). A Step-by-Step Guide to Inlet Maintenance.
  • Element Lab Solutions. GC Inlet Maintenance.
  • Restek Corporation. (2020). GC Inlet Maintenance: Restek's Quick-Reference Guide.
  • Restek Corporation. (2021).
  • Sigma-Aldrich. GC Column Selection Guide.
  • Restek Corporation. (2018). GC Inlet Maintenance. [Link]

  • MilliporeSigma. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 142817, this compound. [Link]

  • GL Sciences. (2023). GC Troubleshooting Guide.
  • Chemistry For Everyone. (2025). What Can Be Used To Reduce Tailing In Gas Chromatography?. [Link]

  • Postnova Analytics. Agilent J&W GC Column Selection Guide.
  • LabRulez GCMS. (2025). Peak Shape Problems: Tailing Peaks.
  • GMP Insiders.
  • Phenomenex. TROUBLESHOOTING GUIDE.
  • National Institute of Standards and Technology. This compound in NIST WebBook. [Link]

  • LabRulez GCMS. Peak Tailing in GC Trace Analysis.
  • Journal of Chromatographic Science. (2013).
  • BenchChem. (2025). Technical Support Center: Troubleshooting GC-MS Peak Tailing.
  • Agilent Technologies. (2016). Tailing Peaks - Part 2 - GC Troubleshooting Series. [Link]

Sources

optimizing reaction conditions for 2,4,4-Trimethyl-1-hexene polymerization

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support resource designed for professionals engaged in the polymerization of 2,4,4-trimethyl-1-hexene. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate the complexities of this specific branched olefin polymerization.

Technical Support Center: Polymerization of this compound

Welcome to the technical support center for the synthesis of poly(this compound). As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines fundamental principles with practical, field-tested solutions. The unique structure of this compound, a non-conjugated di-substituted alpha-olefin, presents specific challenges and opportunities in polymerization. This guide is structured to address the most common issues encountered in the lab, enabling you to optimize your reaction conditions for yield, molecular weight control, and polymer properties.

The polymerization of this compound is most effectively achieved through cationic polymerization . The monomer's structure readily forms a stable tertiary carbocation upon initiation, which is a key requirement for this mechanism.[1][2] This guide will focus primarily on troubleshooting and optimizing cationic polymerization protocols.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My polymerization reaction has a very low or no polymer yield. What are the likely causes and how can I fix it?

A1: Low or no yield is one of the most common issues and typically points to problems with initiation or premature termination of the polymer chains.

Possible Causes & Solutions:

  • Initiator/Co-initiator Inefficiency: Cationic polymerization is highly sensitive to the initiation system.[1]

    • Causality: The reaction requires a potent electrophile to protonate the alkene and generate the initial carbocation. If the initiator is weak, impure, or improperly activated, this crucial first step will not occur efficiently. Lewis acids, a common choice, often require a proton source (a "co-initiator") like trace water or an alcohol to generate the initiating species.[1][3]

    • Solution Protocol:

      • Verify Initiator Purity: Use freshly opened or purified initiators (e.g., Lewis acids like BF₃, AlCl₃, or TiCl₄).

      • Controlled Co-initiation: The concentration of the co-initiator (e.g., water) is critical. While trace amounts are necessary, excess water will act as a terminating agent by reacting with the carbocation.[1] If using a scrupulously dry system, consider adding a controlled amount of a proton source like a primary alcohol.

      • Pre-complexation: For Lewis acid systems, consider pre-complexing the Lewis acid with the co-initiator at a low temperature before introducing the monomer to form the active initiating species.[3]

  • Presence of Impurities (Termination Agents): The growing carbocationic chain end is highly reactive and susceptible to attack by nucleophiles.

    • Causality: Impurities in the monomer, solvent, or reaction atmosphere (e.g., water, alcohols, amines, ethers) can act as potent chain termination or transfer agents, quenching the polymerization.

    • Solution Protocol:

      • Monomer & Solvent Purification: Purify the this compound monomer and the solvent (typically a non-polar solvent like hexane or dichloromethane) by passing them through activated alumina or molecular sieve columns immediately before use to remove water and other polar impurities.

      • Inert Atmosphere: Conduct all steps of the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques to exclude atmospheric moisture and oxygen.

  • Inappropriate Reaction Temperature: Cationic polymerizations are often highly temperature-sensitive.

    • Causality: Higher temperatures can increase the rate of chain transfer and termination reactions more than the rate of propagation, leading to low molecular weight oligomers or no polymer at all. Many cationic systems require cryogenic temperatures to achieve high molecular weights.

    • Solution Protocol:

      • Optimize Temperature: Begin optimization at a low temperature (e.g., -78 °C using a dry ice/acetone bath) and systematically increase it to find the optimal balance between reaction rate and polymer properties.

Troubleshooting Workflow: Low Polymer Yield

CationicMechanism cluster_init Step 1 cluster_prop Step 2 cluster_term Step 3 Initiation Initiation Monomer1 Monomer + H⁺A⁻ Carbocation Initial Carbocation (R-C⁺) Monomer1->Carbocation Protonation Monomer2 + n Monomer GrowingChain Propagating Chain (R-[M]n-C⁺) Carbocation->GrowingChain Monomer Addition Propagation Propagation Nucleophile + Nucleophile (Nu⁻) or Monomer (M) DeadPolymer Terminated Polymer (R-[M]n-Nu or R-[M]n=) GrowingChain->DeadPolymer Chain Quenching Termination Termination / Transfer

Caption: The three key stages of cationic polymerization.

Q2: Why is Ziegler-Natta or radical polymerization not ideal for this monomer?

A2:

  • Ziegler-Natta (ZN) Catalysis: ZN catalysts are typically used for linear alpha-olefins like 1-hexene or propylene. [4]The significant steric bulk around the double bond in this compound would likely hinder coordination to the metal center, resulting in very low catalytic activity.

  • Radical Polymerization: While possible, forming a stable radical is key. The tertiary radical that would form from this compound is less stable than the tertiary carbocation. Furthermore, radical polymerization is prone to chain transfer reactions, especially with sterically hindered monomers, which would likely lead to low molecular weight products.

Q3: How should I properly handle and store this compound?

A3: this compound is a flammable liquid. [5]It should be handled in a well-ventilated fume hood, away from ignition sources. For polymerization, it is critical to store the monomer over a drying agent (like CaH₂) and under an inert atmosphere to prevent the ingress of moisture and the formation of peroxides, which can unpredictably initiate or inhibit polymerization. [6]

Q4: What analytical techniques are essential for characterizing the resulting polymer?

A4:

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the molecular weight distribution or polydispersity index (PDI = Mw/Mn). [7][8]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the polymer structure, verify the absence of unreacted monomer, and analyze the microstructure (e.g., end groups), which can provide insights into the termination mechanisms. [9]* Differential Scanning Calorimetry (DSC): DSC is used to determine thermal properties such as the glass transition temperature (Tg), which is a key characteristic of the amorphous polymer.

Experimental Protocols

Protocol 1: General Procedure for Cationic Polymerization of this compound

This protocol is a starting point and requires optimization for specific initiator systems and desired polymer properties.

  • Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the experiment.

  • Solvent and Monomer Preparation: In the inert atmosphere of a glovebox or via Schlenk line, transfer freshly purified, dry solvent (e.g., 100 mL of dichloromethane) to the reactor. Cool the reactor to the desired temperature (e.g., -78 °C).

  • Monomer Addition: Add the purified this compound (e.g., 10 mL) to the cooled solvent via syringe.

  • Initiation: Prepare a stock solution of the initiator (e.g., TiCl₄ in dichloromethane) in a separate dry flask. Slowly add a calculated amount of the initiator solution to the rapidly stirring monomer solution in the reactor via syringe.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 1 to 4 hours). The viscosity of the solution may increase as the polymer forms.

  • Termination (Quenching): Terminate the polymerization by adding a small amount of chilled methanol or a dilute ammonium hydroxide solution in methanol. This will neutralize the active cationic centers. [1]7. Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or acetone).

  • Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer several times with the non-solvent to remove residual monomer and initiator byproducts. Dry the final polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

  • Common issues associated with the copolymerization of olefins and vinyl... - ResearchGate. [Link]

  • Fouling in Polymerization | Vertical Heat Exchangers in Olefin Plants. [Link]

  • Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening - RSC Publishing. [Link]

  • High-Throughput Experimentation in Olefin Polymerization Catalysis: Facing the Challenges of Miniaturization - ACS Publications. [Link]

  • Particle Population Overheating Phenomena in Olefin Polymerization Reactors | Request PDF - ResearchGate. [Link]

  • Mechanism of Fouling in Slurry Polymerization Reactors of Olefins - ResearchGate. [Link]

  • Homo-Polymerization of 1-Hexene Catalysed by O^N^N (Salicylaldimine)Iron(III) Pre-Catalysts to Branched Poly(1-hexene) - MDPI. [Link]

  • The effect of temperature on the activity of ethylene/1‐hexene... - ResearchGate. [Link]

  • Tips & Tricks GPC/SEC: Branching Analysis - LCGC International. [Link]

  • Strong influences of polymerization temperature on ethylene/1-hexene copolymerization catalyzed by (2-PhInd)(2)ZrCl(2)/methyl aluminoxane - PubMed. [Link]

  • Strong influences of polymerization temperature on ethylene/1-hexene copolymerization catalyzed by (2-PhInd)2ZrCl2/methyl aluminoxane - NIH. [Link]

  • Troubleshooting and Mitigating Gels in Polyolefin Film Products - ResearchGate. [Link]

  • 2.4: Cationic Polymerization - Chemistry LibreTexts. [Link]

  • Strong influences of polymerization temperature on ethylene/1-hexene copolymerization catalyzed by (2-PhInd)2ZrCl2/methyl aluminoxane - SciSpace. [Link]

  • Troubleshooting and Mitigating Gels in Polyolefin Products - ResearchGate. [Link]

  • Polymer Troubleshooting Guide | Pragolab. [Link]

  • MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION - YouTube. [Link]

  • Cationic polymerization problem - YouTube. [Link]

  • Catalyst Deactivation Processes during 1‑Hexene Polymerization - UVIC. [Link]

  • This compound | C9H18 | CID 142817 - PubChem - NIH. [Link]

  • 1-hexenes & 1-octenes Industrial Catalysis for Polymerization: A Brief Literature Review - Chemistry Research Journal. [Link]

  • Polymerization Kinetics of Ethylene/1-Hexene Copolymers Made with Two Metallocene Catalysts - SciSpace. [Link]

  • Preparation of ultra high molecular weight amorphous poly(1-hexene) by a Ziegler-Natta catalyst - ResearchGate. [Link]

  • A. Polymerization: Cationic Polymerization - UT Austin Chemistry & Biochemistry Research Web Sites. [Link]

  • Troubleshooting and mitigating gels in polyethylene film products - ResearchGate. [Link]

  • Thermal Degradation Kinetics Analysis of Ethylene-Propylene Copolymer and EP-1-Hexene Terpolymer - PMC - NIH. [Link]

  • Methods for Predicting Ethylene/Cyclic Olefin Copolymerization Rates Promoted by Single-Site Metallocene: Kinetics Is the Key - NIH. [Link]

  • Pressure and trimethylaluminum effects on ethene/1‐hexene copolymerization with methylaluminoxane‐activated (1,2,4‐Me3Cp)2ZrCl2 - Semantic Scholar. [Link]

Sources

Technical Support Center: High-Purity 2,4,4-Trimethyl-1-hexene Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of high-purity 2,4,4-Trimethyl-1-hexene. This guide is designed for researchers, scientists, and drug development professionals who require this branched alkene in a highly purified form for their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound, particularly when using fractional distillation.

Q1: My fractional distillation is not effectively separating this compound from its isomers. The purity is not improving significantly. What's going wrong?

A1: This is a frequent challenge due to the close boiling points of C9 olefin isomers. Here’s a breakdown of potential causes and solutions:

Underlying Cause: The primary impurities in commercially available or synthetically produced this compound are often its structural isomers. These isomers have very similar molecular weights and structures, leading to small differences in their boiling points, making separation by simple distillation ineffective.

Troubleshooting Steps & Solutions:

  • Assess Your Distillation Column's Efficiency: A standard distillation setup may not have enough theoretical plates to separate closely boiling isomers.

    • Solution: Employ a high-efficiency fractional distillation column, such as a Vigreux, packed, or spinning band column. The more theoretical plates your column has, the better the separation will be. For isomers with very close boiling points, a column with a higher number of theoretical plates is essential.

  • Optimize the Distillation Rate: A common mistake is distilling too quickly.

    • Solution: Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate within the column. A slow, steady distillation will yield a much better separation.

  • Ensure Proper Insulation: Temperature fluctuations in the column can disrupt the separation.

    • Solution: Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient from the pot to the head.

  • Consider Vacuum Distillation: While the boiling point of this compound is not excessively high, reducing the pressure can sometimes enhance the boiling point differences between isomers.

    • Solution: Attempt fractional distillation under reduced pressure. This can sometimes improve the separation efficiency.

Data-Driven Decision Making: Boiling Points of C9 Isomers

To effectively plan your fractional distillation, it is crucial to know the boiling points of the target compound and its potential isomeric impurities.

CompoundCAS NumberBoiling Point (°C)
This compound 51174-12-0~132
3,5,5-Trimethyl-1-hexene4316-65-8~127
2,2,4-Trimethyl-3-hexene59643-72-0~134

Note: Boiling points can vary slightly with atmospheric pressure.

As the table illustrates, the boiling points are very close, underscoring the need for a highly efficient fractional distillation setup.

Q2: I'm seeing unexpected peaks in my GC-MS analysis after purification. What could they be?

A2: Unexpected peaks can arise from several sources. A systematic approach is key to identifying and eliminating them.

Potential Sources and Identification:

  • Isomeric Impurities: As discussed in Q1, these are the most likely culprits.

    • Identification: Compare the mass spectra of the impurity peaks with a spectral library (e.g., NIST). Isomers will have the same molecular ion peak but may show subtle differences in their fragmentation patterns.

  • Peroxides: Alkenes are prone to forming peroxides upon exposure to air and light.

    • Identification: Peroxides can sometimes be detected by GC-MS, but they are often unstable and may decompose in the injector. A wet chemical test (e.g., with potassium iodide) is a more reliable method for detecting peroxides.

    • Removal: Before distillation, wash the crude this compound with an aqueous solution of a reducing agent, such as sodium bisulfite or ferrous sulfate, to remove peroxides.

  • Solvent Contamination: Residual solvents from a previous reaction or extraction step can appear as impurities.

    • Identification: The mass spectra of common laboratory solvents are well-characterized and should be easily identifiable in your GC-MS data.

  • Degradation Products: Overheating during distillation can cause the alkene to isomerize or degrade.

    • Identification: Look for peaks corresponding to isomers with different double bond positions or skeletal rearrangements.

    • Prevention: Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating. Consider vacuum distillation to lower the required temperature.

Experimental Workflow: Fractional Distillation of this compound

Fractional_Distillation_Workflow cluster_preparation Preparation cluster_distillation Fractional Distillation cluster_analysis Analysis Start Start with Crude This compound Peroxide_Check Check for Peroxides Start->Peroxide_Check Peroxide_Removal Peroxide Removal (if necessary) Peroxide_Check->Peroxide_Removal Positive Drying Dry with Anhydrous MgSO4 Peroxide_Check->Drying Negative Peroxide_Removal->Drying Setup Set up High-Efficiency Fractional Distillation Apparatus Drying->Setup Heating Heat Slowly and Evenly Setup->Heating Collect_Fractions Collect Fractions Based on Boiling Point Plateaus Heating->Collect_Fractions GC_MS_Analysis Analyze Fractions by GC-MS Collect_Fractions->GC_MS_Analysis Combine_Pure Combine Pure Fractions GC_MS_Analysis->Combine_Pure End High-Purity This compound Combine_Pure->End

Caption: Workflow for the purification of this compound via fractional distillation.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification and handling of this compound.

Q3: What is the typical purity of commercially available this compound, and what are the common impurities?

A3: Commercially available this compound typically has a purity of 95-98%.[1] The primary impurities are other C9 isomers formed during the ethylene trimerization synthesis process. These can include other trimethylhexene isomers and small amounts of other branched nonenes.

Q4: Are there alternative purification methods to fractional distillation for obtaining very high purity (>99.5%) this compound?

A4: Yes, for achieving very high purity, especially when dealing with isomers with nearly identical boiling points, other techniques can be more effective.

  • Preparative Gas Chromatography (Prep GC): This is a powerful technique that can separate compounds with very close boiling points. It is often used for obtaining small quantities of ultra-pure material for use as analytical standards or in sensitive applications. The separation is based on the differential partitioning of the components between a mobile gas phase and a stationary liquid or solid phase in a long column.

  • Argentation Chromatography: This is a form of liquid chromatography that utilizes the reversible interaction between silver ions and the pi electrons of a double bond.[2][3][4][5] Alkenes with different steric hindrance around the double bond will have different strengths of interaction with the silver ions, allowing for their separation. This method is particularly useful for separating positional and geometric isomers of alkenes.

  • Reactive Extraction: This technique involves the use of a solvent containing a reagent that selectively reacts with either the target compound or the impurities, allowing for their separation by extraction. For olefin purification, this often involves the use of metal ions (like silver or copper) that can form reversible complexes with the double bonds.[6][7][8]

Q5: What are the key safety precautions I should take when handling and purifying this compound?

A5: this compound is a flammable liquid and should be handled with care in a well-ventilated fume hood.

  • Flammability: Keep away from open flames, sparks, and hot surfaces. Use a heating mantle for distillation, not a Bunsen burner.

  • Peroxide Formation: As an alkene, it can form explosive peroxides over time when exposed to air and light. Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). Always test for peroxides before distilling, especially if the container has been opened previously and stored for an extended period.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

Logical Relationship of Purification Challenges and Solutions

Purification_Challenges cluster_challenges Purification Challenges cluster_solutions Purification Solutions Close_Boiling_Points Close Boiling Points of Isomers High_Efficiency_Distillation High-Efficiency Fractional Distillation Close_Boiling_Points->High_Efficiency_Distillation Primary Solution Prep_GC Preparative Gas Chromatography Close_Boiling_Points->Prep_GC High-Purity Solution Argentation_Chromatography Argentation Chromatography Close_Boiling_Points->Argentation_Chromatography Alternative Reactive_Extraction Reactive Extraction Close_Boiling_Points->Reactive_Extraction Alternative Peroxide_Formation Peroxide Formation Peroxide_Removal_Pretreatment Peroxide Removal Pre-treatment Peroxide_Formation->Peroxide_Removal_Pretreatment Thermal_Degradation Thermal Degradation Vacuum_Distillation Vacuum Distillation Thermal_Degradation->Vacuum_Distillation

Caption: Logical relationship between common purification challenges and their respective solutions.

References

  • SEPARATION OF OLEFIN ISOMERS WITH REACTIVE EXTRACTIVE DISTILLATION. (n.d.). Retrieved January 20, 2026, from [Link]

  • 3,5,5-trimethyl-1-hexene, 4316-65-8. (n.d.). The Good Scents Company. Retrieved January 20, 2026, from [Link]

  • 3,5,5-Trimethyl-1-hexene | C9H18. (n.d.). BuyersGuideChem. Retrieved January 20, 2026, from [Link]

  • Functionalized Solvents for Olefin Isomer Purification by Reactive Extractive Distillation. (2010). Industrial & Engineering Chemistry Research, 49(23), 12275–12282. [Link]

  • Functionalized Solvents for Olefin Isomer Purification by Reactive Extractive Distillation. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Separation of C6-Olefin Isomers in Reactive Extractants. (2006). 2006 1st International Symposium on Systems and Control in Aerospace and Astronautics. [Link]

  • Chromatography with Silver Nitrate. (2015). University of Queensland eSpace. Retrieved January 20, 2026, from [Link]

  • Argentation chromatography. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Chromatography with silver nitrate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Argentation chromatography. (n.d.). Chemeurope.com. Retrieved January 20, 2026, from [Link]

  • Chemical Properties of 1-Hexene, 3,5,5-trimethyl- (CAS 4316-65-8). (n.d.). Cheméo. Retrieved January 20, 2026, from [Link]

  • Cas 59643-72-0, 2,2,4-TRIMETHYL-3-HEXENE. (n.d.). lookchem. Retrieved January 20, 2026, from [Link]

  • 3,5,5-Trimethyl-1-hexene | CAS#:4316-65-8. (n.d.). Chemsrc. Retrieved January 20, 2026, from [Link]

  • 2,4,4-trimethyl-2-hexene. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

  • Hexane, 2,2,4-trimethyl-. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

  • 2,4,4-Trimethylhexane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Review Article Status of the Reactive Extraction as a Method of Separation. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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preventing isomerization of 2,4,4-Trimethyl-1-hexene during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4,4-Trimethyl-1-hexene

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and isomeric purity of this valuable chemical intermediate. Maintaining the integrity of the terminal double bond is critical for predictable reaction outcomes and final product quality. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its storage and handling.

Troubleshooting Guide: Isomerization and Degradation

This section addresses specific issues you may encounter during the storage and use of this compound.

Q1: My GC/NMR analysis shows new peaks that are isomers of my starting material. What are the likely causes?

A: The appearance of new isomers, such as 2,4,4-Trimethyl-2-hexene or other rearranged structures, indicates that the terminal double bond has migrated. This is a common issue with alkenes and is typically triggered by one or more of the following factors:

  • Acid Contamination: Trace amounts of acid are potent catalysts for alkene isomerization.[1][2] This can come from improperly cleaned glassware, acidic residue from a previous reaction, or degradation of solvents that produce acidic byproducts. The mechanism proceeds through the formation of a carbocation intermediate, which can then deprotonate to form a more stable internal alkene.

  • Peroxide Formation: Exposure to atmospheric oxygen and light (especially UV) can initiate a free-radical chain reaction, forming organic peroxides.[3][4] These peroxides are unstable and can decompose to form radicals that may initiate isomerization or other unwanted side reactions.[5][6]

  • Elevated Temperatures: Heat provides the activation energy for isomerization. Storing the alkene at room temperature or, worse, in a warm location, will accelerate both acid-catalyzed and radical-mediated degradation pathways.[7]

  • Presence of Metal Contaminants: Certain transition metals can catalyze double bond migration.[7] Ensure that your storage containers and any transfer equipment are free from catalytic metal residues.

Q2: I've had a bottle of this compound in storage for over a year. How can I quickly assess its quality before use?

A: A multi-step assessment is recommended to ensure the compound's integrity:

  • Visual Inspection: Check the liquid for any signs of degradation. It should be a clear, colorless liquid.[8][9] Any yellowing, cloudiness, or the presence of precipitate suggests potential polymerization or degradation.

  • Peroxide Test: This is a critical safety and quality check. Alkenes can form explosive peroxides over time.[3] A simple qualitative test using potassium iodide is essential before using any aged alkene. (See Protocol below).

  • Analytical Confirmation: If the visual check and peroxide test are clear, confirm isomeric purity with a primary analytical method. Gas Chromatography (GC) is ideal for separating volatile isomers, while ¹H NMR spectroscopy can also be used to detect the presence of internal alkene protons, which have distinct chemical shifts from the terminal vinyl protons of this compound.

Q3: My sample tested positive for peroxides. What should I do?

A: Extreme caution is required. Peroxides can be shock-sensitive and explosive, especially when concentrated.

  • Do Not Concentrate: Do not distill or evaporate the solvent from a sample that has tested positive for peroxides. This will concentrate the peroxides to dangerous levels.

  • Small Quantities: If you have a small amount of material with a low concentration of peroxides, you may be able to quench them by shaking the solution with a freshly prepared 5% solution of sodium metabisulfite or ferrous sulfate. Re-test for peroxides afterward.

  • High Concentrations or Crystals: If you observe high peroxide levels or see crystalline material (which could be peroxide crystals), do not handle the container. Contact your institution's Environmental Health & Safety (EHS) office immediately for guidance on proper disposal.

Frequently Asked Questions (FAQs)

Q1: What are the definitive storage conditions to prevent isomerization of this compound?

A: To maximize shelf life and maintain isomeric purity, adhere to the following storage protocol. These conditions are designed to mitigate the primary drivers of degradation: heat, light, and oxygen.

ParameterRecommendationRationale
Temperature Store in a cool, dark place, ideally refrigerated (2-8 °C).[9][10][11]Reduces the kinetic rate of all degradation and isomerization pathways.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).[12]Prevents contact with atmospheric oxygen, which is essential for peroxide formation.[3][4]
Container Use an amber glass bottle with a tightly sealed cap.[10]Amber glass blocks UV light, which can initiate free-radical reactions. A tight seal prevents oxygen ingress and moisture absorption.
Inhibitor Check if the product was supplied with an inhibitor like BHT.[13] If not, for long-term storage (>6 months), consider adding BHT (100-200 ppm).BHT is a radical scavenger that terminates the free-radical chain reactions responsible for peroxide formation.
Handling Use clean, dry, and neutral glassware. Ground containers when transferring large volumes.[9]Prevents contamination with acid catalysts and avoids static discharge, which is an ignition risk for this highly flammable liquid.[12][14]

Q2: Why is this compound prone to isomerization? What is the chemical mechanism?

A: Alkenes can isomerize via two main pathways:

  • Acid-Catalyzed Isomerization: This is often the most common pathway in a laboratory setting. A trace amount of acid (H⁺) protonates the double bond, creating a tertiary carbocation. A base (like H₂O or the conjugate base of the acid) can then abstract a proton from an adjacent carbon, re-forming a double bond in a new, more thermodynamically stable internal position.

  • Free-Radical Isomerization: Initiated by peroxides, this pathway involves the abstraction of an allylic hydrogen (a hydrogen on a carbon adjacent to the double bond). This creates a resonance-stabilized allylic radical. The radical can then reform a double bond, potentially at a different position.[15]

Interestingly, while most terminal alkenes isomerize to more stable internal alkenes, studies on the closely related 2,4,4-trimethyl-pentenes have shown that the terminal isomer (the '1-pentene') is actually favored at equilibrium.[16][17] This is due to the significant steric strain caused by the bulky tert-butyl group when the double bond is in the internal position. This makes preventing isomerization in this compound particularly important, as any isomerization represents a move away from the desired, and in this case, potentially more stable, product.

Q3: The Safety Data Sheet (SDS) mentions that diisobutylene is a mixture of isomers. How does this relate to this compound?

A: "Diisobutylene" is a common industrial name for the dimer of isobutylene. This dimerization process typically produces a mixture of isomers, with the two primary components being 2,4,4-Trimethyl-1-pentene and 2,4,4-Trimethyl-2-pentene.[16] While your product is the specified this compound, it's important to be aware that the general safety and handling information for "diisobutylene" is highly relevant, as it reflects the properties of structurally similar C8 and C9 branched alkenes.[12][13] Always refer to the specific SDS for your purchased compound.[10][18]

Experimental Protocols

Protocol 1: Qualitative Test for Peroxides

Safety First: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[13] Perform this test in a well-ventilated fume hood.

Reagents & Equipment:

  • Glass test tube with a stopper

  • 1-2 mL of the this compound sample

  • 1 mL of glacial acetic acid

  • ~100 mg of sodium or potassium iodide (powder)

Procedure:

  • Add 1-2 mL of the alkene sample to the clean, dry test tube.

  • Add 1 mL of glacial acetic acid and mix.

  • Add approximately 100 mg of sodium or potassium iodide.

  • Stopper the test tube and shake for 30 seconds.

  • Allow the solution to stand for 5 minutes.

Interpreting Results:

  • Negative Result: The solution remains colorless. This indicates a negligible level of peroxides.

  • Positive Result: A yellow to brown color develops. The intensity of the color is proportional to the concentration of peroxides. The iodide ion (I⁻) is oxidized by the peroxide to iodine (I₂), which is yellow/brown in solution.

Diagrams

Acid-Catalyzed Isomerization Pathway

The following diagram illustrates the mechanism by which a trace amount of acid can catalyze the isomerization of the terminal alkene to an internal alkene.

Caption: Acid-catalyzed isomerization of this compound.

References

  • Chemguide. (n.d.). hydrogen bromide and alkenes - the peroxide effect. Retrieved from Chemguide. [Link]

  • Penta s.r.o. (2025). Diisobutylene - SAFETY DATA SHEET. Retrieved from PENTA s.r.o. [Link]

  • Global Product Strategy (GPS) Safety Summary. (n.d.). Diisobutylene. Retrieved from [Source]. [Link]

  • Chem Service. (2016). SAFETY DATA SHEET - 3,5,5-Trimethyl-1-hexene. Retrieved from Chem Service. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from NIH. [Link]

  • Chemistry LibreTexts. (2024). Hydrogen Bromide and Alkenes: The Peroxide Effect. Retrieved from Chemistry LibreTexts. [Link]

  • [Source Name]. (n.d.). 1-Hexene SAFETY DATA SHEET. Retrieved from [Source]. [Link]

  • ACS Publications. (n.d.). Mechanism of Alkene, Alkane, and Alcohol Oxidation with H2O2 by an in Situ Prepared MnII/Pyridine-2-carboxylic Acid Catalyst. Retrieved from ACS Publications. [Link]

  • ACS Engineering Au. (n.d.). Catalytic Conversion of Alkenes on Acidic Zeolites: Automated Generation of Reaction Mechanisms and Lumping Technique. Retrieved from ACS Publications. [Link]

  • Chemistry Steps. (n.d.). Epoxidation of Alkenes. Retrieved from Chemistry Steps. [Link]

  • ACS Publications. (n.d.). Prevention of Undesirable Isomerization during Olefin Metathesis. Retrieved from ACS Publications. [Link]

  • YouTube. (2019). Peroxides with Alkenes to make Epoxides. S. Michael Stewart. [Link]

  • ResearchGate. (n.d.). Catalytic Isomerization of Olefins and Their Derivatives: A Brief Overview. Retrieved from ResearchGate. [Link]

  • DSpace@MIT. (n.d.). Catalytic, contra-Thermodynamic Alkene Isomerization. Retrieved from MIT DSpace. [Link]

  • Taylor & Francis Online. (n.d.). n-Alkane isomerization by catalysis—a method of industrial importance: An overview. Retrieved from Taylor & Francis Online. [Link]

  • Chemistry LibreTexts. (2023). Free Radical Reactions of Alkenes. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Scheme 1. Free-radical reaction mechanism for the thiol-alkene coupling.... Retrieved from ResearchGate. [Link]

  • Aaltodoc. (n.d.). Reaction Equilibrium in the Isomerization of 2,4,4-Trimethyl Pentenes. Retrieved from Aaltodoc. [Link]

  • ResearchGate. (2025). Reaction Equilibrium in the Isomerization of 2,4,4-Trimethyl Pentenes. Retrieved from ResearchGate. [Link]

Sources

Technical Support Center: Catalyst Deactivation in 2,4,4-Trimethyl-1-hexene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to catalyst deactivation in 2,4,4-trimethyl-1-hexene synthesis, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide expert insights and practical troubleshooting advice for researchers encountering challenges with catalyst deactivation during the dimerization of isobutene. As Senior Application Scientists, we have compiled this information to help you diagnose issues, implement corrective actions, and optimize your catalytic processes for improved stability and performance.

The synthesis of this compound is typically achieved through the selective dimerization of isobutene, a reaction heavily reliant on the performance of solid acid catalysts such as ion-exchange resins (e.g., Amberlyst) and zeolites.[1][2] However, the very nature of this olefin oligomerization process makes the catalyst susceptible to various deactivation phenomena, leading to decreased activity, poor selectivity, and reduced operational lifetime.[1][3] This guide addresses these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section tackles specific problems you may encounter during your experiments. Each entry follows a logical progression from symptom to cause, diagnosis, and finally, to a validated solution.

Question 1: My catalyst's activity is declining much faster than expected. What are the primary causes and how can I diagnose the issue?

A rapid loss of activity is one of the most common issues in this synthesis. The underlying causes can generally be categorized into four main mechanisms: fouling (coking), poisoning, thermal degradation, and leaching of active sites.[4][5]

Initial Assessment: First, review your operational parameters. Were there any recent changes in feedstock, temperature, or pressure? Unexpected deviations can often pinpoint the cause.

Diagnostic Workflow: To systematically identify the root cause, a characterization of the spent (deactivated) catalyst is crucial.[6][7] The following workflow can guide your investigation.

Start Rapid Activity Decline Observed Check_Params Review Operating Conditions (Temp, Pressure, Feed Purity) Start->Check_Params Analyze_Catalyst Characterize Spent Catalyst Check_Params->Analyze_Catalyst No obvious deviations TGA Thermogravimetric Analysis (TGA) Analyze_Catalyst->TGA Elemental Elemental Analysis (XPS, XRF) Analyze_Catalyst->Elemental BET BET Surface Area Analysis Analyze_Catalyst->BET FTIR FTIR / Spectroscopic Analysis Analyze_Catalyst->FTIR Leaching Diagnosis: Leaching (Detection of active metal/ acid in product stream via ICP-MS) Analyze_Catalyst->Leaching Also analyze product stream Coking Diagnosis: Coking/Fouling (Significant mass loss in TGA, decreased surface area) TGA->Coking Poisoning Diagnosis: Poisoning (Presence of S, N, Cl, etc. in XPS/XRF) Elemental->Poisoning BET->Coking Thermal Diagnosis: Thermal Degradation (Loss of functional groups in FTIR, major change in surface area) FTIR->Thermal

Caption: Diagnostic workflow for identifying the root cause of catalyst deactivation.

Detailed Explanations & Solutions:

  • Coking/Fouling: This is caused by the deposition of heavy, carbonaceous materials (coke) or oligomers on the catalyst surface, which physically blocks access to the active sites and pores.[4][8] In olefin oligomerization, this is particularly prevalent as the desired dimers can further react to form trimers and heavier products that remain on the catalyst.[1][9]

    • Solution (Regeneration): A controlled calcination (burn-off) in a diluted air or oxygen stream can remove the coke deposits.

      • Protocol:

        • Purge the reactor with an inert gas (N₂ or Ar) at a low temperature (e.g., 100-150°C) to remove residual hydrocarbons.

        • Introduce a diluted stream of oxygen (e.g., 1-5% O₂ in N₂) at a slow ramp rate (e.g., 2-5°C/min).

        • Hold at a target temperature (typically 400-550°C for zeolites; lower for other supports) until CO₂ evolution ceases (monitored by mass spectrometry or gas analysis). Caution: For ion-exchange resins, high-temperature oxidation is destructive; coking is often irreversible for this catalyst type.

        • Cool down under an inert atmosphere.

  • Poisoning: This occurs when impurities in the feedstock, such as sulfur, nitrogen compounds, or even excess water, strongly adsorb to the catalytic active sites, rendering them inactive.[6][8][10]

    • Solution (Prevention): The most effective strategy is feedstock purification. Implement guard beds with appropriate adsorbents upstream of your reactor to remove common poisons.

Catalyst Poison Common Sources Mechanism of Action
Sulfur Compounds (H₂S, Mercaptans) Raw C4 feedstockStrong, often irreversible chemisorption on acid sites.
Nitrogen Compounds (Amines, Nitriles) Feedstock impuritiesNeutralize Brønsted acid sites.
Water Incomplete drying of feed/catalystCan hydrolyze active sites or compete for adsorption, particularly problematic for some zeolites and MOFs.[10][11]
Oxygenates (Alcohols, Ethers) Feedstock contaminantsCan lead to side reactions and coke formation.[12]
  • Thermal Degradation: Exposure to temperatures exceeding the catalyst's stability limit causes irreversible damage.[8] For ion-exchange resins, this involves the loss of sulfonic acid functional groups.[13] For zeolites, it can lead to a loss of surface area through sintering.[5][8]

    • Solution (Prevention): Strictly adhere to the manufacturer's recommended maximum operating temperature. For the highly exothermic dimerization reaction, ensure efficient heat removal from the reactor to prevent thermal runaways and localized hot spots.[1][2]

  • Leaching: This involves the physical loss of the active component from the catalyst support into the reaction medium.[14][15][16] This is a concern for catalysts where the active phase is not covalently bound to the support, and it is an irreversible form of deactivation.[14][16]

    • Solution (Prevention & Mitigation): Choose catalysts with robust anchoring of the active sites. If leaching is suspected, analyze the product stream using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect trace amounts of the leached species.

Question 2: The selectivity of my reaction has shifted, and I'm producing more heavy oligomers (trimers, tetramers) instead of the target this compound. Why is this happening?

A shift in selectivity is often an early indicator of catalyst deactivation, specifically related to changes in the acid site properties or pore structure.

Causality:

  • Pore Mouth Blocking: As coke begins to form, it can selectively block the entrances to smaller micropores where the shape selectivity for dimer formation occurs. Reactions may then preferentially occur on the more accessible external surface acid sites, which have fewer steric constraints, leading to the formation of larger oligomers.[9]

  • Strong Acid Site Deactivation: If poisons preferentially deactivate the strongest acid sites responsible for the primary dimerization, the reaction may proceed on weaker sites that favor the formation of different isomers or further oligomerization.

Diagnostic Approach:

  • Temperature-Programmed Desorption (TPD) of Ammonia: This technique is excellent for characterizing the acid site strength distribution of the fresh and spent catalyst.[6] A significant decrease in the high-temperature desorption peak of the spent catalyst would indicate the loss of strong acid sites.

  • Pore Size Distribution Analysis: Using nitrogen physisorption (BET), compare the pore size distribution of the fresh and used catalyst. A reduction in micropore volume is a strong indicator of pore blocking by coke.[6][17]

Corrective Actions:

  • Optimize Reaction Conditions: Lowering the reaction temperature can reduce the rate of secondary oligomerization reactions, which typically have a higher activation energy than the initial dimerization.[1]

  • Catalyst Modification: Consider using a catalyst with a hierarchical pore structure (containing both micropores and mesopores). The mesopores can improve the diffusion of the bulkier dimer product out of the catalyst particle, reducing its residence time and the likelihood of it reacting further to form trimers.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main types of catalysts used for this compound synthesis and what are their typical deactivation characteristics?

The most common catalysts are solid acids, primarily ion-exchange resins and zeolites.

Catalyst Type Advantages Primary Deactivation Mechanisms Max Operating Temp.
Sulfonated Ion-Exchange Resins (e.g., Amberlyst-15, Amberlyst-35) High activity at low temperatures, good selectivity.[2]Thermal degradation (loss of -SO₃H groups), poisoning, mechanical attrition.[18][19]~120-150°C[20]
Zeolites (e.g., H-Beta, ZSM-5) High thermal stability, shape selectivity.[1][21]Coking/fouling, poisoning by impurities.[1]> 400°C

Q2: How can I proactively design my experiment to maximize catalyst lifetime?

A proactive approach is key to long-term success.

  • Feedstock Purification: This is the single most critical step. Always use a purified isobutene feed and ensure all solvents and gases are free of poisons like sulfur and water.[8][10]

  • Thorough Catalyst Activation: Follow the manufacturer's activation procedure precisely to ensure all moisture is removed and the active sites are properly prepared.

  • Precise Temperature Control: Use a reactor with excellent heat transfer capabilities to prevent hot spots that can accelerate thermal degradation and coking.[8]

  • Optimize Residence Time: A shorter residence time can minimize the secondary reactions that lead to the formation of coke precursors and heavier oligomers.[8]

Q3: What are the key analytical techniques for characterizing a deactivated catalyst?

A multi-technique approach provides the most comprehensive picture of the deactivation mechanism.[6][22]

Technique Information Provided Primary Deactivation Mechanism Identified
BET Surface Area / N₂ Physisorption Surface area, pore volume, pore size distribution.[7][17]Fouling/Coking (pore blockage), Sintering (loss of surface area).
Thermogravimetric Analysis (TGA) Mass loss as a function of temperature.[13][23]Coking (mass loss during oxidation), Thermal Degradation (decomposition profile).
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical state.[6][24]Poisoning (detection of surface contaminants like S, N, Cl).
Ammonia TPD (NH₃-TPD) Acid site density and strength distribution.[6]Poisoning (loss of acid sites), Thermal Degradation.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of specific functional groups.[13]Thermal Degradation of ion-exchange resins (loss of -SO₃H bands).
Scanning Electron Microscopy (SEM) Surface morphology and particle integrity.[13]Fouling (visual deposits), Mechanical Attrition (cracked particles).

General Deactivation Pathways

The following diagram illustrates the common pathways through which a solid acid catalyst can lose its function in the context of isobutene dimerization.

cluster_coking Fouling / Coking cluster_poisoning Poisoning cluster_thermal Thermal Degradation cluster_leaching Leaching Catalyst Active Solid Acid Catalyst (e.g., Zeolite, Resin) Coke Oligomer & Coke Deposition Catalyst->Coke Side Reactions Poisons Feed Impurities (S, N, H₂O) Catalyst->Poisons Contamination Heat Excessive Temperature Catalyst->Heat Poor Heat Control Solvent Solvent Interaction Catalyst->Solvent Reaction Medium Block Pore & Site Blocking Coke->Block Adsorption Chemisorption on Active Sites Poisons->Adsorption Damage Structural Damage (Sintering / Functional Group Loss) Heat->Damage Loss Loss of Active Species to Liquid Phase Solvent->Loss

Caption: Key mechanisms of solid acid catalyst deactivation.

References

  • Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing).
  • Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts.
  • Explanation of oxidation and degradation of ion exchange resins.
  • Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Research Paper | OiPub.
  • Lecture 10 Catalyst characterization. NPTEL.
  • Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions | Publicación - Sílice (CSIC).
  • Catalyst deactivation challenges in FCC and how to prevent them. (2025).
  • ChemInform Abstract: Deactivation of Solid Catalysts in Liquid Media: The Case of Leaching of Active Sites in Biomass Conversion Reactions | Request PDF - ResearchGate.
  • Temperature stability of DuPont™ Ion Exchange Resins Tech Fact. DuPont.
  • Coke deactivation and regeneration of HZSM-5 zeolite catalysts in the oligomerization of 1-butene. (2021). ADDI.
  • Analysis of Catalysts | tasconusa.com.
  • Thermal Degradation Studies of Some Strongly Acidic Cation Exchange Resins - Semantic Scholar.
  • Simultaneous Thermal Analysis of Anion and Cation Exchange Resins - INFO - Oak Ridge National Laboratory.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio.
  • Catalyst Characterization Techniques - Hiden Analytical. (2021).
  • Dimerized isobutene: An alternative to MTBE - American Chemical Society.
  • Catalyst deactivation Common causes - AmmoniaKnowHow.
  • Troubleshooting of Catalytic Reactors | PPTX - Slideshare.
  • Oligomerization of Light Olefins Catalyzed by Brønsted-Acidic Metal–Organic Framework-808 | Journal of the American Chemical Society. (2019).
  • Lecture 6 Catalyst characterization.
  • Oligomerization of Light Olefins Catalyzed by Brønsted-Acidic Metal-Organic Framework-808 | Request PDF - ResearchGate.
  • Mechanisms of catalyst deactivation - SciSpace.
  • Continous‐mixture kinetics of coke formation from olefinic oligomers | Scilit.
  • Conversion of isobutylene to octane-booster compounds after MTBE phaseout: The role of heterogeneous catalysis - AWS.
  • Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review - Comptes Rendus de l'Académie des Sciences. (2022).
  • US6914166B2 - Process for the selective dimerization of isobutene - Google Patents.
  • Parts per Million of Propanol and Arsine as Responsible for the Poisoning of the Propylene Polymerization Reaction - PubMed Central. (2023).

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Technical Support Center: Enhancing the Long-Term Stability of 2,4,4-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and enhancing the stability of 2,4,4-Trimethyl-1-hexene (an isomer of diisobutylene) for long-term experimental use. This document moves beyond simple protocols to explain the underlying chemical principles, enabling users to troubleshoot issues and proactively preserve material integrity.

Frequently Asked Questions (FAQs)

Q1: My previously clear sample of this compound has developed a yellow tint and seems more viscous. What is happening?

A: This is a classic sign of oxidative degradation. This compound, as a highly olefinic compound, is susceptible to auto-oxidation, a free-radical chain reaction initiated by oxygen, light, or heat.[1] This process forms peroxides, aldehydes, and ketones, which can then polymerize to create higher molecular weight "gums" or sludges, resulting in discoloration and increased viscosity.[2]

Q2: What are the primary chemical pathways that lead to the degradation of this compound?

A: There are three main degradation pathways:

  • Oxidation: The most common pathway is free-radical-mediated oxidation at the allylic position or the double bond. This is accelerated by exposure to air (oxygen) and light.[3]

  • Isomerization: The terminal double bond in this compound can migrate to an internal position to form the more thermodynamically stable isomer, 2,4,4-trimethyl-2-hexene. This is often catalyzed by trace acidic impurities.

  • Polymerization: Under certain conditions (e.g., presence of acid catalysts or high temperatures), the alkene monomers can polymerize, leading to the formation of oligomers and polymers, which manifest as gums or solids.

Q3: Beyond adding chemical stabilizers, what are the most critical storage conditions to ensure stability?

A: Proper storage is your first and most effective line of defense.

  • Inert Atmosphere: Oxygen is a key reactant in oxidation. Always store the compound under an inert atmosphere, such as nitrogen or argon, to displace air from the container's headspace.[4]

  • Low Temperature: Store the container in a cool, refrigerated (2-8°C) environment.[5] Lower temperatures significantly reduce the rate of chemical reactions, including degradation pathways.

  • Exclusion of Light: Use amber glass bottles or store clear bottles in the dark. UV light can provide the energy to initiate free-radical chain reactions.[5][6]

  • Secure Sealing: Ensure the container is tightly sealed to prevent the ingress of atmospheric oxygen and moisture.

Q4: Is it always necessary to add a chemical stabilizer for long-term use?

A: For long-term storage (months to years) or for applications where the container will be opened multiple times, adding a stabilizer is highly recommended. Each time the container is opened, the inert headspace is compromised. For highly sensitive applications, using a freshly purified, unstabilized sample immediately is an option, but any remaining material should be stabilized for storage. Commercial preparations of similar olefin mixtures are often sold pre-stabilized with antioxidants like BHT (Butylated Hydroxytoluene).

Troubleshooting Guide: Addressing Stability-Related Experimental Issues

Observed Issue Probable Root Cause (Causality) Recommended Action & Validation
Inconsistent Reaction Yields or Kinetics The effective concentration of the alkene is decreasing over time due to degradation into non-reactive or inhibitory species (e.g., peroxides).Action: Before use, re-analyze the purity of your this compound stock using Gas Chromatography (GC). If purity has dropped or new peaks are present, purify the material via distillation. Add a stabilizer (see protocol below) to the purified stock for future use. Validation: Confirm purity is >98% via GC before proceeding with your experiment.
Unexpected Peaks in Analytical Data (GC, NMR) 1. Oxidation: Small peaks corresponding to aldehydes, ketones, or alcohols have formed. 2. Isomerization: A significant peak corresponding to 2,4,4-trimethyl-2-hexene appears.Action: 1. For suspected oxidation, implement stricter inert atmosphere handling (e.g., use a Schlenk line or glovebox for aliquoting) and add a primary antioxidant like BHT. 2. For isomerization, consider passing the alkene through a short plug of basic alumina to remove trace acid impurities before distillation and stabilization. Validation: Use GC-MS to identify the new peaks and confirm their structure.
Formation of Gums or Precipitate Advanced degradation has occurred, where initial oxidation products have undergone polymerization to form insoluble, high-molecular-weight materials.[1][2]Action: The material is severely compromised and should be safely discarded according to your institution's hazardous waste protocols. Validation: This is a preventative-action scenario. Review your storage and handling procedures for new batches to prevent recurrence. Implement the stabilization workflow immediately upon receiving new material.

Workflow for Enhancing and Maintaining Stability

This workflow provides a logical sequence of operations to ensure the long-term integrity of this compound.

StabilityWorkflow cluster_prep Initial Preparation & Assessment cluster_stabilize Stabilization & Storage cluster_use Experimental Use & Monitoring receive Receive or Synthesize This compound assess_purity Assess Purity via GC receive->assess_purity purify Purify via Distillation (if purity < 98%) assess_purity->purify Purity < 98% add_stabilizer Add Antioxidant (e.g., 100-500 ppm BHT) assess_purity->add_stabilizer Purity ≥ 98% purify->assess_purity Re-assess inert_gas Blanket with Inert Gas (N₂ or Ar) add_stabilizer->inert_gas store Store at 2-8°C in Amber Bottle inert_gas->store use_exp Aliquot for Experiment (under inert atmosphere) store->use_exp reanalyze Periodically Re-analyze Purity of Stock store->reanalyze reanalyze->assess_purity If concerns arise

Caption: Workflow for assessing, stabilizing, and storing this compound.

Experimental Protocol: Stabilization with Butylated Hydroxytoluene (BHT)

This protocol describes the addition of BHT, a primary antioxidant that acts as a free-radical scavenger, to inhibit oxidative degradation.[3][7]

Materials:

  • This compound (purified, if necessary)

  • Butylated Hydroxytoluene (BHT), high purity

  • Analytical balance

  • Amber glass storage bottle with a PTFE-lined cap

  • Small glass vial

  • Micropipette or glass pipette

  • Source of inert gas (Nitrogen or Argon) with tubing

Procedure:

  • Safety First: Perform all operations in a well-ventilated fume hood. This compound is a flammable liquid. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Determine Target Concentration: A typical effective concentration for BHT is 100-500 ppm (parts per million) by weight. For this example, we will aim for 200 ppm.

  • Calculate Required BHT:

    • Weigh your main stock of this compound. Let's assume you have 250 g.

    • Mass of BHT = (200 / 1,000,000) * 250 g = 0.050 g (50 mg).

  • Prepare a BHT Stock Solution:

    • Accurately weigh the calculated amount of BHT (50 mg) into a small, clean glass vial.

    • Add a small, known volume of the this compound (e.g., 1-2 mL) to the vial.

    • Gently swirl the vial until the BHT is completely dissolved. This ensures homogeneous mixing in the next step.

  • Add Stabilizer to Main Stock:

    • Transfer the BHT stock solution from the vial into the main amber storage bottle containing the bulk of the alkene.

    • Rinse the vial with another small aliquot of the alkene and add this to the main bottle to ensure a complete transfer.

    • Securely cap the storage bottle and invert it gently 10-15 times to ensure the stabilizer is thoroughly mixed.

  • Inert Gas Purge:

    • Briefly remove the cap and insert a tube delivering a gentle stream of nitrogen or argon into the headspace above the liquid for 30-60 seconds.

    • Quickly remove the tube and immediately seal the bottle tightly with the PTFE-lined cap.

  • Labeling and Storage:

    • Clearly label the bottle: "this compound, Stabilized with 200 ppm BHT," along with the date.

    • Store the bottle in a designated flammable materials refrigerator at 2-8°C.

Summary of Recommended Stability Parameters

ParameterRecommended ConditionRationale & Scientific Basis
Storage Temperature 2–8 °CReduces the kinetic rate of degradation reactions and lowers the volatility of the flammable liquid.[5]
Atmosphere Inert Gas (Nitrogen or Argon)Excludes oxygen, a critical component for the initiation and propagation of auto-oxidation free-radical chains.[4]
Light Exposure Amber glass bottle or storage in darknessPrevents photo-initiation of radical species that can trigger degradation pathways.[6]
Primary Stabilizer BHT (Butylated Hydroxytoluene)A hindered phenolic antioxidant that effectively terminates radical chains by donating a hydrogen atom to form a stable, non-reactive radical.[3][7]
Stabilizer Concentration 100–500 ppm (w/w)Provides sufficient antioxidant capacity to protect the material without significantly altering its bulk properties or interfering with most downstream chemical reactions.

References

  • INNOSPEC. (n.d.). Antioxidants.
  • Bisley & Company Pty Ltd. (2022, June 15). Why Are Antioxidants Used in Petroleum Products.
  • Wikipedia. (n.d.). Diisobutene.
  • Benchchem. (n.d.). This compound | 51174-12-0.
  • DeveLub. (n.d.). Additives - Antioxidants.
  • Chemistry Stack Exchange. (2013, November 21). Stability of branched alkenes.
  • Nye Lubricants. (n.d.). All About Additives – The Role of Antioxidants.
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Validation & Comparative

A Comparative Guide to the Polymerization of 2,4,4-Trimethyl-1-hexene and Its Isomers for Advanced Material Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the polymerization behavior of 2,4,4-trimethyl-1-hexene and its structural isomers. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuanced interplay between monomer architecture and polymer properties. We will explore the challenges and opportunities presented by these highly branched α-olefins, supported by established principles of polymer chemistry and analogous experimental data.

Introduction: The Significance of Branched Polyolefins

Polyolefins, ubiquitous in modern society, derive their diverse properties from the structure of their monomer units. While linear α-olefins have been extensively studied and commercialized, their branched counterparts offer a unique design space for creating materials with tailored thermal and mechanical properties.[1] The incorporation of bulky side chains can significantly impact polymer crystallinity, solubility, and rheological behavior. This compound and its isomers are prime examples of such sterically hindered monomers, the polymerization of which presents both challenges due to steric hindrance and opportunities for novel material synthesis. This guide will comparatively assess these isomers, focusing on their synthesis, polymerization characteristics with Ziegler-Natta and metallocene catalysts, and the anticipated properties of the resulting polymers.

Monomer Characteristics: A Comparative Overview

The seemingly subtle differences in the placement of the double bond and methyl groups among the isomers of 2,4,4-trimethylhexene have a profound impact on their reactivity and the properties of the resulting polymers.

Structural Isomers of 2,4,4-Trimethylhexene

The primary isomers of interest in this study are this compound and 2,4,4-trimethyl-2-hexene. Their structures are depicted below:

Figure 1: Structures of this compound and 2,4,4-trimethyl-2-hexene.

Physical Properties

A comparison of the key physical properties of the two primary isomers is crucial for understanding their behavior in polymerization reactions.

PropertyThis compound2,4,4-Trimethyl-2-hexene
Molecular Formula C₉H₁₈C₉H₁₈
Molecular Weight 126.24 g/mol [2][3]126.24 g/mol [4]
Boiling Point 132 °C[2]Not readily available
Density 0.75 g/cm³[2]Not readily available
Flash Point 24 °C[2]Not readily available
CAS Number 51174-12-0[2][3]Not readily available

Note: Experimental data for 2,4,4-trimethyl-2-hexene is less commonly reported in readily accessible databases.

Synthesis of Trimethylhexene Isomers

The synthesis of these highly branched olefins often involves multi-step procedures. A general and adaptable approach for synthesizing substituted alkenes is through the Wittig reaction or Grignard reagent-based methods. For instance, a plausible route to this compound could involve the reaction of a Grignard reagent derived from a suitable haloalkane with a ketone, followed by dehydration.

A specific example of a related synthesis involves the preparation of 2-methyl-4-(2,6,6-trimethylcyclohexene-1-yl)-2-butenal, which utilizes a Grignard reagent in one of its key steps.[5] This highlights the utility of such organometallic reagents in constructing complex carbon skeletons.

Polymerization Behavior: A Comparative Analysis

The polymerization of this compound and its isomers is significantly influenced by the steric hindrance around the double bond. This steric bulk affects catalyst accessibility, insertion rates, and the ultimate polymer structure.

Ziegler-Natta Catalysis

Traditional Ziegler-Natta catalysts, typically heterogeneous systems based on titanium halides and aluminum alkyls, are workhorses for α-olefin polymerization.[6] However, their multi-sited nature can lead to polymers with broad molecular weight distributions. For sterically hindered monomers like this compound, the bulky substituents near the vinyl group are expected to significantly reduce the rate of polymerization. This is due to the difficulty of the monomer in approaching and inserting into the active site of the catalyst.

In contrast, 2,4,4-trimethyl-2-hexene, being an internal and more substituted olefin, is generally considered non-polymerizable with traditional Ziegler-Natta catalysts. These catalysts are highly selective for α-olefins.

Metallocene Catalysis

Metallocene catalysts, with their single-site nature, offer more precise control over polymer architecture.[7] The ability to tune the ligand framework of the metallocene allows for the accommodation of bulkier monomers that are challenging for traditional Ziegler-Natta systems. For this compound, a metallocene catalyst with an open ligand structure would be more suitable to facilitate monomer coordination and insertion. However, even with metallocenes, the polymerization of highly branched α-olefins is expected to be slower compared to linear α-olefins.

Cationic Polymerization

Cationic polymerization is another potential route, particularly for the formation of oligomers. The initiation step involves the formation of a carbocation, and the stability of this intermediate is key. For this compound, the initial carbocation would be secondary, but could potentially rearrange to a more stable tertiary carbocation. 2,4,4-trimethyl-2-hexene would directly form a tertiary carbocation upon protonation, suggesting it might be more susceptible to cationic initiation. However, the high degree of substitution can also lead to facile chain termination reactions, often resulting in low molecular weight oligomers.

Expected Polymer Properties

The incorporation of the bulky 2,4,4-trimethylpropyl side group is anticipated to impart unique properties to the resulting polymer.

  • Crystallinity: The presence of these large, irregular side groups is expected to disrupt chain packing and significantly reduce the crystallinity of the polymer. This would lead to a more amorphous material.

  • Thermal Properties: A lower crystallinity generally corresponds to a lower melting point and a more prominent glass transition temperature.

  • Solubility: The reduced crystallinity and the presence of hydrocarbon side chains are likely to increase the solubility of the polymer in common organic solvents compared to linear polyethylene.

  • Mechanical Properties: The amorphous nature of the polymer would likely result in a softer, more flexible material with elastomeric properties, in contrast to the rigid nature of highly crystalline polyolefins.

Experimental Protocols

General Ziegler-Natta Polymerization of this compound

This protocol is a generalized procedure and should be optimized for the specific catalyst system and desired polymer properties.

ZN_Polymerization start Start reactor_prep Reactor Preparation: - Dry and purge a glass reactor - Charge with dry toluene start->reactor_prep monomer_add Monomer Addition: - Add purified this compound reactor_prep->monomer_add cocatalyst_add Cocatalyst Addition: - Inject triethylaluminum (TEAL) solution monomer_add->cocatalyst_add catalyst_add Catalyst Slurry Addition: - Inject TiCl4/MgCl2 catalyst slurry cocatalyst_add->catalyst_add polymerization Polymerization: - Stir at controlled temperature (e.g., 50-70 °C) - Monitor pressure and temperature catalyst_add->polymerization termination Termination: - Quench with acidified ethanol polymerization->termination isolation Polymer Isolation: - Filter the polymer precipitate termination->isolation purification Purification: - Wash with ethanol and acetone isolation->purification drying Drying: - Dry under vacuum at 60 °C purification->drying end End drying->end

Figure 2: Generalized workflow for Ziegler-Natta polymerization.

Characterization of the Resulting Polymer
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure and identifying the end groups.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): DSC analysis provides information on the thermal transitions of the polymer, including the glass transition temperature (Tg) and melting point (Tm).

  • X-ray Diffraction (XRD): XRD is used to assess the degree of crystallinity of the polymer.

Comparative Performance Data (Hypothetical based on Analogues)

Direct experimental data for the polymerization of this compound and its isomers is scarce in the literature. However, based on studies of other sterically hindered α-olefins like 4-methyl-1-pentene, we can construct a hypothetical comparative table.

ParameterThis compound (Expected)2,4,4-Trimethyl-2-hexene (Expected)
Polymerization with Ziegler-Natta Low activity, low to moderate molecular weightNo polymerization
Polymerization with Metallocenes Moderate activity (with suitable catalyst), controlled molecular weightVery low to no polymerization
Cationic Polymerization Oligomerization likely, potential for rearrangementsOligomerization more likely, potential for side reactions
Resulting Polymer Structure Amorphous, branchedNot applicable
Expected Polymer Properties Low crystallinity, soluble, elastomericNot applicable

Conclusion and Future Outlook

The polymerization of this compound and its isomers presents a fascinating challenge in polymer synthesis. The extreme steric hindrance of these monomers significantly impacts their reactivity, favoring catalysts with more open and tunable active sites, such as metallocenes. While this compound can be expected to polymerize under specific conditions to yield amorphous, potentially elastomeric materials, its internal isomer, 2,4,4-trimethyl-2-hexene, is unlikely to undergo polymerization with conventional coordination catalysts.

Future research in this area should focus on the design of novel, highly active catalysts capable of efficiently incorporating these bulky monomers. The exploration of copolymerization of this compound with less hindered olefins could also lead to a new class of materials with a precisely controlled degree of branching and, consequently, tailored physical properties. Such advancements will undoubtedly expand the toolbox for materials scientists and engineers, enabling the creation of next-generation polymers for a wide range of applications.

References

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A Technical Guide to the Validation of 2,4,4-Trimethyl-1-hexene as an Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in quantitative gas chromatography (GC), the integrity of their analytical data is paramount. The use of an internal standard (IS) is a cornerstone of robust quantitative analysis, correcting for variations in sample injection, instrument response, and sample preparation.[1] This guide provides an in-depth technical validation of 2,4,4-trimethyl-1-hexene as a novel internal standard for the analysis of volatile and semi-volatile non-polar compounds. We will objectively compare its performance against established alternatives, supported by a comprehensive validation framework.

The Imperative for a Well-Chosen Internal Standard

An ideal internal standard should be a compound that is chemically similar to the analyte(s) of interest, absent in the original sample, and well-resolved chromatographically from other sample components.[1] The ultimate goal is to have the internal standard behave as closely as possible to the analyte during the entire analytical process, thus ensuring that any variations affect both compounds equally.[2] For GC-MS applications, isotopically labeled analogs of the analyte are often considered the gold standard; however, their availability and cost can be prohibitive.[3] This necessitates the validation of alternative, readily available, and cost-effective internal standards like this compound.

Profiling this compound: A Candidate for a Robust Internal Standard

This compound is a branched-chain alkene with properties that make it a compelling candidate for an internal standard in the analysis of various non-polar volatile organic compounds.

Physicochemical Properties of this compound and Common Alternatives:

PropertyThis compound2,2,4-Trimethylpentane (Isooctane)n-Nonane
Molecular Formula C9H18C8H18C9H20
Molecular Weight ( g/mol ) 126.24114.23128.26
Boiling Point (°C) ~13298-99151
Structure Branched AlkeneBranched AlkaneLinear Alkane
Polarity Non-polarNon-polarNon-polar

Data sourced from various chemical suppliers and databases.[4][5]

The C9 backbone of this compound places it in a suitable volatility range for the analysis of a broad spectrum of volatile and semi-volatile compounds. Its branched structure can offer advantages in terms of chromatographic resolution from linear analytes. The presence of a terminal double bond introduces a subtle difference in polarity compared to its alkane counterparts, which can be advantageous for specific separation challenges.

Comparative Analysis: this compound vs. Established Internal Standards

The selection of an internal standard is application-dependent. Here, we compare this compound with two commonly used non-polar internal standards: 2,2,4-trimethylpentane (isooctane) and n-nonane.

Key Comparison Points:

  • Elution Profile: As a C9 compound, this compound will have a longer retention time than the C8 isooctane and a shorter retention time than the linear n-nonane on a non-polar stationary phase. This intermediate retention time can be beneficial, placing it in a less crowded region of the chromatogram, away from the solvent front and later-eluting analytes.[4]

  • Chemical Inertness: While alkanes are generally considered more inert, the terminal double bond in this compound is relatively stable under typical GC conditions.[6][7] However, for highly reactive analytes or very high injector temperatures, the potential for interaction should be evaluated.

  • Structural Similarity: For the analysis of unsaturated hydrocarbons (alkenes), this compound offers greater structural similarity than saturated alkanes, potentially leading to more accurate correction for variations in sample preparation and instrument response.

  • Availability and Cost: this compound is readily available from major chemical suppliers, making it a cost-effective option compared to isotopically labeled standards.

Experimental Validation Workflow: A Self-Validating System

A rigorous validation process is essential to demonstrate the suitability of an internal standard for a specific analytical method. The following experimental workflow provides a comprehensive approach to validating this compound.

Validation_Workflow cluster_prep Preparation cluster_analysis GC-FID Analysis cluster_validation Validation Parameters cluster_results Results & Acceptance prep_standards Prepare Stock & Working Solutions of Analyte and IS prep_cal Prepare Calibration Standards (Varying Analyte, Fixed IS) prep_standards->prep_cal prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High) prep_standards->prep_qc gc_analysis Inject Standards and Samples onto GC-FID System prep_cal->gc_analysis prep_qc->gc_analysis specificity Specificity/ Selectivity gc_analysis->specificity Assess Peak Resolution linearity Linearity & Range gc_analysis->linearity Plot Response Ratio vs. Concentration precision Precision (Repeatability & Intermediate) gc_analysis->precision Calculate RSD accuracy Accuracy (Recovery) gc_analysis->accuracy Calculate % Recovery stability Stability gc_analysis->stability Analyze Over Time acceptance Compare Results to Acceptance Criteria specificity->acceptance linearity->acceptance precision->acceptance accuracy->acceptance stability->acceptance conclusion Conclusion on Suitability acceptance->conclusion

Validation workflow for an internal standard in GC.

Detailed Experimental Protocols

The following protocols outline the steps for validating this compound as an internal standard for the quantitative analysis of a model analyte, such as toluene, in a hexane matrix using Gas Chromatography with Flame Ionization Detection (GC-FID).

Materials and Reagents
  • Analyte: Toluene (≥99.5% purity)

  • Internal Standard: this compound (≥97.0% purity)

  • Alternative Internal Standards: 2,2,4-Trimethylpentane (≥99.5% purity), n-Nonane (≥99.8% purity)

  • Solvent: Hexane (GC grade, ≥99% purity)

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials

Standard Preparation
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of toluene into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of this compound in hexane using the same procedure. Repeat for the alternative internal standards.

  • Internal Standard Working Solution (100 µg/mL): Dilute 10 mL of the IS stock solution to 100 mL with hexane.

  • Calibration Standards: Prepare a series of calibration standards by spiking a constant amount of the internal standard working solution into varying concentrations of the analyte. For example, into a series of 10 mL volumetric flasks, add analyte stock solution to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL. To each flask, add 1 mL of the 100 µg/mL internal standard working solution and dilute to the mark with hexane. This results in a constant IS concentration of 10 µg/mL in all calibration standards.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL) in the same manner as the calibration standards.

GC-FID Conditions
  • Instrument: Agilent 8890 GC with FID (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Program: 50 °C (hold for 2 min), ramp to 150 °C at 10 °C/min, hold for 2 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL (split mode, 50:1)

Validation Experiments

a) Specificity/Selectivity: Inject a blank hexane sample, a sample containing only the analyte, and a sample containing only the internal standard.

  • Acceptance Criteria: No interfering peaks should be observed at the retention times of the analyte or the internal standard in the blank chromatogram. The analyte and internal standard peaks should be well-resolved from each other and any other matrix components (Resolution > 1.5).

b) Linearity and Range: Inject the calibration standards in triplicate. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.995. The y-intercept should be close to zero.

c) Precision:

  • Repeatability (Intra-assay precision): Analyze six replicates of the low, medium, and high QC samples on the same day.

  • Intermediate Precision (Inter-assay precision): Analyze the same QC samples on three different days by two different analysts.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.

d) Accuracy: Calculate the concentration of the QC samples using the calibration curve.

  • Acceptance Criteria: The mean calculated concentration should be within ±15% of the nominal concentration.

e) Stability: Analyze the QC samples after storage at room temperature and 4°C for 24 and 48 hours.

  • Acceptance Criteria: The mean concentration should be within ±15% of the initial concentration.

Data Summary and Comparison

The following table presents a hypothetical but realistic comparison of the validation results for this compound and the alternative internal standards, based on their physicochemical properties and expected chromatographic behavior.

Validation ParameterThis compound2,2,4-Trimethylpentanen-NonaneAcceptance Criteria
Linearity (r²) 0.9980.9990.997≥ 0.995
Precision (RSD%)
- Repeatability< 5%< 5%< 6%≤ 15%
- Intermediate Precision< 8%< 7%< 9%≤ 15%
Accuracy (% Recovery)
- Low QC98.5%99.2%97.8%85-115%
- Mid QC101.2%100.5%102.1%85-115%
- High QC99.8%100.1%100.9%85-115%
Stability (48h, 4°C) StableStableStableWithin ±15% of initial

Conclusion and Recommendations

Based on its physicochemical properties and the expected outcomes of a rigorous validation study, this compound demonstrates significant potential as a robust and reliable internal standard for the GC analysis of non-polar volatile and semi-volatile compounds. Its intermediate retention time, structural similarity to alkene analytes, and cost-effectiveness make it a valuable addition to the analytical chemist's toolkit.

While established standards like isooctane and n-nonane are suitable for many applications, this compound offers a compelling alternative, particularly when analyzing complex mixtures where chromatographic resolution is critical or when the analytes of interest are unsaturated. As with any analytical method, the suitability of this compound as an internal standard must be confirmed through a comprehensive validation study for each specific application.

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A Comparative Guide to Branched Alkenes as High-Performance Gasoline Additives

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of fuel technology, the pursuit of higher efficiency and cleaner combustion remains a paramount objective for researchers and automotive engineers. A key strategy in achieving these goals lies in the meticulous formulation of gasoline, particularly through the use of additives that enhance its performance characteristics. Among these, branched alkenes have emerged as a critical class of compounds, prized for their ability to boost octane ratings and optimize fuel properties.

This guide provides an in-depth comparison of the performance of various branched alkenes as gasoline additives, offering objective analysis supported by experimental data. It is intended for researchers, scientists, and fuel development professionals seeking to understand the nuances of these additives and their impact on gasoline quality.

The Significance of Branched Alkenes in Modern Gasoline

Gasoline is a complex mixture of hydrocarbons, and its ability to resist premature detonation, or "knocking," is quantified by its octane number.[1][2][3] Highly branched hydrocarbons are structurally more stable and less prone to autoignition under compression compared to their linear counterparts, making them excellent octane boosters.[4] Branched alkenes, also known as iso-olefins, are particularly valuable in this regard.

The most prominent branched alkenes used in gasoline blending are oligomers of light olefins, primarily isobutylene. These include:

  • Iso-octene (Di-isobutylene): A dimer of isobutylene, it is a widely used octane enhancer.

  • Tri-isobutylene: A trimer of isobutylene, offering a higher molecular weight and different blending properties.

These compounds are typically produced through catalytic oligomerization of isobutylene derived from refinery processes such as fluid catalytic cracking (FCC).

Performance Metrics: A Comparative Analysis

The efficacy of a gasoline additive is judged by several key performance indicators. Here, we compare branched alkenes against each other and other common additives based on these metrics.

Octane Enhancement

The primary function of branched alkenes is to increase the Research Octane Number (RON) and Motor Octane Number (MON) of the gasoline blend.[5] RON relates to low-speed, mild driving conditions, while MON is indicative of performance under high-speed, heavy-load conditions.[2][6][7] The difference between these two values is known as "sensitivity."[2]

AdditiveBlending RONBlending MONSensitivity (RON-MON)
Iso-octene (Di-isobutylene) 100-10488-9212-14
Tri-isobutylene 102-10690-9412-14
MTBE (Methyl tert-butyl ether) 110-11898-10212-16
ETBE (Ethyl tert-butyl ether) 111-11999-10312-16
Ethanol 120-13096-10024-30

Note: Blending values can vary depending on the base fuel composition.

As the data indicates, branched alkenes provide a significant octane boost. While oxygenates like MTBE, ETBE, and ethanol can offer higher RON values, branched alkenes are valuable because they are purely hydrocarbons and do not introduce oxygen into the fuel, which can be a desirable trait for certain applications and markets.

Reid Vapor Pressure (RVP)

RVP is a measure of a fuel's volatility at 37.8°C (100°F).[8][9] It is a critical parameter for ensuring proper engine start-up and preventing vapor lock, and it is subject to strict environmental regulations to control evaporative emissions.[10][11]

Branched alkenes, particularly higher oligomers like tri-isobutylene, have a lower vapor pressure compared to lighter gasoline components. Their addition to a gasoline blend can help to reduce the overall RVP of the fuel. This is in contrast to additives like ethanol, which can significantly increase RVP when blended at lower concentrations.

AdditiveEffect on RVP
Iso-octene (Di-isobutylene) Moderate Reduction
Tri-isobutylene Significant Reduction
MTBE Slight Increase
ETBE Slight Increase
Ethanol (at 10% blend) Significant Increase
Combustion Efficiency and Emissions

The branched structure of these alkenes contributes to a more controlled and complete combustion process.[4] This can lead to improved fuel economy and a reduction in harmful emissions, such as carbon monoxide (CO) and unburned hydrocarbons (HC). However, as with any olefinic compound, there can be a potential for increased nitrogen oxide (NOx) formation under certain combustion conditions.

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity of performance claims, standardized testing methodologies are crucial. The following are the key ASTM International standards used to evaluate the performance of gasoline additives.

Octane Number Determination

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[6][12][13][14][15]

1. ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel [12][13][14][15]

  • Principle: This method compares the knocking characteristics of a test fuel with those of primary reference fuels (blends of isooctane and n-heptane) under mild operating conditions (600 rpm engine speed).[13][16]

  • Procedure:

    • The CFR engine is calibrated using reference fuels of known octane numbers.

    • The test fuel is introduced into the engine.

    • The compression ratio is adjusted until a standard level of knock intensity is observed.

    • The knocking intensity of the test fuel is bracketed by two reference fuels, one with a slightly higher and one with a slightly lower octane number.

    • The RON of the test fuel is determined by interpolation between the octane numbers of the reference fuels.

2. ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel [6][7][15][17]

  • Principle: This method is similar to the RON test but is conducted under more severe operating conditions (900 rpm engine speed and a higher intake air temperature) to simulate heavy engine load.[6][16]

  • Procedure: The procedure is analogous to the ASTM D2699 method, but with the engine operating under the more stringent MON conditions.

Reid Vapor Pressure Measurement

ASTM D323: Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method) [8][9][10][18]

  • Principle: This test measures the vapor pressure of a chilled, air-saturated sample of gasoline in a sealed apparatus at 37.8°C (100°F).[8][9]

  • Procedure:

    • The gasoline sample is chilled to 0-1°C.

    • The chilled sample is poured into a cooled liquid chamber, which is then connected to a vapor chamber.

    • The assembled apparatus is immersed in a water bath maintained at 37.8°C.

    • The apparatus is shaken periodically until a constant pressure reading is obtained on the attached gauge. This reading is the Reid Vapor Pressure.

Visualizing the Process: Synthesis and Testing

The following diagrams illustrate the synthesis of branched alkenes and the workflow for their performance evaluation.

Synthesis_of_Branched_Alkenes cluster_feedstock Feedstock cluster_process Oligomerization cluster_products Products Isobutylene Isobutylene (C4H8) Reactor Reactor Isobutylene->Reactor Catalyst Acid Catalyst (e.g., Solid Phosphoric Acid) Catalyst->Reactor Di_isobutylene Di-isobutylene (C8H16) (Iso-octene) Reactor->Di_isobutylene Dimerization Tri_isobutylene Tri-isobutylene (C12H24) Reactor->Tri_isobutylene Trimerization

Caption: Catalytic oligomerization of isobutylene to produce branched alkene gasoline additives.

Performance_Evaluation_Workflow cluster_blending Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Base_Gasoline Base Gasoline Blending Blending Base_Gasoline->Blending Branched_Alkene Branched Alkene Additive Branched_Alkene->Blending Test_Fuel Test Fuel Blend Blending->Test_Fuel RON_Test RON Test (ASTM D2699) Test_Fuel->RON_Test MON_Test MON Test (ASTM D2700) Test_Fuel->MON_Test RVP_Test RVP Test (ASTM D323) Test_Fuel->RVP_Test Octane_Data Octane Numbers (RON, MON, Sensitivity) RON_Test->Octane_Data MON_Test->Octane_Data RVP_Data Reid Vapor Pressure RVP_Test->RVP_Data Performance_Comparison Performance Comparison Octane_Data->Performance_Comparison RVP_Data->Performance_Comparison

Caption: Workflow for the performance evaluation of branched alkene gasoline additives.

Conclusion

Branched alkenes, such as iso-octene and tri-isobutylene, are indispensable components in the formulation of high-performance gasoline. They offer a potent combination of octane enhancement and RVP control, contributing to improved engine efficiency and reduced emissions. While oxygenates can provide higher octane numbers, the hydrocarbon nature of branched alkenes makes them a versatile and valuable tool for fuel blenders. The rigorous application of standardized testing protocols, such as those from ASTM International, is essential for accurately quantifying their performance benefits and ensuring the production of high-quality fuels that meet the demands of modern engines and environmental regulations.

References

  • ASTM D323, Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method), ASTM International, West Conshohocken, PA, 2020,

  • eralytics, ASTM D323, [Link]

  • eralytics, ASTM D2700, [Link]

  • Wikipedia, Reid vapor pressure, [Link]

  • iTeh Standards, ASTM D323-20a - Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method), [Link]

  • Crea Petrochemical, ASTM D323 | AutoREID | Automated REID Vapor Pressure apparatus, [Link]

  • SINPAR, ASTM D2700 MON Test Method, [Link]

  • SPL, ASTM D2700 (Octane Number – Motor), [Link]

  • Ayalytical, ASTM D2699 Method for Octane Number, [Link]

  • SINPAR, ASTM D2700 MON Octane Engine Calibration/Standardization, [Link]

  • eralytics, ASTM D2699, [Link]

  • Nitrous Formula Products, Octane Booster Shootout, [Link]

  • SINPAR, ASTM D2699 RON Test Method, [Link]

  • Koehler Instrument Company, Why Are RON and MON Important?, [Link]

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  • Bob Is The Oil Guy, Octane Booster, [Link]

  • Patsnap Eureka, RON vs. MON: Why Some Gasolines Lose Octane in Real Engines, [Link]

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  • ResearchGate, Synthesis of highly-branched alkanes for renewable gasoline, [Link]

  • Petronax, Octane boosters, [Link]

  • Journal of University of Al-Qadisiyah, Improve the Octane Number of Gasoline and Studying the effect of Reid vapor pressure and Calorific Value by using Environmental, [Link]

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  • Plymouth Electronic Archive and Research Library, Synthesis of H-branch alkanes, [Link]

  • E3S Web of Conferences, Application of additives with gasoline fuel: A review, [Link]

  • ACS Publications, Selective Construction of Linear Carbon Chains Using Synthesis Gas (CO/H2) for C1-Elongation via a Three-Step Reaction Cycle, [Link]

  • AFPM, Question 79 It has been reported that diisobutylene (isooctene) causes a stability problem when blended in gasoline. Do you have, [Link]

  • Bryan Research & Engineering, LLC, How to Estimate Reid Vapor Pressure (RVP) of Blends, [Link]

  • Chemistry LibreTexts, 10.1: Synthesis of Alkenes, [Link]

  • ACS Publications, Characteristics of Isohexene as a Novel Promising High-Octane Gasoline Booster, [Link]

  • FTLOScience, Why Branched Hydrocarbons Are Better for Car Engines, [Link]

  • ResearchGate, Article review: Comparison of octane booster additive for gasoline, [Link]

  • UCL Discovery, Effect of Gasoline Fuel Additives on Combustion and Engine Performance, [Link]

  • Google Patents, US4851602A - Alkanes and alkenes conversion to high octane gasoline,
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A Senior Application Scientist's Guide to Assessing the Purity of 2,4,4-Trimethyl-1-hexene from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. The presence of even minor impurities can significantly impact reaction yields, lead to the formation of undesirable byproducts, and complicate downstream processing and purification. 2,4,4-Trimethyl-1-hexene, a valuable branched alkene intermediate in organic synthesis, is no exception. Ensuring its purity is a critical first step in any experimental workflow.

This guide provides a comprehensive, technically grounded framework for assessing the purity of this compound obtained from various suppliers. We will delve into the "why" behind the chosen analytical methodologies, offering insights honed from years of laboratory experience. The protocols described herein are designed to be self-validating, providing a robust and reliable assessment of your material's quality.

The Critical Role of Purity: Why Scrutinize Your this compound?

The isomeric purity of an alkene is of utmost importance. Positional isomers of this compound, such as 2,4,4-trimethyl-2-hexene, possess different steric and electronic properties. These differences can lead to altered reaction kinetics, regioselectivity, and stereoselectivity in subsequent chemical transformations. For instance, in hydroboration-oxidation reactions, the position of the double bond dictates the resulting alcohol's regiochemistry.

Furthermore, impurities from the manufacturing process, such as residual starting materials, solvents, or byproducts from cracking processes, can poison catalysts, initiate unwanted side reactions, or be difficult to separate from the desired product.[1] Therefore, a multi-faceted analytical approach is essential for a complete purity profile.

A Multi-Modal Analytical Workflow for Purity Determination

No single analytical technique provides a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is necessary for confident characterization. The following workflow is recommended for a thorough assessment of this compound.

Caption: A comprehensive workflow for the purity assessment of this compound, combining chromatographic separation with spectroscopic identification.

Experimental Protocols: The "How" and "Why"

Gas Chromatography (GC) for Quantitative Analysis

Expertise & Experience: Gas chromatography is the gold standard for determining the purity of volatile compounds like this compound.[2][3] By separating components based on their boiling points and interactions with a stationary phase, we can accurately quantify the main component and any volatile impurities. A Flame Ionization Detector (FID) is ideal for this purpose due to its high sensitivity to hydrocarbons.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of this compound in a high-purity solvent such as hexane or pentane.

    • Ensure the solvent does not co-elute with the analyte or any expected impurities.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent, equipped with a split/splitless injector and FID.

    • Column: A non-polar column, such as an Agilent J&W DB-1 or HP-5 (30 m x 0.25 mm x 0.25 µm), is recommended for good separation of hydrocarbon isomers.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Trustworthiness: The use of a well-defined temperature program ensures the separation of closely boiling isomers. The split injection prevents column overloading and maintains sharp peaks for accurate integration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Expertise & Experience: While GC-FID provides quantitative data, GC-MS is crucial for identifying unknown impurities. As each component elutes from the GC column, it is fragmented and analyzed by the mass spectrometer, providing a unique "fingerprint" for identification.

Detailed Protocol:

  • Instrumentation and Conditions:

    • Use the same GC method as described above.

    • MS Detector: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Solvent Delay: Set a solvent delay to prevent the high concentration of the solvent from damaging the detector.

  • Data Analysis:

    • Compare the mass spectrum of the main peak with a reference spectrum from a database (e.g., NIST) to confirm the identity of this compound.[4]

    • For each impurity peak, analyze its mass spectrum and compare it to library data to propose a structure. Common impurities may include positional isomers (e.g., 2,4,4-trimethyl-2-hexene)[5][6] or related C9 hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Expertise & Experience: NMR spectroscopy is an indispensable tool for confirming the chemical structure of the main component and identifying isomeric impurities.[7][8] ¹H NMR provides information about the electronic environment of protons, while ¹³C NMR distinguishes between different carbon atoms. Absolute quantitative ¹H NMR (qNMR) can also be used for highly accurate purity determination.[9]

Detailed Protocol:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation and Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • ¹H NMR:

      • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Expected chemical shifts for this compound: signals in the vinyl region (~4.6-5.9 ppm) are characteristic of the alkene protons.[10]

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Expected chemical shifts: sp² hybridized carbons of the double bond will appear in the range of 100-150 ppm.[7]

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons. This can reveal the presence of impurities with different proton environments.

    • Compare the observed chemical shifts in both ¹H and ¹³C spectra with predicted values or literature data to confirm the structure of this compound.

    • Look for small peaks that do not correspond to the main structure, as these indicate impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

Expertise & Experience: FTIR spectroscopy is a rapid and straightforward method to confirm the presence of the key functional groups in this compound, namely the C=C double bond and the vinylic C-H bonds.[11][12][13][14]

Detailed Protocol:

  • Sample Preparation:

    • Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation and Data Acquisition:

    • Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

    • Scan Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Analysis:

    • Look for the following characteristic absorption bands for a terminal alkene:

      • =C-H stretch: A sharp peak just above 3000 cm⁻¹ (typically 3080-3010 cm⁻¹).[10][12]

      • C=C stretch: A medium intensity peak around 1640 cm⁻¹.[10][12]

      • =C-H out-of-plane bend: Strong peaks in the 1000-910 cm⁻¹ region.[11][12]

    • The absence of significant peaks in other regions (e.g., a broad O-H stretch around 3300 cm⁻¹) can confirm the absence of certain types of impurities like alcohols.

Comparative Data from Hypothetical Suppliers

To illustrate the application of these methods, let's consider hypothetical results from three different suppliers.

Parameter Supplier A Supplier B Supplier C
Purity by GC-FID (%) 99.297.595.8
Major Impurity 1 (GC-MS) 2,4,4-trimethyl-2-hexene (0.5%)2,4,4-trimethyl-2-hexene (1.8%)Toluene (2.5%)
Major Impurity 2 (GC-MS) C9 alkane isomer (0.2%)Unidentified C10 hydrocarbon (0.5%)2,4,4-trimethyl-2-hexene (1.2%)
¹H NMR Confirmation Conforms to structure, minor isomer peaks visibleConforms to structure, significant isomer peaksAromatic signals (~7.2 ppm) present
FTIR Confirmation All characteristic alkene peaks presentAll characteristic alkene peaks presentAromatic C-H stretch peaks observed

Analysis of Hypothetical Data:

  • Supplier A provides the highest purity material, with only minor amounts of the expected positional isomer and a saturated hydrocarbon. This would be the preferred choice for applications requiring high purity.

  • Supplier B offers a lower purity product with a significant amount of the 2,4,4-trimethyl-2-hexene isomer. This may be acceptable for some applications, but could be problematic for reactions sensitive to the double bond position.

  • Supplier C 's product is the least pure and contains a significant amount of toluene, likely a residual solvent from the manufacturing process. The presence of an aromatic solvent could interfere with many types of reactions and would likely require removal before use.

Conclusion and Recommendations

A rigorous assessment of the purity of this compound is not merely a quality control measure; it is a fundamental aspect of sound scientific practice. By employing a combination of gas chromatography and spectroscopic techniques, researchers can gain a comprehensive understanding of the material's composition, identify potential impurities, and make informed decisions about its suitability for their specific application. This multi-modal approach ensures the reliability and reproducibility of experimental results, which is the cornerstone of scientific and drug development progress. Always request a Certificate of Analysis from your supplier and independently verify the purity of critical starting materials.

References

  • The Infrared Spectroscopy of Alkenes. (2016, November 1). Spectroscopy. [Link]

  • Gas Chromatography of Alkenes. BrainMass. [Link]

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  • 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry - NC State University Libraries. [Link]

  • Alkenes from Alcohols: Analysis by Gas Chromatography Report. (2024, April 13). IvyPanda. [Link]

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  • Light hydrocarbons (alkanes, alkynes, alkenes) C1 – C4. Agilent. [Link]

  • A-level Chemistry 7405 Specification. (2015, January 12). AQA. [Link]

  • FTIR-15 || IR spectrum of alkenes || Cis & trans alkenes || FTIR spectroscopy. (2023, January 20). YouTube. [Link]

  • Determination of Alkanes and Cycloalkanes through C8 and Alkenes through C7 by Capillary Gas Chromatography. ACS Publications. [Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes. (2023, January 22). Chemistry LibreTexts. [Link]

  • Detection and determination of the alkenes. ResearchGate. [Link]

  • Spectroscopy Tutorial: Alkenes and Conjugated Systems. UCLA. [Link]

  • Organic Chemistry IR and NMR Spectroscopy of the Alkene Ethylene. (2018, February 3). YouTube. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). NIH. [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. P.R. Pote Patil College of Pharmacy. [Link]

  • This compound. NIST WebBook. [Link]

  • NMR spectroscopy of an Alkene help. (2018, February 23). Reddit. [Link]

  • This compound. PubChem. [Link]

  • 2-Hexene, 2,4,4-trimethyl. PubChem. [Link]

  • Oxidative Quenching-Enabled, NHC-Catalyzed Diastereoselective Aminoacylation of (Z/E)-β-Methylstyrenes with Benzoyl Saccharin. ACS Publications. [Link]

  • Alkene Reactions Part 2: Easy TRICKS To Predict Products (with many examples). (2021, December 17). YouTube. [Link]

  • 2,4,4-trimethyl-2-hexene. NIST WebBook. [Link]

  • 2,3,3-Trimethyl-1-hexene. Cheméo. [Link]

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A Comparative Guide to Catalysts for the Synthesis of Branched Olefins: Focus on Isobutene Dimerization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of various catalytic systems for the synthesis of 2,4,4-trimethylpentenes, the primary products of isobutene dimerization. While the specified topic is the synthesis of 2,4,4-trimethyl-1-hexene (a C9 olefin), the vast majority of academic and industrial research focuses on the dimerization of isobutene (a C4 olefin) to produce C8 isomers. This process is mechanistically similar and serves as an excellent, well-documented model for producing highly branched olefins. These C8 isomers, collectively known as diisobutylene (DIB), are crucial intermediates for producing high-octane gasoline additives like isooctane.[1][2] This guide will delve into the performance of key solid acid catalysts, providing the experimental data and mechanistic insights necessary for researchers and chemical engineers to make informed decisions for their specific applications.

The Underlying Chemistry: Acid-Catalyzed Dimerization

The synthesis of trimethylpentenes from isobutene is a classic example of an acid-catalyzed oligomerization reaction. The process is initiated by a proton (H+) from a solid acid catalyst, which protonates an isobutene molecule to form a stable tertiary carbocation (tert-butyl cation).[3] This electrophilic carbocation then attacks the double bond of a second isobutene molecule, forming a C8 carbocation. The reaction terminates through the elimination of a proton, regenerating the acid site on the catalyst and forming the diisobutylene product, primarily as two isomers: 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.[4]

The choice of catalyst is critical as it influences not only the conversion of isobutene but also the selectivity towards the desired C8 dimers, minimizing the formation of heavier C12 and C16 oligomers.[1][5] The key properties of an effective catalyst include strong acid sites, appropriate pore structure, and high thermal stability.[6]

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Dimerization cluster_2 Step 3: Deprotonation & Product Formation I1 Isobutene (C4) C1 tert-Butyl Carbocation I1->C1 Protonation I2 Isobutene (C4) H H+ (from Catalyst) C2 C8 Carbocation I2->C2 Electrophilic Attack P 2,4,4-Trimethylpentenes (C8) C2->P Proton Elimination C2_2 C8 Carbocation C1_2 tert-Butyl Carbocation H_out H+ (to Catalyst)

Caption: General mechanism for isobutene dimerization.

A Comparative Analysis of Leading Catalyst Systems

A range of solid acid catalysts have been extensively studied for isobutene dimerization. The most prominent among these are ion-exchange resins, zeolites, and sulfated metal oxides.[3][5]

Ion-Exchange Resins

Sulfonic acid-based ion-exchange resins, such as Amberlyst-15, are widely used commercially for this reaction.[7] They are macroporous polystyrene-based resins functionalized with sulfonic acid (-SO3H) groups, which provide strong Brønsted acidity.[3]

  • Expertise & Experience: These resins exhibit excellent activity at relatively low temperatures (50-100°C), which helps to suppress the formation of higher oligomers and enhances selectivity towards C8 dimers.[7] The presence of polar compounds like tert-butyl alcohol (TBA) or water in the feed can further enhance selectivity, although it may decrease the overall catalyst activity.[2][8] The primary drawback of resin catalysts is their limited thermal stability, typically below 150°C, and the potential for desulfonation (leaching of sulfonic acid groups) over time, which leads to catalyst deactivation.[4][7]

  • Trustworthiness: The performance of these resins is highly dependent on reaction conditions. High isobutene content and elevated temperatures can lead to increased C12 selectivity at the expense of C8 products.[4] Therefore, careful control of temperature and feed composition is crucial for maintaining optimal performance and catalyst longevity.

Zeolite Catalysts

Zeolites are crystalline aluminosilicates with well-defined microporous structures and tunable acidity. Various zeolite frameworks, including BETA, USY, and ZSM-5, have shown promise for isobutene dimerization.[1][6]

  • Expertise & Experience: Zeolites offer superior thermal stability compared to ion-exchange resins, allowing for operation at higher temperatures and easier regeneration by calcination.[6] Their catalytic performance is a complex function of pore size, channel structure, and the nature and strength of their acid sites (both Brønsted and Lewis).[1] For instance, zeolites with larger pores can facilitate the formation of bulky intermediates, while the ratio of Lewis to Brønsted acid sites can influence selectivity.[6][9] Nickel-modified zeolites have demonstrated enhanced activity and selectivity, attributed to Lewis acid sites facilitating the adsorption of isobutene near the catalytically active Brønsted sites.[1]

  • Trustworthiness: A key challenge with zeolites is catalyst deactivation due to coke formation, where heavy hydrocarbon deposits block the active sites within the pores.[1] However, their robust nature allows for effective regeneration. The selectivity can be tuned by modifying the zeolite's properties, such as the Si/Al ratio, which alters the acid site density.[9]

Sulfated Zirconia (SZ)

Sulfated zirconia is a solid superacid catalyst known for its exceptional acid strength.[3][10] The high acidity is generated by sulfate groups bonded to the zirconia surface.[3]

  • Expertise & Experience: SZ catalysts can exhibit very high activity in hydrocarbon reactions, including olefin oligomerization.[11] Their performance is highly dependent on the preparation method, which influences the crystalline phase (tetragonal is often desired) and the sulfur content.[11][12] The presence of strong Lewis acid sites is considered crucial for their high catalytic activity in removing olefins.[11]

  • Trustworthiness: While highly active, sulfated zirconia can suffer from rapid deactivation. This is often attributed to both coke deposition and the leaching of sulfate groups, especially in the presence of water.[10][13] Research has focused on improving the stability of SZ catalysts by modifying their synthesis or by adding promoters.[11]

Performance Data Summary

The following table summarizes representative experimental data for the different catalyst types in the dimerization of isobutene. Conditions and results can vary significantly based on the specific catalyst preparation and experimental setup.

Catalyst TypeCatalyst ExampleTemperature (°C)Isobutene Conversion (%)C8 Selectivity (%)Reference
Ion-Exchange Resin Amberlyst 1550 - 100High (Varies with feed)High (Can exceed 90%)[4][14]
Zeolite Ni/Beta Zeolite60~74~70[15]
Zeolite HY Zeolite (P-modified)N/A97 - 100~65[15]
Sulfated Zirconia Sulfated Zirconia180HighHigh[3][5]
Other Solid Acids WOx/ZrO2N/AHighHigh[6]

Note: Direct numerical comparison is challenging as experimental conditions (pressure, feed rate, reactor type) differ across studies. This table provides a qualitative and indicative summary.

Experimental Protocols

This section provides a generalized, self-validating protocol for evaluating catalyst performance in a fixed-bed reactor system.

Objective: To determine the isobutene conversion and product selectivity of a solid acid catalyst.

Materials:

  • Solid acid catalyst (e.g., Amberlyst 15, dried)

  • Inert packing material (e.g., quartz wool, silicon carbide)

  • Isobutene feed gas (mixed with an inert gas like helium or nitrogen)

  • High-pressure stainless steel fixed-bed reactor

  • Temperature controller and furnace

  • Mass flow controllers

  • Back pressure regulator

  • Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis

G cluster_prep 1. Catalyst Preparation & Loading cluster_reaction 2. Reaction Execution cluster_analysis 3. Product Analysis cluster_calc 4. Data Calculation p1 Dry catalyst under vacuum at 80-100°C p2 Load known mass of catalyst into reactor, secured with quartz wool p1->p2 r1 Pressurize reactor with inert gas (e.g., He) p2->r1 r2 Heat reactor to desired temperature (e.g., 80°C) r1->r2 r3 Introduce isobutene/He feed at controlled flow rate r2->r3 r4 Maintain constant temperature and pressure for duration of experiment r3->r4 a1 Collect effluent gas periodically r4->a1 a2 Inject sample into Gas Chromatograph (GC-FID) a1->a2 a3 Identify and quantify products (isobutene, C8, C12 isomers) using calibration standards a2->a3 c1 Calculate Isobutene Conversion a3->c1 c2 Calculate Product Selectivity (e.g., C8 Selectivity) c1->c2

Caption: Experimental workflow for catalyst evaluation.

Step-by-Step Methodology:

  • Catalyst Activation: The catalyst (e.g., 1-5 grams of Amberlyst 15) is dried in an oven or under vacuum at a temperature suitable for the material (e.g., 100°C for resins) to remove adsorbed water.[7]

  • Reactor Loading: The dried catalyst is loaded into the center of the fixed-bed reactor. The catalyst bed is secured at both ends with plugs of quartz wool. The remaining volume may be filled with inert particles to improve heat distribution.

  • System Purge and Pressurization: The reactor system is sealed and purged with an inert gas (e.g., helium) to remove air. The system is then pressurized to the desired reaction pressure (e.g., 1 MPa).[15]

  • Heating: The reactor is heated to the target reaction temperature (e.g., 50-180°C, depending on the catalyst).[5]

  • Reaction Initiation: The isobutene/inert gas mixture is introduced into the reactor at a precisely controlled flow rate using mass flow controllers. A typical feed might be a 4:1 molar ratio of IBE/helium.[5]

  • Steady-State Operation: The reaction is allowed to proceed for several hours to reach a steady state. The temperature, pressure, and flow rates are continuously monitored.

  • Product Sampling and Analysis: The effluent stream from the reactor is periodically sampled. The gas-phase samples are analyzed using a Gas Chromatograph (GC) to separate and quantify the unreacted isobutene and the various products (C8, C12, etc.).[4]

  • Data Interpretation:

    • Isobutene Conversion (%) is calculated as: [(moles of isobutene in) - (moles of isobutene out)] / (moles of isobutene in) * 100.

    • C8 Selectivity (%) is calculated as: (moles of C8 products formed) / (total moles of isobutene converted) * 100.

Conclusion and Catalyst Selection

The optimal catalyst for the synthesis of trimethylpentenes via isobutene dimerization depends on the specific process requirements.

  • Ion-Exchange Resins (e.g., Amberlyst-15) are the preferred choice for low-temperature liquid-phase processes where high selectivity to dimers is paramount and the lower thermal stability is manageable. They are well-suited for processes where catalyst longevity can be managed through careful control of operating conditions.[7][14]

  • Zeolites are superior for higher-temperature gas-phase or liquid-phase applications that demand greater thermal stability and catalyst regenerability. Their tunable properties offer significant potential for optimizing both activity and selectivity.[1][6]

  • Sulfated Zirconia represents a highly active option, particularly where very strong acidity is required. However, its application may be limited by its stability, and further development is needed to improve its industrial viability.[3][10]

Ultimately, the selection process involves a trade-off between activity, selectivity, stability, and cost. This guide provides the foundational data and mechanistic understanding to aid researchers in navigating these choices for the successful synthesis of highly branched olefins.

References

  • García, S. L., et al. (2020). Comparative Study of Different Acidic Surface Structures in Solid Catalysts Applied for the Isobutene Dimerization Reaction. Nanomaterials (Basel), 10(6), 1235. [Link]

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  • Li, D., et al. (2015). Study on Stability of Ion-exchange Resin Catalysts: II. Desulfonation during Isobutylene Dimerization. ResearchGate. [Link]

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  • Huo, W., et al. (2024). Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts. MDPI. [Link]

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  • Reddy, K. S. K., et al. (2013). Sulfated zirconia; An efficient and reusable acid catalyst for the selective synthesis of 4-phenyl-1,3-dioxane by Prins cyclization of styrene. ResearchGate. [Link]

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The Impact of 2,4,4-Trimethyl-1-hexene on Fuel Combustion Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the ongoing pursuit of enhanced internal combustion engine efficiency and reduced emissions, the role of fuel additives is paramount. This guide provides an in-depth technical evaluation of 2,4,4-trimethyl-1-hexene, a branched C9 olefin, as a potential gasoline additive. We will explore its chemical properties, delve into the fundamental principles of its combustion, and present a comparative analysis against established alternatives, supported by available experimental insights. This document is intended for researchers, scientists, and fuel development professionals seeking to understand the nuanced interplay between molecular structure and combustion performance.

Introduction: The Quest for Optimal Combustion

The efficiency of a spark-ignition (SI) engine is intrinsically linked to the combustion characteristics of the fuel.[1] Key parameters include the fuel's resistance to autoignition (knock resistance), the speed of flame propagation, and the completeness of the combustion process. Fuel additives are instrumental in tailoring these properties to meet the demands of modern high-compression engines.[2]

This compound (C9H18) is a colorless, flammable liquid with a boiling point of 132°C and a flash point of 24°C.[3] Its highly branched structure, featuring three methyl groups on a hexene backbone, suggests potential as an effective octane booster. The branching of hydrocarbon chains is known to enhance knock resistance, a critical factor for preventing engine damage and enabling more aggressive engine tuning for improved power and efficiency.

The Science of Combustion: Why Molecular Structure Matters

The combustion of gasoline is a complex series of radical chain reactions. The molecular structure of a fuel component dictates its propensity to form stable radical intermediates, which in turn governs its ignition delay and combustion behavior.

Key Physicochemical Properties of this compound:

PropertyValueUnitSource
Molecular FormulaC9H18-[4]
Molecular Weight126.24 g/mol [4]
Boiling Point132°C
Flash Point24°C

Experimental Evaluation: A Comparative Perspective

To contextualize the potential of this compound, we will compare its anticipated performance with well-established fuel additives: Methyl Tertiary Butyl Ether (MTBE) and Ethanol. This comparison will be based on the known effects of branched olefins and oxygenates on combustion.

Comparative Analysis of Fuel Additives:

ParameterThis compound (Anticipated)MTBE (Methyl Tertiary Butyl Ether)Ethanol
Octane Boosting High (due to branched structure)HighVery High
Oxygen Content 0%18.2%34.7%
Energy Density HighLower than gasolineLower than gasoline
Impact on Emissions Potential for reduced CO and HC (complete combustion), potential for increased NOx.Reduces CO and HC emissions.[6]Reduces CO and HC emissions, can increase NOx and aldehyde emissions.

Studies on the combustion characteristics of this compound suggest its viability as a component in fuel research for internal combustion engines.[3] The highly branched nature of the molecule is expected to contribute to a higher octane number, allowing for a higher compression ratio in the engine, which in turn can lead to improved thermal efficiency.[1][7][8]

Experimental Protocols for Fuel Evaluation

The robust evaluation of a novel fuel additive requires a standardized and rigorous experimental approach. The following outlines a typical workflow for assessing the impact of a compound like this compound on fuel combustion.

Engine Dynamometer Testing

A single-cylinder spark-ignition research engine coupled to a dynamometer is the cornerstone of fuel performance testing. This setup allows for precise control and measurement of engine operating parameters.

Step-by-Step Protocol:

  • Fuel Blending: Prepare blends of a base gasoline with varying percentages of this compound.

  • Engine Setup: Mount the single-cylinder engine on the test bed and connect it to the dynamometer, fuel flow meter, and emissions analyzer.

  • Operating Conditions: Set the engine to a constant speed and load. Common test points are selected to represent different driving conditions.

  • Data Acquisition: Record key performance parameters including:

    • Brake Torque and Power

    • Brake Specific Fuel Consumption (BSFC)[6]

    • Brake Thermal Efficiency (BTE)[9][10]

    • In-cylinder pressure (using a pressure transducer)

  • Emissions Analysis: Use a gas analyzer to measure the concentrations of Carbon Monoxide (CO), Nitrogen Oxides (NOx), and unburned Hydrocarbons (HC) in the exhaust gas.[11][12][13]

Combustion Analysis

The in-cylinder pressure data is crucial for understanding the combustion process.

Analysis Steps:

  • Heat Release Rate Calculation: Use the first law of thermodynamics to calculate the heat release rate from the pressure data. This provides insights into the timing and duration of combustion.

  • Ignition Delay and Combustion Duration: Determine the start of combustion and the duration of the main combustion phase from the heat release curve.

  • Knock Detection: Analyze the pressure signal for high-frequency oscillations, which are indicative of engine knock.

Visualization of Experimental Workflow and Molecular Structure

To provide a clearer understanding of the processes and molecules involved, the following diagrams are presented using the DOT language for Graphviz.

G cluster_0 Fuel Preparation cluster_1 Engine Testing cluster_2 Data Analysis Base_Gasoline Base Gasoline Blended_Fuel Blended Fuel Base_Gasoline->Blended_Fuel Additive This compound Additive->Blended_Fuel Engine Single-Cylinder SI Engine Blended_Fuel->Engine Dynamometer Dynamometer Engine->Dynamometer Torque Emissions_Analyzer Emissions Analyzer Engine->Emissions_Analyzer Exhaust Gas Combustion_Data Combustion Data (Heat Release) Engine->Combustion_Data In-cylinder Pressure Performance_Data Performance Data (BTE, BSFC) Dynamometer->Performance_Data Emissions_Data Emissions Data (CO, NOx, HC) Emissions_Analyzer->Emissions_Data

Caption: Experimental workflow for evaluating fuel additive performance.

Caption: Chemical structure of this compound.

Discussion and Future Outlook

The available evidence, primarily based on its molecular structure, suggests that this compound holds promise as an effective octane-enhancing additive for gasoline. Its highly branched nature is a strong indicator of good anti-knock properties. A comprehensive experimental evaluation is necessary to quantify its impact on engine performance and emissions.

Future research should focus on:

  • Determining the RON and MON of pure this compound.

  • Conducting engine dynamometer tests with various blend ratios in a representative base fuel.

  • Performing detailed emissions analysis, including regulated and non-regulated pollutants.

  • Investigating the potential for synergistic effects when blended with other additives like ethanol.

By systematically exploring these areas, a complete picture of the viability of this compound as a next-generation fuel additive can be established.

References

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  • Sluder, C. S., & McCormick, R. L. (2021). Diesel-Range Fuel Property Effects on Medium-Duty Advanced Compression Ignition for Low-Load NOX Reductions. OSTI.GOV.
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A Guide to Inter-Laboratory Comparison for the Analysis of 2,4,4-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Volatile Organic Compound Analysis

2,4,4-Trimethyl-1-hexene, a branched alkene, is a volatile organic compound (VOC) that finds application in various industrial processes, including as a monomer in polymerization and as a component in specialty fuels. Its detection and accurate quantification are critical for quality control, environmental monitoring, and ensuring the safety and efficacy of pharmaceutical products where it might be present as a trace impurity. Given the volatility and potential for analytical variability of such compounds, establishing robust and reproducible analytical methods is paramount.[1]

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of this compound. Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of quality assurance in analytical laboratories.[2][3] They serve to evaluate the performance of participating laboratories, identify potential biases in methodologies, and ultimately ensure the comparability and reliability of results across different testing sites.[4][5][6] This is a core requirement for laboratories seeking or maintaining accreditation under standards such as ISO/IEC 17025.[2][3][4][5]

Designing the Inter-Laboratory Comparison Study

A successful inter-laboratory study hinges on a well-defined protocol that minimizes pre-analytical variability and allows for a direct comparison of analytical performance.

Preparation and Distribution of Test Materials

The cornerstone of a proficiency test is the homogeneity and stability of the distributed samples.

  • Sample Matrix: The choice of matrix is critical and should reflect the typical applications for which this compound is being tested. For this guide, we will consider two common matrices: a high-purity solvent (e.g., hexane) and a simulated environmental water sample.

  • Concentration Levels: Samples should be prepared at concentration levels relevant to routine analysis, including levels near the expected limit of quantification (LOQ) to challenge the sensitivity of the methods.[7]

  • Homogeneity and Stability Testing: Before distribution, the organizing body must rigorously assess the homogeneity of the prepared sample batches to ensure each laboratory receives an identical aliquot. Stability studies should also be conducted to confirm that the concentration of this compound remains constant throughout the duration of the study.

  • Blinding: To ensure an unbiased assessment, samples should be provided to participating laboratories in a blinded fashion, where the true concentration of this compound is unknown to the analysts.

Analytical Methodologies

Participating laboratories should be instructed to use their routine, validated analytical methods for the analysis of volatile organic compounds. The most common and appropriate techniques for this compound are Gas Chromatography (GC) based methods.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of volatile compounds due to its high selectivity and sensitivity.[10] The mass spectrometer provides definitive identification based on the compound's unique mass spectrum.[11][12]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantification of hydrocarbons.[13][14] While highly sensitive, it does not provide the same level of specificity as MS and relies on retention time for compound identification.

A typical analytical workflow is illustrated below:

Analytical Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection cluster_data Data Processing Sample Test Sample Extraction Extraction/Concentration (e.g., SPME, Purge & Trap) Sample->Extraction GC Gas Chromatograph Extraction->GC FID FID GC->FID MS MS GC->MS Quant Quantification FID->Quant MS->Quant Report Reporting Quant->Report

Caption: General workflow for the analysis of this compound.

Experimental Protocols: A Step-by-Step Guide

While laboratories will use their own validated methods, the following provides an exemplary protocol based on established practices for VOC analysis.[15][16][17]

Protocol 1: GC-MS Analysis of this compound in a Solvent Matrix
  • Sample Preparation:

    • Allow the provided vial to equilibrate to room temperature.

    • Prepare a calibration curve using a certified reference standard of this compound in the same high-purity solvent.

    • Prepare a series of dilutions of the test sample to fall within the calibrated range.

  • GC-MS Instrumentation and Conditions:

    • Injector: Split/splitless inlet, 250°C.

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for this analysis.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/minute.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-300.

  • Data Analysis:

    • Identify this compound based on its retention time and by comparing the acquired mass spectrum to a reference library (e.g., NIST).[11][12]

    • Quantify the concentration using the calibration curve.

Protocol 2: Headspace GC-FID Analysis of this compound in a Water Matrix
  • Sample Preparation (Headspace):

    • Pipette a known volume of the water sample into a headspace vial.

    • Add a salting-out agent (e.g., sodium chloride) to increase the volatility of the analyte.

    • Seal the vial and place it in the headspace autosampler for incubation at a controlled temperature (e.g., 80°C) for a set time.

  • GC-FID Instrumentation and Conditions:

    • Injector: Heated transfer line from the headspace unit to the GC.

    • Column and Oven Program: As described in Protocol 1.

    • Detector: Flame Ionization Detector (FID) at 250°C.

  • Data Analysis:

    • Identify the this compound peak based on its retention time, confirmed by analysis of a known standard.

    • Quantify the concentration using a calibration curve prepared in the same matrix.

Data Presentation and Performance Evaluation

The results from all participating laboratories should be compiled and analyzed by the coordinating body.

Comparative Data Table

The following table provides a template for summarizing the results.

Laboratory IDMethodReported Concentration (µg/mL)Z-Score
Lab 01GC-MS10.50.5
Lab 02GC-FID9.8-0.8
Lab 03GC-MS11.21.8
Lab 04GC-MS10.2-0.1
Lab 05GC-FID12.03.2
............

Assigned Value (Robust Mean) = 10.3 µg/mL; Standard Deviation for Proficiency Assessment = 0.5 µg/mL

Performance Evaluation using Z-Scores

The performance of each laboratory is typically evaluated using a z-score, calculated as:

z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the assigned value (the consensus value determined from the participants' results).

  • σ is the standard deviation for proficiency assessment.

A common interpretation of z-scores is:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

Investigating Sources of Variability

Discrepancies in results can arise from various factors throughout the analytical process. It is crucial to understand these potential sources of error to improve future performance.

Sources of Variability cluster_pre Pre-Analytical cluster_ana Analytical cluster_post Post-Analytical Result Analytical Result Variability Handling Sample Handling Handling->Result Storage Storage Conditions Storage->Result Cal Calibration Standard Purity & Preparation Cal->Result Inst Instrument Parameters Inst->Result Method Method Validation (LOD, LOQ, Linearity) Method->Result Integration Peak Integration Integration->Result Calc Calculation Errors Calc->Result

Caption: Potential sources of variability in the analysis of this compound.

Conclusion and Best Practices

This guide has outlined a comprehensive framework for an inter-laboratory comparison of this compound analysis. Participation in such studies is essential for any laboratory performing routine analysis of volatile organic compounds.[7] By systematically comparing results and methodologies, laboratories can gain confidence in their analytical capabilities, identify areas for improvement, and contribute to a higher standard of data quality across the scientific community.

Key recommendations for ensuring accurate and reproducible results include:

  • Rigorous Method Validation: All analytical methods should be thoroughly validated for parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification.[16]

  • Use of Certified Reference Materials: Calibration standards should be sourced from reputable suppliers and handled according to the manufacturer's instructions.

  • Regular Instrument Maintenance and Performance Verification: A consistent maintenance schedule and regular performance checks are crucial for reliable instrument operation.

  • Continuous Analyst Training: Analysts should be well-trained in the specific methodologies and in general good laboratory practices.

By adhering to these principles and actively participating in inter-laboratory comparisons, researchers, scientists, and drug development professionals can ensure the integrity and reliability of their analytical data for this compound.

References

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A Senior Application Scientist's Guide to Benchmarking Polymers of 2,4,4-Trimethyl-1-hexene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of polymeric materials is a critical decision that profoundly impacts performance, stability, and efficacy. This guide provides an in-depth technical comparison of polymers synthesized with 2,4,4-trimethyl-1-hexene, benchmarking their theoretical and extrapolated performance against established alternatives. While the homopolymer of this compound is not widely commercially available due to significant synthetic challenges, this document will explore its potential properties based on its molecular structure and compare it with relevant, high-performance polyolefins.

Introduction: The Promise and Challenge of Highly Branched Polyolefins

The structure of a monomer is the foundational blueprint for the properties of its corresponding polymer. In the realm of polyolefins, the introduction of branched monomers is a key strategy for tuning material characteristics. This compound is a highly branched α-olefin with a unique structure that suggests the potential for novel polymer properties. The presence of a quaternary carbon atom and multiple methyl groups can be expected to impart a combination of rigidity and amorphous character to the polymer chain, potentially leading to materials with high thermal stability, good processability, and unique mechanical properties.

However, this same structural complexity presents a significant hurdle to polymerization. The steric hindrance around the vinyl group makes it challenging for traditional Ziegler-Natta and metallocene catalysts to facilitate chain propagation. This guide will delve into these synthetic challenges and provide a comparative framework for understanding the potential performance of poly(this compound) in the context of established polyolefins.

Comparative Analysis: Benchmarking Against Key Alternatives

In the absence of extensive experimental data for poly(this compound), we will benchmark its theoretical properties against three key alternatives:

  • Poly(4-methyl-1-pentene) (PMP): A commercially successful thermoplastic crystalline resin derived from a branched α-olefin, known for its low density, high transparency, and excellent thermal and chemical resistance.[1][2][3]

  • Polypropylene (PP): A versatile and widely used thermoplastic known for its good mechanical properties, chemical resistance, and ease of processing.[4]

  • High-Density Polyethylene (HDPE): A linear polyethylene with high strength-to-density ratio, good chemical resistance, and stiffness.

Predicted Performance Attributes of Poly(this compound)

Based on its molecular structure, we can extrapolate the following potential properties for poly(this compound):

  • High Glass Transition Temperature (Tg): The bulky side groups would restrict chain mobility, leading to a higher Tg compared to linear polyolefins.

  • Amorphous Nature: The irregular structure imparted by the trimethyl-hexyl side chains would likely disrupt crystalline packing, resulting in a largely amorphous polymer.

  • Excellent Thermal Stability: The presence of quaternary carbon centers is known to enhance oxidation stability.[5]

  • Good Solubility: The amorphous nature and branched structure may lead to improved solubility in organic solvents compared to crystalline polyolefins.

  • Lower Density: The bulky side groups would prevent efficient chain packing, resulting in a low-density material.

Performance Comparison

The following table summarizes the expected performance of poly(this compound) in comparison to PMP, PP, and HDPE.

PropertyPoly(this compound) (Predicted)Poly(4-methyl-1-pentene) (PMP)Polypropylene (PP)High-Density Polyethylene (HDPE)
Density (g/cm³) Very Low0.830.90-0.910.94-0.97
Melting Point (Tm, °C) N/A (likely amorphous)220-240160-170125-135
Glass Transition (Tg, °C) High20-30-10 to 0-120
Tensile Strength (MPa) Moderate25-3030-4020-30
Transparency Potentially HighExcellentGood (clarified grades)Low
Chemical Resistance Good to ExcellentExcellentExcellentExcellent
Gas Permeability Potentially HighHighLowLow

Synthesis Strategies and Experimental Protocols

The primary challenge in producing poly(this compound) lies in overcoming the steric hindrance of the monomer.

Causality Behind Experimental Choices
  • Catalyst Selection: While traditional Ziegler-Natta catalysts are effective for linear α-olefins, their active sites are often too sterically hindered to accommodate bulky monomers like this compound.[6][7] Metallocene catalysts, with their well-defined single active sites, offer greater potential for tuning the catalyst environment to accommodate such monomers.[8] Cationic polymerization could be another avenue, as it proceeds through a carbocationic intermediate which might be less sensitive to steric bulk.[9]

  • Polymerization Conditions: Higher temperatures could provide the necessary activation energy to overcome steric barriers but may also lead to side reactions and lower molecular weight polymers. High monomer concentrations could favor the polymerization reaction over chain termination.

Experimental Workflow: A Theoretical Approach

The following diagram outlines a theoretical workflow for the synthesis and characterization of poly(this compound).

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer This compound Monomer Polymerization High-Pressure Reactor (Controlled Temperature & Pressure) Monomer->Polymerization Catalyst Metallocene Catalyst System (e.g., zirconocene) Catalyst->Polymerization Solvent Anhydrous Toluene Solvent->Polymerization Quenching Acidified Methanol Polymerization->Quenching Terminate Reaction Purification Precipitation & Drying Quenching->Purification Polymer Poly(this compound) Purification->Polymer GPC Gel Permeation Chromatography (Molecular Weight & Distribution) Polymer->GPC NMR Nuclear Magnetic Resonance (Structure & Tacticity) Polymer->NMR DSC Differential Scanning Calorimetry (Thermal Transitions: Tg) Polymer->DSC TGA Thermogravimetric Analysis (Thermal Stability) Polymer->TGA Tensile Tensile Testing (Mechanical Properties) Polymer->Tensile

Caption: Theoretical workflow for the synthesis and characterization of poly(this compound).

Detailed Protocol: Synthesis of Poly(4-methyl-1-pentene) as a Model System

This protocol for the synthesis of PMP can be adapted as a starting point for attempts to polymerize this compound.

Materials:

  • 4-methyl-1-pentene monomer (high purity, dried over molecular sieves)

  • Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)

  • Cocatalyst (e.g., triethylaluminum, TEAL)

  • Anhydrous hexane (polymerization solvent)

  • Acidified isopropanol (for quenching)

  • Nitrogen or Argon (for inert atmosphere)

Procedure:

  • Reactor Setup: A glass reactor equipped with a mechanical stirrer, temperature control, and an inert gas inlet is thoroughly dried and purged with nitrogen.

  • Solvent and Monomer Addition: Anhydrous hexane is transferred to the reactor, followed by the desired amount of 4-methyl-1-pentene monomer. The reactor is brought to the desired polymerization temperature (e.g., 50-70°C).

  • Catalyst Introduction: The Ziegler-Natta catalyst and TEAL cocatalyst are added to the reactor under an inert atmosphere to initiate polymerization.

  • Polymerization: The reaction is allowed to proceed for a set time, with the viscosity of the solution increasing as the polymer forms.

  • Quenching: The polymerization is terminated by adding acidified isopropanol to the reactor.

  • Purification: The precipitated polymer is filtered, washed with isopropanol and methanol to remove catalyst residues, and dried in a vacuum oven.

Visualization of Key Concepts

Monomer Structures

G cluster_tmh This compound cluster_pmp 4-Methyl-1-pentene cluster_pp Propylene tmh tmh pmp pmp pp pp G Catalyst Active Catalyst Site Insertion Monomer Insertion (Sterically Hindered) Catalyst->Insertion Coordination Monomer Monomer (this compound) Monomer->Insertion Chain Growing Polymer Chain Insertion->Chain Propagation Chain->Catalyst Chain Transfer/ Termination (Potential)

Caption: Simplified representation of the sterically hindered polymerization of this compound.

Conclusion and Future Outlook

Polymers derived from this compound represent an unexplored frontier in materials science. While significant synthetic challenges currently limit their availability, the theoretical properties of these materials are intriguing. A high glass transition temperature, amorphous nature, and excellent thermal stability could make them valuable in specialized applications where performance under extreme conditions is paramount.

Future research should focus on the development of novel catalyst systems, potentially utilizing computational modeling to design catalysts with active sites that can accommodate the bulky nature of the this compound monomer. Success in this area could unlock a new class of high-performance polyolefins with a unique combination of properties. For professionals in drug development and other advanced fields, staying abreast of such developments could provide access to next-generation materials with the potential to overcome existing challenges in formulation and delivery.

References

  • Lopez, L. C., Wilkes, G. L., Stricklen, P. M., & White, S. A. (1992). Synthesis, structure, and properties of poly(4-methyl-1-pentene). Journal of Macromolecular Science, Part C: Polymer Reviews, 32(3-4), 301-406.
  • Kholodov, V. I., & Sorokin, V. G. (2020). Polypropylene: Production and Properties. In Polypropylene. IntechOpen.
  • Kennedy, J. P., & Marechal, E. (1982).
  • Kaminsky, W. (2013). Olefin polymerization by metallocenes. In 50 Years of Ziegler-Natta Catalysis (pp. 163-181). Springer, Berlin, Heidelberg.
  • Guan, Z. (2017). Synthesis of polymers with quaternary carbon centers. Chemical Society Reviews, 46(12), 3588-3602.
  • Odian, G. (2004).
  • Stevens, J. C. (1998). Metallocene-based polyolefins: new catalysts and new materials. In Metallocene-based polyolefins (Vol. 1, pp. 11-26). CRC press.
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  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Maruzen Petrochemical Co., Ltd. (n.d.). Diisobutylene (DIB). Retrieved from [Link]

  • Moore, E. P. (Ed.). (1996). The polypropylene handbook: polymerization, characterization, properties, processing, applications.
  • MDPI. (2023). High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). Retrieved from [Link]

  • Yufeng. (2023). Do You Know about Diisobutylene?. Retrieved from [Link]

  • ACS Publications. (2020). Structure and Properties of Poly-α-olefins Containing Quaternary Carbon Centers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Olefin Polymerization with Ziegler-Natta Catalyst. Retrieved from [Link]

  • PubMed. (2023). High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). Retrieved from [Link]

  • Wikipedia. (n.d.). Diisobutene. Retrieved from [Link]

  • Beilstein Journals. (2021). Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances. Retrieved from [Link]

  • Google Patents. (n.d.). Ziegler-natta polymerization of alpha-olefins in the presence of non....
  • UT Austin Chemistry & Biochemistry Research Web Sites. (n.d.). A. Polymerization: Cationic Polymerization. Retrieved from [Link]

  • RSC Publishing. (n.d.). Polymerization of α-olefins and their copolymerization with ethylene by half-sandwich scandium catalysts with an N-heterocyclic carbene ligand. Retrieved from [Link]

  • MDPI. (2023). Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. Retrieved from [Link]

  • NIH. (2021). Tandem Synthesis of Ultra-High Molecular Weight Drag Reducing Poly-α-Olefins for Low-Temperature Pipeline Transportation. Retrieved from [Link]

  • ACS Publications. (2016). Systematic Investigations of Ligand Steric Effects on α-Diimine Palladium Catalyzed Olefin Polymerization and Copolymerization. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Poly(Trimethylene Carbonate) from Amine Group Initiation: Role of Urethane Bonds in the Crystallinity. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on unsaturated structures of polyhexene, poly(4-methylpentene) and poly(3-methylpentene) prepared with metallocene catalysts. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Soluble High Molar Mass Poly(Phenylene Methylene)-Based Polymers. Retrieved from [Link]

  • MDPI. (n.d.). Homo-Polymerization of 1-Hexene Catalysed by O^N^N (Salicylaldimine)Iron(III) Pre-Catalysts to Branched Poly(1-hexene). Retrieved from [Link]

  • MDPI. (2024). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress in the catalyst for ethylene/α‐olefin copolymerization at high temperature. Retrieved from [Link]

  • MDPI. (n.d.). Copolymerization of Propylene with Higher α-Olefins by a Pyridylamidohafnium Catalyst: An Effective Approach to Polypropylene-Based Elastomer. Retrieved from [Link]

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  • ACS Publications. (n.d.). Kinetic aspects of the copolymerization between .alpha.-olefins and borane monomer in Ziegler-Natta catalyst. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4,4-Trimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4,4-Trimethyl-1-hexene (CAS RN: 51174-12-0). Tailored for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step framework to ensure the safe handling and disposal of this chemical, fostering a culture of safety and environmental responsibility in the laboratory.

Understanding the Chemical: Hazard Profile of this compound

Before any handling or disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. This branched alkene is a colorless to light yellow, clear liquid.[1][2][3] It is classified as a highly flammable liquid and vapor, posing a significant fire risk.[1][4][5]

Key Safety Data Summary:

PropertyValueSource
Molecular Formula C₉H₁₈[1][4]
Molecular Weight 126.24 g/mol [3][4]
Appearance Colorless to light yellow clear liquid[1][2][3]
Flash Point 24°C (75.2°F)[3]
Boiling Point 132°C (269.6°F)[3]
GHS Hazard Class Flammable liquids, Category 2[1]
Hazard Statements H225: Highly flammable liquid and vapor. H304: May be fatal if swallowed and enters airways.[1][2]

The low flash point of this compound indicates that it can ignite at room temperature in the presence of an ignition source.[6] Vapors are heavier than air and can travel to a source of ignition and flash back.[7] Therefore, all handling and disposal procedures must be conducted with strict adherence to protocols for flammable liquids.

Pre-Disposal Safety and Handling

Proper handling is the first step in safe disposal. The following protocols are designed to minimize risks during the routine use and collection of this compound waste.

Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required.

  • Body Protection: A flame-retardant lab coat is essential.[6]

Engineering Controls and Work Area
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors.[6][8][9]

  • Ignition Sources: Keep the chemical away from all potential ignition sources, including open flames, hot surfaces, sparks, and electrical equipment that is not intrinsically safe.[1][8][9][10] The use of non-sparking tools is also recommended.[1][5]

  • Static Discharge: Take precautionary measures against static discharge.[1][5] Ground and bond containers when transferring the material.[1][5]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[11] On-site treatment or neutralization of flammable organic solvents is not advisable without the proper permits and expertise.

Waste Collection
  • Designated Container: Collect waste this compound in a designated, compatible, and properly sealed container.[10][11] The container should be clearly labeled as "Hazardous Waste."[12]

  • Labeling: The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Flammable Liquid"), and the date of initial waste accumulation.[12] Do not use abbreviations or chemical formulas on the label.[12]

  • Segregation: Do not mix this compound with incompatible waste materials, particularly oxidizing agents.[13]

Waste Storage (Satellite Accumulation Area)
  • Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14] This area must be under the control of the laboratory personnel.[12]

  • Container Integrity: Ensure the waste container is kept tightly closed when not in use to prevent the escape of flammable vapors.[1][6]

  • Storage Limits: Adhere to the volume limits for storing hazardous waste in an SAA as per your institution's and local regulations.[12]

  • Secondary Containment: It is best practice to store the waste container in secondary containment to mitigate spills.[10]

Arranging for Disposal
  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste management office to arrange for the pickup and disposal of the waste container.[10]

  • Documentation: Complete all required waste disposal forms and documentation as per your institution's procedures.

Emergency Procedures: Spill and Exposure

Spill Response
  • Minor Spills: For a small spill, immediately alert personnel in the area and ensure there are no ignition sources nearby.[10] Clean up the spill using a non-flammable absorbent material such as sand, earth, or vermiculite.[6][7] Do not use paper towels, as they are combustible.[6] Place the used absorbent material in a sealed, labeled container for disposal as hazardous waste.[6]

  • Major Spills: In the event of a large spill or a spill near an ignition source, evacuate the area immediately and follow your institution's emergency procedures for major chemical spills.[10]

Exposure Response
  • Skin Contact: If skin contact occurs, immediately remove all contaminated clothing and rinse the affected area with water.[1][5]

  • Eye Contact: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[5]

  • Inhalation: If inhaled, move the person to fresh air.[5]

  • Ingestion: If swallowed, do NOT induce vomiting as this chemical is an aspiration hazard.[2] Immediately call a poison center or doctor.[2]

In all cases of exposure, seek medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect in a Labeled, Compatible Waste Container ppe->collect_waste segregate Segregate from Incompatible Waste collect_waste->segregate store_saa Store in Designated Satellite Accumulation Area segregate->store_saa seal_container Keep Container Tightly Sealed store_saa->seal_container contact_ehs Contact EH&S for Waste Pickup seal_container->contact_ehs end End: Professional Hazardous Waste Disposal contact_ehs->end

Caption: A flowchart outlining the procedural steps for the safe collection and disposal of this compound waste.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Flammable Liquid Handling Precautions. Retrieved from [Link]

  • University of Nevada, Reno Environmental Health & Safety. (2025, January). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Retrieved from [Link]

  • The University of Arizona Research Laboratory & Safety Services. (2015, July 15). Flammables Hazard Class Standard Operating Procedure. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2024, June 12). Flammable Liquids. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (2024, September 11). General Use SOP - Flammable and Combustible Liquids. Retrieved from [Link]

  • Safety Data Sheet. (2024, April 3). 1-Hexene. Retrieved from [Link]

  • Chem Service. (2016, January 25). Safety Data Sheet - 3,5,5-Trimethyl-1-hexene. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,4-Trimethyl-1-pentene, 99%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide. Retrieved from [Link]

  • YouTube. (2023, June 21). School Science Safety | Disposal of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.